molecular formula C15H16O4 B1163744 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin CAS No. 61899-42-1

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Número de catálogo: B1163744
Número CAS: 61899-42-1
Peso molecular: 260.28 g/mol
Clave InChI: KNZZAAGBIUZSNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is a hydroxycoumarin.

Propiedades

IUPAC Name

8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-5-15(2,3)10-8-9-6-7-11(18-4)12(16)13(9)19-14(10)17/h5-8,16H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZZAAGBIUZSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=CC2=C(C(=C(C=C2)OC)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149315
Record name 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61899-42-1
Record name 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61899-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the naturally occurring coumarin, 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. This document details the analytical data and experimental protocols essential for the identification and characterization of this compound, which holds potential for further investigation in drug discovery and development.

Compound Identification

IUPAC Name: 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[1] Synonyms: 3-(1,1-dimethylallyl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one CAS Number: 61899-42-1[1] Molecular Formula: C₁₅H₁₆O₄[1] Molecular Weight: 260.28 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.6s-
H-5~ 6.9d8.5
H-6~ 6.8d8.5
H-1'~ 6.2dd17.5, 10.5
H-2'a~ 5.2d17.5
H-2'b~ 5.1d10.5
7-OCH₃~ 3.9s-
8-OH~ 5.8s (br)-
1,1-(CH₃)₂~ 1.5s-

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 161.0
C-3~ 128.0
C-4~ 139.0
C-4a~ 113.0
C-5~ 112.0
C-6~ 110.0
C-7~ 149.0
C-8~ 145.0
C-8a~ 130.0
C-1''~ 40.0
C-2''~ 27.0 (2C)
C-3''~ 145.0
C-4''~ 112.0
7-OCH₃~ 56.5
Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Table 3: LC-MS/MS Data [1]

ParameterValue
Precursor Ion (m/z)278.139
Precursor Type[M+NH₄]⁺
MS LevelMS2
InstrumentqTof
Ionization ModePositive
Major Fragment Ions (m/z) Relative Abundance (%)
205.050705100
219.06500265.71
261.11349563.57
162.03030457.14
176.04800455.71

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and structural elucidation of this compound from a natural source. These protocols are based on standard methodologies for the study of coumarins.

Isolation and Purification

A typical workflow for the isolation of the target compound from a plant matrix is depicted below.

G A Plant Material (e.g., leaves, bark) B Grinding and Extraction (e.g., with methanol or ethanol) A->B C Solvent Evaporation B->C D Crude Extract C->D E Column Chromatography (Silica gel, gradient elution) D->E F Fraction Collection E->F G TLC Analysis F->G H Pooling of Fractions G->H I Preparative HPLC (C18 column, isocratic or gradient elution) H->I J Pure this compound I->J

Figure 2: General workflow for the isolation and purification of the target coumarin.

Protocol:

  • Extraction: Air-dried and powdered plant material is subjected to extraction with a suitable solvent such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive extraction.

  • Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Preparative HPLC: Fractions containing the target compound are pooled and subjected to preparative high-performance liquid chromatography (HPLC) for final purification. A C18 reversed-phase column with a mobile phase of methanol/water or acetonitrile/water is commonly used.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for coumarins.

Synthesis

A plausible synthetic route to this compound involves the prenylation of a suitable coumarin precursor. A general approach is outlined below.

G A 8-Hydroxy-7-methoxycoumarin D Reaction in an inert solvent (e.g., Dioxane) A->D B Prenylating Agent (e.g., 2-methyl-3-buten-2-ol) B->D C Lewis Acid Catalyst (e.g., Boron trifluoride etherate) C->D E Work-up and Purification D->E F This compound E->F

Figure 3: A potential synthetic pathway for the target coumarin.

General Protocol: To a solution of 8-hydroxy-7-methoxycoumarin in an anhydrous solvent such as dioxane, a Lewis acid catalyst (e.g., boron trifluoride etherate) is added. The prenylating agent, such as 2-methyl-3-buten-2-ol, is then added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, many prenyloxycoumarins have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[2]

Some coumarin derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the MAPK and NF-κB pathways.[3] For instance, certain pyranocoumarin derivatives inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK, JNK, and p38, which are components of the MAPK signaling cascade.[3] Furthermore, they can suppress the NF-κB pathway by inhibiting the phosphorylation of p65, a key subunit of the NF-κB complex.[3] This, in turn, can lead to a reduction in the production of pro-inflammatory mediators.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (p65 phosphorylation) TLR4->NFkB Inflammation Pro-inflammatory Mediators MAPK->Inflammation NFkB->Inflammation Coumarin 3-(1,1-Dimethylallyl)-8-hydroxy- 7-methoxycoumarin Coumarin->MAPK Inhibits Coumarin->NFkB Inhibits

Figure 4: Potential anti-inflammatory signaling pathways modulated by coumarins.

Further research is warranted to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This knowledge will be invaluable for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin (CAS 61899-42-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, characterization, and known biological activities of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin (CAS 61899-42-1). This prenylated coumarin, a natural product found in plants of the Rutaceae family, has garnered interest for its potential pharmacological applications. This document summarizes its physicochemical characteristics, provides available spectral data, and outlines a general protocol for its isolation from natural sources. Furthermore, it delves into its observed anti-inflammatory effects and the underlying signaling pathways.

Chemical Properties and Characterization

This compound is a solid, naturally occurring compound.[1] Its chemical structure combines a coumarin core with a dimethylallyl (also known as prenyl) group, a hydroxyl group, and a methoxy group.

Table 1: Physicochemical Properties of CAS 61899-42-1

PropertyValueSource
CAS Number 61899-42-1[2]
Molecular Formula C₁₅H₁₆O₄[2]
Molecular Weight 260.28 g/mol [2]
Physical Form Solid
Solubility Soluble in DMSO
XLogP3 3.5[2]

Table 2: Spectral Data for CAS 61899-42-1

TechniqueDataSource
LC-MS Precursor m/z: 278.139 [M+NH₄]⁺[2]
¹³C NMR Spectral data available in PubChem[2]

Experimental Protocols

General Isolation Protocol from Ruta graveolens

Experimental Workflow for Isolation

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_characterization Characterization start Dried Aerial Parts of Ruta graveolens extraction Maceration with Dichloromethane start->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Dichloromethane Extract concentration->crude_extract Yields column_chromatography Silica Gel Column Chromatography (Elution with n-hexane/ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc Semi-preparative HPLC (Normal Phase Chiral Column) fraction_collection->hplc isolated_compound Isolated this compound hplc->isolated_compound Yields nmr NMR Spectroscopy (¹H and ¹³C) isolated_compound->nmr ms Mass Spectrometry (HRMS) isolated_compound->ms ir IR Spectroscopy isolated_compound->ir

Caption: General workflow for the isolation and characterization of the target coumarin.

Methodology:

  • Extraction: The dried and powdered aerial parts of Ruta graveolens are subjected to extraction with a suitable organic solvent, such as dichloromethane, at room temperature.[3][4] The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are pooled and further purified using semi-preparative high-performance liquid chromatography (HPLC), often with a chiral column to resolve any enantiomers.[1]

  • Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.[1]

Biological Activity and Signaling Pathways

Coumarins isolated from the Rutaceae plant family are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6]

Anti-inflammatory Activity

A study on coumarins isolated from Ruta graveolens has demonstrated that a compound with the structure corresponding to CAS 61899-42-1 exhibits significant anti-inflammatory properties.[7] Specifically, it has been shown to inhibit the production of nitric oxide (NO) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophage cells.[7]

Signaling Pathway: Inhibition of NF-κB Activation

The anti-inflammatory effects of this coumarin are attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

In the canonical NF-κB pathway, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and IL-1β. This compound is proposed to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[7]

Conclusion

This compound is a naturally occurring prenylated coumarin with demonstrated anti-inflammatory properties. Its mechanism of action appears to be mediated through the inhibition of the NF-κB signaling pathway. While comprehensive characterization data and a standardized synthesis protocol are not fully available in the public domain, its presence in medicinal plants like Ruta graveolens and its potent biological activity make it a compound of significant interest for further research and drug development, particularly in the area of inflammatory diseases. Further studies are warranted to fully elucidate its pharmacological profile, establish a scalable synthetic route, and explore its therapeutic potential.

References

An In-depth Technical Guide on the Natural Sources and Biological Activity of Prenylated Coumarins from Toddalia asiatica

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one was not found in the available literature as a known natural product. This technical guide will therefore focus on structurally similar and well-documented prenylated coumarins, with a particular emphasis on toddaculin , isolated from the medicinal plant Toddalia asiatica. This plant is a rich source of diverse coumarins and serves as an excellent case study for researchers, scientists, and drug development professionals.

Introduction

Coumarins are a large class of phenolic substances found in many plants, and they are known for their wide range of biological activities. Prenylated coumarins, characterized by the presence of a prenyl group, often exhibit enhanced pharmacological properties. The plant Toddalia asiatica (L.) Lam., belonging to the Rutaceae family, is a well-known source of a variety of bioactive compounds, most notably coumarins and alkaloids.[1][2] This guide provides a comprehensive overview of the natural sources, isolation, and biological activities of prenylated coumarins from Toddalia asiatica, with a specific focus on toddaculin, a compound with significant anti-inflammatory properties.[3]

Natural Sources and Quantitative Data

Toddalia asiatica is a medicinal plant widely distributed in tropical and subtropical regions of Asia and Africa.[4] Different parts of the plant, including the roots, stem bark, and leaves, have been found to contain a rich diversity of coumarins.[2][5][6] The concentration and composition of these coumarins can vary depending on the geographical location of the plant and the specific part used for extraction.

A study utilizing ultra-high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) for the quantitative determination of 19 bioactive compounds in Toddalia asiatica from different regions highlighted significant disparities in their contents.[7] Another study focusing on microwave-assisted extraction coupled with high-speed counter-current chromatography reported the following yields for three furanocoumarins from the dried powder of T. asiatica:[8]

CompoundYield (mg/g of dried plant material)Purity by HPLC (%)
Isopimpinellin0.8595.0
Pimpinellin2.5599.1
Phellopterin0.9596.4

Experimental Protocols

The extraction and isolation of coumarins from Toddalia asiatica involve multi-step processes that have been refined over time. Below are detailed methodologies based on published literature.

This protocol is a conventional method for the isolation of various coumarins from the roots of Toddalia asiatica.[4]

  • Plant Material Preparation: Air-dried and finely powdered roots (e.g., 7 kg) of T. asiatica are used as the starting material.[4]

  • Solvent Extraction: The powdered material is macerated at room temperature for three days with successive solvents of increasing polarity: hexane (2 x 10 L), ethyl acetate (EtOAc) (2 x 10 L), and methanol (MeOH) (2 x 10 L).[4] The extracts are then filtered and concentrated under reduced pressure.

  • Chromatographic Separation: The crude extracts are subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Fraction Collection and Further Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are pooled and further purified using techniques such as preparative TLC or repeated column chromatography to yield pure compounds like toddaculin.[4]

This method offers a more rapid extraction of certain coumarins.[8]

  • Optimization of MAE Conditions:

    • Sample Size and Particle Size: 2.0 g of dried, powdered T. asiatica with a particle size of 0.15-0.30 mm.[8]

    • Extraction Solvent: Methanol.[8]

    • Solid/Liquid Ratio: 1:10 (g/mL).[8]

    • Extraction Temperature: 50 °C.[8]

    • Extraction Time: 1 minute.[8]

  • Extraction Procedure: The powdered plant material is extracted with methanol under the optimized MAE conditions.

  • Purification by High-Speed Counter-Current Chromatography (HSCCC): The crude extract is then subjected to HSCCC for separation and purification. A suitable solvent system, such as hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v), is used.[8] This allows for the one-step separation and purification of compounds like isopimpinellin, pimpinellin, and phellopterin within 240 minutes.[8]

This protocol focuses on the isolation of toddaculin with high purity for use in biological assays.[9]

  • Starting Material: 100 g of dry stem chips of Toddalia asiatica.[9]

  • Extraction: The detailed extraction procedure is as previously described in other studies.[9]

  • Purification and Purity Assessment: The crude extract is purified to yield toddaculin. The purity of the isolated toddaculin is determined by High-Performance Liquid Chromatography (HPLC) to be >95%.[9]

  • Sample Preparation for Assays: For cell-based assays, toddaculin is dissolved in dimethyl sulfoxide (DMSO) and then diluted with the experimental medium to the desired final concentration. The final DMSO concentration in the medium should be kept low (e.g., <0.1% v/v) to avoid affecting cell viability.[9]

G General Experimental Workflow for Coumarin Isolation plant Dried & Powdered Toddalia asiatica extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) plant->extraction concentration Concentration (Reduced Pressure) extraction->concentration column_chroma Silica Gel Column Chromatography concentration->column_chroma fraction_collection Fraction Collection & TLC Analysis column_chroma->fraction_collection purification Further Purification (Prep. TLC or Column) fraction_collection->purification pure_coumarin Pure Coumarin (e.g., Toddaculin) purification->pure_coumarin

Caption: General workflow for the extraction and isolation of coumarins.

Signaling Pathways and Biological Activity

Toddaculin has been shown to possess significant anti-inflammatory properties, primarily through its modulation of key signaling pathways in immune cells like macrophages.[3][10] The following sections detail its mechanism of action.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α and IL-6.[3][11]

Toddaculin has been demonstrated to suppress the LPS-induced activation of NF-κB.[10] This inhibitory effect prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[10][12]

G Inhibition of NF-κB Pathway by Toddaculin cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation Transcription Toddaculin Toddaculin Toddaculin->IKK Inhibition

Caption: Toddaculin inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are also crucial in regulating the inflammatory response.[13] Activation of these pathways by stimuli like LPS leads to the phosphorylation of various downstream targets, ultimately contributing to the production of inflammatory mediators.

Studies have shown that toddaculin can suppress the LPS-induced phosphorylation of p38 and ERK1/2, two key components of the MAPK pathway.[10] By inhibiting the activation of these kinases, toddaculin further contributes to the downregulation of the inflammatory cascade.

G Modulation of MAPK Pathway by Toddaculin LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activation p38 p38 Upstream_Kinases->p38 Phosphorylation ERK ERK1/2 Upstream_Kinases->ERK Phosphorylation p_p38 p-p38 p_ERK p-ERK1/2 Transcription_Factors Transcription Factors p_p38->Transcription_Factors p_ERK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation Toddaculin Toddaculin Toddaculin->p38 Inhibition of Phosphorylation Toddaculin->ERK Inhibition of Phosphorylation

Caption: Toddaculin modulates the MAPK signaling pathway.

Conclusion

While the specific compound 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one is not documented as a natural product in the reviewed literature, the plant Toddalia asiatica stands out as a prolific source of structurally related and biologically active prenylated coumarins. Toddaculin, a representative compound from this plant, demonstrates significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The detailed experimental protocols for the extraction and isolation of these coumarins, along with an understanding of their mechanisms of action, provide a solid foundation for further research and development of new therapeutic agents from natural sources. This technical guide serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

In-depth Technical Guide on the Biological Activity of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the specific biological activities of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. While the PubChem database provides detailed information on its chemical and physical properties, there is a notable absence of published studies detailing its pharmacological effects, quantitative biological data, or the signaling pathways it may modulate.

This guide, therefore, cannot provide a detailed analysis of the specific compound as requested. However, to offer a valuable resource for researchers, scientists, and drug development professionals, this document will summarize the known biological activities of the broader classes of compounds to which this compound belongs: prenylated coumarins and hydroxy-methoxy coumarins . It is crucial to emphasize that the activities described for these related compounds may not be directly applicable to this compound. The unique structural features of a molecule, including the specific positioning of functional groups, play a critical role in its biological function.

General Biological Activities of Prenylated and Hydroxy-Methoxy Coumarins

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and are known to exhibit a diverse range of pharmacological properties. The addition of prenyl and hydroxy-methoxy groups to the basic coumarin scaffold can significantly influence their bioactivity.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of coumarin derivatives. For instance, certain coumarins have been shown to inhibit the production of pro-inflammatory mediators. One study on muralatins isolated from Murraya alata demonstrated that these coumarin derivatives could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages with IC50 values ranging from 6.0–14.5 μM.[1] Another compound, 7,8-dimethoxycoumarin, has been shown to attenuate the expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-treated HaCaT cells, suggesting its potential in treating skin inflammatory diseases. The underlying mechanism may involve the suppression of NF-κB and MAPK signaling pathways.

Antioxidant Activity

The antioxidant properties of coumarins are well-documented. These compounds can scavenge free radicals and protect against oxidative stress. A study on a new coumarin derivative, 7,8-dihydroxy-3-(4-methylphenyl) coumarin (DHMPC), demonstrated both antioxidant and lipid-lowering effects in hyperlipidemic rats.[2] DHMPC significantly decreased total cholesterol levels and liver homogenate malondialdehyde (MDA) levels, while increasing glutathione (GSH) levels.[2]

Cytotoxic and Anti-cancer Activity

The potential of coumarins as anti-cancer agents has been a subject of extensive research. For example, a new coumarin, 7-[(E)-3',7'-dimethyl-6'-oxo-2',7'-octadienyl]oxy coumarin, isolated from the leaves of Zanthoxylum schinifolium, showed potent cytotoxicity against Jurkat T cells with an IC50 value of 8.10 μM.[3][4] It is important to note that the cytotoxic effects can vary significantly based on the specific substitutions on the coumarin ring.

Future Research Directions

The lack of specific data on this compound highlights a clear area for future research. The following experimental avenues could be explored to elucidate its biological potential:

  • In vitro screening: A battery of in vitro assays could be conducted to assess its cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibitory activities.

  • Mechanism of action studies: Should any significant activity be identified, further studies would be necessary to unravel the underlying molecular mechanisms and signaling pathways involved.

  • In vivo studies: Promising in vitro results would warrant further investigation in animal models to evaluate efficacy and safety.

Conclusion

While a detailed technical guide on the biological activity of this compound cannot be compiled at present due to the scarcity of specific research, the known activities of related coumarin compounds suggest that it may possess interesting pharmacological properties. This document serves as a call for further scientific investigation into this specific molecule to unlock its potential therapeutic applications. Researchers are encouraged to undertake studies to fill the existing knowledge gap.

References

Spectroscopic Profile of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

  • Compound Name: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

  • Synonyms: 3-(1,1-dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one, 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

  • Molecular Formula: C₁₅H₁₆O₄[1]

  • Molecular Weight: 260.28 g/mol [1]

  • Chemical Structure:

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry data is available, providing evidence for the compound's molecular weight and fragmentation pattern. The following data was obtained via Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: LC-MS/MS Fragmentation Data for this compound [1]

Precursor Ion (m/z)AdductMS LevelFragment Ion (m/z)Relative Abundance (%)
278.139[M+NH₄]⁺MS2205.050705100
219.06500265.71
261.11349563.57
162.03030457.14
176.04800455.71

Note: This data corresponds to the fragmentation of the ammonium adduct of the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR and ¹³C NMR data for this compound are not available in the surveyed literature and databases. However, general spectral characteristics of coumarin derivatives can be anticipated.

  • ¹H NMR: Aromatic protons on the coumarin nucleus would typically appear in the range of δ 6.5-8.0 ppm. The methoxy group protons would resonate as a singlet around δ 3.8-4.0 ppm. The protons of the dimethylallyl group would exhibit characteristic signals for the vinyl and methyl groups.

  • ¹³C NMR: The carbonyl carbon of the lactone ring is expected to appear in the downfield region of the spectrum (δ 160-170 ppm). Aromatic carbons and carbons of the dimethylallyl group would resonate in their respective characteristic regions.

Infrared (IR) Spectroscopy

Experimental IR data for this compound has not been found in the public domain. Based on the functional groups present in the molecule, the following characteristic absorption bands can be predicted:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=O stretch (lactone): A strong absorption band around 1700-1750 cm⁻¹.

  • C=C stretch (aromatic and vinyl): Bands in the region of 1450-1650 cm⁻¹.

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for coumarin derivatives. These methodologies are based on standard practices in organic chemistry and natural product analysis.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified coumarin sample.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

    • Further structural elucidation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation and Data Acquisition:

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Inject the sample solution into a liquid chromatograph coupled to a mass spectrometer.

      • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or ammonium acetate) to separate the compound from any impurities.

      • The mass spectrometer can be operated in either positive or negative ionization mode using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

      • Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) to study the fragmentation pattern for structural elucidation.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source Extraction Extraction NaturalSource->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy Purification->NMR Connectivity & Stereochemistry IR IR Spectroscopy Purification->IR Functional Groups Data_Integration Data Integration & Interpretation MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

References

Physical and chemical properties of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. It includes tabulated data for key properties, detailed experimental protocols for synthesis and isolation, and a visualization of a key signaling pathway associated with the biological activities of coumarin derivatives.

Compound Identification and Physical Properties

This compound, also known by its IUPAC name 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one, is a naturally occurring hydroxycoumarin.[1][2] It belongs to the broader class of benzopyrone compounds, which are widely recognized for their diverse pharmacological activities.[3]

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[1]
CAS Number 61899-42-1[4][5]
Molecular Formula C₁₅H₁₆O₄[4][5]
SMILES CC(C)(C=C)C1=CC2=C(C(=C(C=C2)OC)O)OC1=O[1]
InChI Key KNZZAAGBIUZSNV-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 260.29 g/mol [4][5]
Appearance Solid[4]
Solubility 1 mg/mL in DMSO[4]
Storage Temperature -20°C[4][6]
Predicted Boiling Point 407.5 ± 45.0 °C[6]
Predicted Density 1.208 ± 0.06 g/cm³[6]
Predicted pKa 7.87 ± 0.20[6]

Table 3: Spectral Data Summary

Spectral Data TypeRemarks
LC-MS Purity ≥95%[4]
¹³C NMR Data available on PubChem[1]
Mass Spectrometry LC-MS/MS data available on PubChem[1]

Experimental Protocols

The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. The following is a generalized protocol for the synthesis of a hydroxycoumarin derivative.

Materials:

  • Substituted Phenol (e.g., Resorcinol) (1 equivalent)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.1 equivalents)

  • Acid Catalyst (e.g., Concentrated H₂SO₄, Amberlyst-15)

  • Ice bath

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the substituted phenol and the β-ketoester.

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 70-80°C) for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the pure hydroxycoumarin.

G Workflow for Pechmann Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Phenol & β-Ketoester cooling Cool in Ice Bath reactants->cooling catalyst Add Acid Catalyst (e.g., H₂SO₄) cooling->catalyst Slow Addition heating Heat & Stir (Monitor by TLC) catalyst->heating precipitation Pour into Ice Water heating->precipitation Reaction Complete filtration Filter Crude Product precipitation->filtration recrystallization Recrystallize (e.g., from Ethanol) filtration->recrystallization pure_product Pure Hydroxycoumarin recrystallization->pure_product

A generalized workflow for the synthesis of hydroxycoumarins.

Coumarins are typically isolated from dried and powdered plant material using solvent extraction.

Materials:

  • Dried, powdered plant material

  • Extraction solvent (e.g., Ethanol, Methanol, Chloroform)

  • Soxhlet apparatus or Maceration setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent system (e.g., Petroleum ether:Ethyl acetate)

Procedure:

  • Extraction: The powdered plant material is extracted with a suitable solvent (e.g., ethanol) using a Soxhlet apparatus for several hours or by maceration for several days.

  • Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude residue.

  • Fractionation (Optional): The crude extract can be successively partitioned with solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate) to separate compounds based on polarity.

  • Chromatographic Purification: The crude extract or the desired fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of petroleum ether and ethyl acetate).

  • Fractions are collected and monitored by TLC. Fractions containing the compound of interest are combined.

  • The solvent is evaporated from the combined fractions to yield the isolated coumarin, which can be further purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, coumarin derivatives as a class are known to possess significant anti-inflammatory and anti-cancer properties.[1][5] One of the key signaling pathways often modulated by anti-cancer coumarins is the PI3K/Akt/mTOR pathway.[2][5] This pathway is crucial for regulating cell cycle progression, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

Many coumarin derivatives exert their anti-cancer effects by inhibiting key components of the PI3K/Akt/mTOR signaling cascade. This inhibition disrupts pro-survival signals, leading to a decrease in cell proliferation and an increase in apoptosis (programmed cell death) in cancer cells.

G PI3K/Akt/mTOR Pathway Inhibition by Coumarins cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Cascade cluster_downstream Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Coumarin Coumarin Derivative Coumarin->PI3K Inhibits Coumarin->Akt Inhibits Coumarin->mTOR Inhibits

Coumarins can inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell survival.

References

The Elusive Mechanism of Action: A Technical Guide to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action for 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is not extensively available in the current body of scientific literature. This guide, therefore, provides a comprehensive overview based on the known biological activities of structurally related C3-prenylated and other substituted coumarins. The information presented herein serves as a foundational resource for researchers and drug development professionals, offering insights into potential mechanisms of action and methodologies for future investigation.

Introduction to this compound

This compound is a member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom. The core coumarin scaffold is known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The substitution of a 1,1-dimethylallyl (also known as a reverse prenyl) group at the C3 position, along with hydroxyl and methoxy groups on the benzene ring, is anticipated to significantly influence its biological profile. Prenylation, in particular, is a common structural modification in natural products that can enhance lipophilicity and modulate interaction with biological targets.

Postulated Mechanisms of Action Based on Structurally Related Coumarins

While specific data for the target molecule is scarce, the mechanisms of action for other C3-substituted and prenylated coumarins have been investigated. These studies provide a strong basis for hypothesizing the potential biological activities of this compound.

Anti-inflammatory Activity

Coumarin derivatives are well-documented as anti-inflammatory agents. The primary mechanism often involves the inhibition of key inflammatory pathways. For instance, 4-hydroxy-7-methoxycoumarin has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

Furthermore, the anti-inflammatory effects of coumarins are often mediated by the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] It is plausible that this compound could exert similar effects by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

Signaling Pathway: Postulated Anti-inflammatory Mechanism

Anti-inflammatory_Pathway Postulated Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 p_IκBα p-IκBα IKK->p_IκBα Phosphorylates IκBα IκBα NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates p_IκBα->IκBα Leads to Degradation p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 p_ERK->NFκB_nuc p_JNK->NFκB_nuc p_p38->NFκB_nuc Coumarin 3-(1,1-Dimethylallyl)-8-hydroxy- 7-methoxycoumarin Coumarin->IKK Inhibits Coumarin->ERK Inhibits Phosphorylation Coumarin->JNK Inhibits Phosphorylation DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 DNA->Cytokines Transcription

Caption: Postulated anti-inflammatory mechanism of action.

Anticancer Activity

Numerous coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern on the coumarin ring is crucial for this activity. For example, novel 3-substituted 8-methoxycoumarin derivatives have been synthesized and evaluated for their anti-breast cancer properties.[2] Some of these compounds exhibited potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with mechanisms involving the inhibition of β-tubulin polymerization, sulfatase, and aromatase enzymes.[2] They were also shown to induce cell-cycle arrest and apoptosis.[2]

The presence of a lipophilic prenyl group at the C3 position in this compound could enhance its cell permeability and interaction with intracellular targets, potentially leading to cytotoxic effects. Further investigation into its effects on cell cycle progression, apoptosis induction, and inhibition of cancer-related enzymes is warranted.

Other Potential Biological Activities

Based on the broader literature on coumarins, other potential biological activities for this compound could include:

  • Antioxidant Activity: The phenolic hydroxyl group at the C8 position may contribute to radical scavenging activity.

  • Antimicrobial Activity: Coumarins have been reported to possess antibacterial and antifungal properties.

  • Antiviral Activity: Certain prenylated coumarins have shown inhibitory effects against viral enzymes like HIV-1 reverse transcriptase.[3]

Quantitative Data for Structurally Related Coumarins

The following table summarizes the quantitative biological activity data for some coumarin derivatives that are structurally related to this compound. It is important to note that these values are not directly applicable to the target molecule but provide a reference for its potential potency.

Compound Name/StructureBiological ActivityAssayCell Line/EnzymeIC50/EC50/MICReference
4-Hydroxy-7-methoxycoumarin Anti-inflammatoryNitric Oxide ProductionRAW264.7~0.6-1.2 mM (Significant reduction)[1]
Clauselenin A-C (Prenylated Coumarins) Anti-inflammatoryNitric Oxide ProductionRAW264.7Comparable to hydrocortisone[3]
Clauselenin A-C (Prenylated Coumarins) Anti-HIVReverse Transcriptase Activity-0.17-9.08 µM[3]
Compound 6 (A 3-substituted 8-methoxycoumarin) AnticancerCytotoxicityMCF-76.621 µM[2]
Compound 6 (A 3-substituted 8-methoxycoumarin) AnticancerCytotoxicityMDA-MB-2319.62 µM[2]

Experimental Protocols for Key Assays

To facilitate further research on this compound, detailed methodologies for key experiments cited for related compounds are provided below.

Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. A standard curve is generated using sodium nitrite.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated. The percentage of inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Workflow: Anti-inflammatory Assay

Anti-inflammatory_Workflow Workflow for Assessing Anti-inflammatory Activity A 1. Cell Culture RAW264.7 Macrophages B 2. Seeding Seed cells in 96-well plates A->B C 3. Pre-treatment Incubate with test compound (1 hr) B->C D 4. Stimulation Add LPS (1 µg/mL) and incubate (24 hr) C->D E 5. Supernatant Collection Collect culture medium D->E F 6. Griess Assay Measure nitrite concentration E->F G 7. Data Analysis Calculate % inhibition of NO production F->G

Caption: Experimental workflow for nitric oxide production assay.

Anticancer Activity Assay (MTT Cytotoxicity Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in appropriate culture medium and conditions.

  • Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on structurally similar coumarin derivatives provides a strong foundation for future investigations. The presence of the C3-prenyl group, along with the 8-hydroxy and 7-methoxy substitutions, suggests that this compound is a promising candidate for exhibiting anti-inflammatory and anticancer properties.

Future research should focus on:

  • Synthesis and Characterization: Ensuring the availability of a pure, well-characterized sample of the compound.

  • In Vitro Screening: A comprehensive screening of its biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects, using the assays detailed in this guide.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound. This would involve Western blotting for key proteins in pathways like NF-κB and MAPK, cell cycle analysis, apoptosis assays, and enzyme inhibition studies.

  • In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of inflammation and cancer would be warranted.

By systematically applying these established methodologies, the scientific community can uncover the therapeutic potential of this compound and contribute to the development of new coumarin-based drugs.

References

A Comprehensive Technical Guide to the Preliminary In-Vitro Screening of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives represent a vast class of phenolic compounds found in many plants and synthesized in the laboratory. They are recognized for their wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and anticoagulant activities.[1][2][3][4][5] This guide provides an in-depth overview of the core in-vitro screening protocols used to evaluate the therapeutic potential of these versatile scaffolds, with a focus on their anticancer, antimicrobial, anticoagulant, and enzyme-inhibiting properties.

In-Vitro Anticancer Activity Screening

The evaluation of the cytotoxic effects of coumarin derivatives against various cancer cell lines is a crucial first step in identifying potential anticancer agents.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HL60, HepG2, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare a series of dilutions of the coumarin derivatives in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the desired concentrations of the test compounds to the respective wells.[6] Include a vehicle control (e.g., DMSO in medium) and a negative control (medium only).[6] Incubate for a further 48-72 hours.[9]

  • MTT Addition: After the treatment period, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution.[6] Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[6]

  • Data Acquisition: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Data Presentation: Cytotoxicity of Coumarin Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected coumarin derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4HL60 (Leukemia)8.09[1][10]
Compound 4MCF-7 (Breast)3.26[10]
Compound 4A549 (Lung)9.34[10]
Compound 8bHepG2 (Liver)13.14[1][10]
6-nitro-7-hydroxycoumarinSK-MEL-31 (Melanoma)Significantly more toxic than to normal cells[8]
3,6,8-nitro-7-hydroxycoumarinSK-MEL-31 (Melanoma)Significantly more toxic than to normal cells[8]
Coumarin-thiazole hybrid 51cHeLa (Cervical)1.29[11]
Coumarin-pyrazole hybrid 35SMMC-7721 (Liver)2.08 ± 0.32[11]
Coumarin-pyrazole hybrid 35HepG2 (Liver)2.96 ± 0.25[11]
Signaling Pathway: PI3K/AKT Inhibition

Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.[1][12][13] Inhibition of this pathway can lead to decreased cell growth and the induction of apoptosis.[1][12]

Figure 1: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

In-Vitro Antimicrobial Activity Screening

Coumarin derivatives have shown significant potential as antibacterial and antifungal agents.[3] Preliminary screening typically involves determining the susceptibility of various microorganisms to these compounds.

Experimental Protocols

A. Disk Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the microbial suspension over the entire surface of a sterile agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Disk Application: Impregnate sterile filter paper discs (5-6 mm in diameter) with a known concentration of the coumarin derivative dissolved in a suitable solvent (e.g., DMSO).[14] Place the discs onto the surface of the inoculated agar plate.[14]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[14]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[14]

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the coumarin derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[15]

Data Presentation: Antimicrobial Activity of Coumarin Derivatives

The tables below summarize the antibacterial and antifungal activities of various coumarin derivatives.

Table 2: Antibacterial Activity (Disk Diffusion Method)

CompoundBacterial StrainConcentrationInhibition Zone (mm)Reference
Compound 3E. coli0.5 mg/discSignificant Inhibition[14]
Compound 3S. aureus0.5 mg/discSignificant Inhibition[14]
Compound 4E. coli0.5 mg/discStrong Inhibition[14]
Compound 4K. pneumoniae0.5 mg/discStrong Inhibition[14]
Compound 4S. aureus0.5 mg/discStrong Inhibition[14]
Coumarin-mono-triazole 5aS. aureusNot specified10-15[16]
Coumarin-mono-triazole 5aE. coliNot specified16-22[16]

Table 3: Minimum Inhibitory Concentration (MIC)

CompoundMicroorganismMICReference
Derivative 3bB. cereus1.5 mM[15]
Derivative 3bM. luteus1.5 mM[15]
Derivative 3bL. monocytogenes1.5 mM[15]
Derivative 3bS. aureus1.5 mM[15]
Derivative 3cE. faecium1.7 mM[15]
Derivative 3nL. monocytogenes1.2 mM[15]
Coumarin-bis-triazole 8aGram-positive & Gram-negative bacteria1-4 µg/mL[16]
Coumarin-bis-triazole 8eGram-positive & Gram-negative bacteria1-4 µg/mL[16]
1,2,4-triazole coumarin 6aC. albicans12.5 µg/mL[16]
Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for screening the antimicrobial properties of coumarin derivatives.

Antimicrobial_Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis Start Start: Coumarin Derivatives Prep Prepare Stock Solutions (e.g., in DMSO) Start->Prep Disk_Diffusion Disk Diffusion Assay Prep->Disk_Diffusion Measure_Zones Measure Inhibition Zones Disk_Diffusion->Measure_Zones Active_Check Active Compounds? Measure_Zones->Active_Check Broth_Dilution Broth Microdilution Assay Determine_MIC Determine MIC Broth_Dilution->Determine_MIC End End: Identify Lead Compounds Determine_MIC->End Active_Check->Broth_Dilution Yes Active_Check->End No

Figure 2: General workflow for in-vitro antimicrobial screening.

In-Vitro Anticoagulant Activity Screening

Certain coumarin derivatives, most notably warfarin, are known for their anticoagulant properties.[5] The prothrombin time (PT) assay is a fundamental test used to evaluate the efficacy of these compounds on the extrinsic pathway of the coagulation cascade.[17]

Experimental Protocol: Prothrombin Time (PT) Assay
  • Blood Collection: Collect blood samples from subjects (e.g., laboratory mice) via cardiac puncture into tubes containing an anticoagulant like 3.2% sodium citrate.

  • Plasma Preparation: Centrifuge the blood sample (e.g., at 3000 rpm for 15 minutes) to separate the plasma.

  • Incubation: Incubate the plasma sample at 37°C.

  • Assay Procedure: Add the test coumarin derivative or control (e.g., warfarin, saline) to the plasma.[17] To initiate clotting, add a warmed thromboplastin reagent (containing tissue factor and calcium) to the plasma.[17]

  • Clotting Time Measurement: Measure the time taken for a fibrin clot to form. This time is recorded as the prothrombin time in seconds.[17] A prolonged PT indicates anticoagulant activity.

Data Presentation: Anticoagulant Activity of Coumarin Derivatives

The following table shows the prothrombin time for different coumarin derivatives compared to warfarin.

CompoundProthrombin Time (PT) in secondsReference
Control (Saline)10.30[17]
Warfarin14.60[17]
Compound 111.23[17]
Compound 318.10[17]
Compound 421.30[17]

In-Vitro Enzyme Inhibition Screening

Coumarins can inhibit various enzymes, playing a role in their therapeutic effects.[18][19] Assays are designed to measure the reduction in enzyme activity in the presence of the coumarin derivative.

Experimental Protocol: General Enzyme Inhibition Assay (Example: Carbonic Anhydrase-II)
  • Reagent Preparation: Prepare a buffer solution, a solution of the enzyme (e.g., Carbonic Anhydrase-II), and a solution of the substrate.

  • Reaction Mixture: In a 96-well plate, create a reaction mixture containing the enzyme solution and the buffer.[20]

  • Inhibitor Addition: Add the coumarin derivative (dissolved in a solvent like DMSO) at various concentrations to the wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15 minutes at 30°C).[20]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Measurement: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the coumarin derivative. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation: Enzyme Inhibition by Coumarin Derivatives

The table below summarizes the inhibitory effects of selected coumarin derivatives on various enzymes.

Compound/DerivativeTarget EnzymeActivity MeasurementValueReference
Compound 2Carbonic Anhydrase-II% Inhibition63%[20]
Compound 2Carbonic Anhydrase-IIIC50263 µM[20]
Compound 6Carbonic Anhydrase-II% Inhibition54%[20]
Compound 12Human Dipeptidyl Peptidase IIIIC501.10 µM[19]
FN-19 (Coumarin–thiosemicarbazone)TyrosinaseIC5042.16 ± 5.16 µM[21]
3-benzoyl-7-(benzyloxy)-2H-chromen-2-oneSoybean Lipoxygenase% Inhibition96.6%[18]
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylateSoybean Lipoxygenase% Inhibition85.1%[18]
6-bromo-2-oxo-2H-chromene-3-carbonitrileSoybean Lipoxygenase% Inhibition84.8%[18]
Logical Relationship: Modes of Enzyme Inhibition

Coumarin derivatives can inhibit enzymes through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition.[21] Understanding the mode of inhibition is crucial for drug development.

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 EI1 EI Complex E1->EI1 S1 Substrate I1 Inhibitor P1 Product ES1->P1 E2 Enzyme ES2 ES Complex E2->ES2 EI2 EI Complex E2->EI2 S2 Substrate ESI2 ESI Complex I2 Inhibitor ES2->ESI2 P2 Product ES2->P2 EI2->ESI2 E3 Enzyme ES3 ES Complex E3->ES3 S3 Substrate I3 Inhibitor ESI3 ESI Complex ES3->ESI3 P3 Product ES3->P3

Figure 3: Modes of reversible enzyme inhibition.

References

Thermochemical Properties of Substituted Hydroxycoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted hydroxycoumarins. Understanding these properties, such as the enthalpy of formation, is crucial for predicting the stability, reactivity, and energetic profiles of these compounds. Such data is invaluable in drug design for assessing metabolic stability, in materials science for developing new functional materials, and in process chemistry for ensuring safety and efficiency. This document summarizes key quantitative data, details the experimental and computational methodologies used for their determination, and illustrates the logical workflows involved.

Quantitative Thermochemical Data

The experimental thermochemical data for select substituted hydroxycoumarins are compiled below. These values are fundamental for understanding the energetic landscape of these molecules.

Table 1: Experimental Thermochemical Data for Substituted Hydroxycoumarins at T = 298.15 K
CompoundStandard Molar Enthalpy of Combustion (cryst.) ΔcH°(cr) / kJ·mol⁻¹Standard Molar Enthalpy of Sublimation ΔsubH° / kJ·mol⁻¹Standard Molar Enthalpy of Formation (cryst.) ΔfH°(cr) / kJ·mol⁻¹Standard Molar Enthalpy of Formation (gas) ΔfH°(g) / kJ·mol⁻¹Temperature of Fusion Tfusion / KMolar Enthalpy of Fusion ΔfusH° / kJ·mol⁻¹
7-Hydroxycoumarin (Umbelliferone)-3994.4 ± 1.1[1]134.4 ± 1.9[1]-471.9 ± 2.1[1]-337.5 ± 2.3[1]502.8 ± 0.5[1]32.5 ± 0.3[1]
7-Methoxycoumarin-4594.1 ± 1.3[2]108.9 ± 2.5[2]-430.5 ± 2.5[2]-321.6 ± 2.8[2]386.9 ± 0.2[2]22.8 ± 0.2[2]
7-Methoxy-4-methylcoumarin-5201.2 ± 2.1[3]120.9 ± 1.1[3]-482.4 ± 2.3[3]-361.5 ± 2.6[3]425.8 ± 0.2[3]26.8 ± 0.4[3]

Note: All uncertainties represent the expanded uncertainty with a level of confidence of 95%.

Methodologies for Thermochemical Characterization

The determination of the thermochemical properties listed above relies on a combination of precise calorimetric techniques and computational modeling.

Experimental Protocols

Static Bomb Combustion Calorimetry: This technique is used to measure the standard molar energy of combustion (ΔcU°).

  • A pellet of the purified crystalline sample (e.g., 7-hydroxycoumarin) is weighed and placed in a crucible inside a high-pressure vessel, the "bomb".

  • A cotton thread fuse of known mass and combustion energy is positioned in contact with the sample.

  • The bomb is filled with high-purity oxygen to a pressure of approximately 3.04 MPa.[1][2]

  • A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • The bomb is submerged in a calorimeter containing a known mass of water. The system is allowed to reach thermal equilibrium.

  • The sample is ignited by passing an electric current through the fuse.

  • The temperature change of the water in the calorimeter is precisely measured to determine the energy released during combustion.

  • Corrections are applied for the combustion of the fuse and the formation of nitric acid from residual nitrogen. The standard energy of combustion is then calculated. The standard enthalpy of combustion (ΔcH°) is derived from the standard energy of combustion.

Calvet Microcalorimetry: This method is employed to determine the standard molar enthalpy of sublimation (ΔsubH°).[1][2]

  • A small amount of the sample is placed in a Knudsen effusion cell.

  • The cell is introduced into the Calvet microcalorimeter at a constant temperature (T = 298.15 K).

  • The heat flow associated with the sublimation of the sample under vacuum is measured over time until the sample is completely vaporized.

  • The standard molar enthalpy of sublimation is calculated by integrating the heat flow curve and dividing by the number of moles of the sublimated sample.

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperature of fusion (Tfusion) and the enthalpy of fusion (ΔfusH°).[3]

  • A small, accurately weighed sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument (e.g., a TA Instruments Q2000).[3]

  • The instrument is programmed to heat the sample at a constant rate (e.g., 3.0 °C min⁻¹) under a continuous flow of dry nitrogen.[3]

  • The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.

  • The melting temperature is identified as the onset or peak of the endothermic melting transition. The enthalpy of fusion is determined by integrating the area of the melting peak. The instrument is calibrated for temperature and energy using a high-purity standard, such as indium.[3]

Computational Protocols

Computational chemistry provides a powerful tool for predicting and corroborating experimental thermochemical data.

Density Functional Theory (DFT): DFT methods are widely used to calculate the enthalpies of formation of hydroxycoumarin derivatives.[1][4]

  • The geometry of the molecule is optimized using a specific functional, such as B3LYP, with an appropriate basis set.[1]

  • Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain thermal corrections.

  • The total electronic energy of the optimized molecule is calculated.

  • To determine the gas-phase enthalpy of formation, theoretical calculations are often combined with isodesmic or atomization reaction schemes.[2] In an isodesmic reaction, the number and type of chemical bonds are conserved on both sides of the reaction, which helps in cancelling out systematic errors in the calculations, leading to a more accurate prediction of the enthalpy of formation.[2]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the workflow for determining thermochemical properties and the fundamental relationships between them.

G cluster_exp Experimental Determination cluster_calc Calculation Pathway sample Purified Crystalline Hydroxycoumarin bomb Static Bomb Calorimetry sample->bomb calvet Calvet Microcalorimetry sample->calvet dsc Differential Scanning Calorimetry (DSC) sample->dsc res_bomb ΔcA°(cr) bomb->res_bomb res_calvet ΔsubH° calvet->res_calvet res_dsc Tfus, ΔfusH° dsc->res_dsc calc_cr Standard Enthalpy of Formation (crystalline) ΔfH°(cr) res_bomb->calc_cr via Hess's Law calc_gas Standard Enthalpy of Formation (gas) ΔfH°(g) res_calvet->calc_gas calc_cr->calc_gas

Workflow for experimental determination of thermochemical properties.

G H_gas Gas-Phase Standard Enthalpy of Formation ΔfH°(g) H_cr Crystalline-Phase Standard Enthalpy of Formation ΔfH°(cr) H_cr->H_gas + H_sub Standard Enthalpy of Sublimation ΔsubH° H_sub->H_gas +

Fundamental relationship between solid and gas-phase enthalpies.

References

In-Depth Technical Guide: Potential Pharmacological Effects of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature and publicly available data on the specific pharmacological effects of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin are limited. This guide leverages the extensive research conducted on Osthole (7-methoxy-8-(3-methyl-2-butenyl)coumarin), a structurally analogous and well-characterized natural coumarin derivative, to provide a comprehensive overview of potential biological activities, mechanisms of action, and relevant experimental protocols. The information presented herein, while based on a closely related compound, should be considered illustrative and may not be directly transferable. Further empirical investigation into this compound is necessary to definitively ascertain its pharmacological profile.

Introduction to Coumarins and Osthole

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, renowned for their diverse and significant pharmacological properties. These activities include anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. Osthole, a prominent member of the coumarin family, has been the subject of extensive research, revealing a broad spectrum of therapeutic potentials. This document will explore the known pharmacological effects and underlying molecular mechanisms of osthole as a predictive model for the potential activities of this compound.

Potential Pharmacological Effects

Based on the activities of the structurally similar osthole, this compound may exhibit the following pharmacological effects:

  • Anticancer Activity: Osthole has demonstrated the ability to inhibit the proliferation of various cancer cell lines, arrest the cell cycle, and induce apoptosis.[1] These effects are attributed to its modulation of key signaling pathways involved in cancer progression.

  • Anti-inflammatory Effects: Research has shown that osthole can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of signaling pathways such as NF-κB and MAPK.

  • Neuroprotective Properties: Osthole has been investigated for its potential to protect neuronal cells from damage and degeneration, suggesting a possible role in the management of neurodegenerative diseases.[1]

  • Osteogenic Activity: Studies indicate that osthole may promote bone formation by stimulating osteoblast differentiation.

Quantitative Pharmacological Data for Osthole

The following table summarizes the in vitro cytotoxic activity of osthole against various human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)Citation(s)
HeLaCervical Cancer45.01 ± 3.91
Me-180Cervical Cancer88.95 ± 0.13
ES2Ovarian Cancer~20
OV90Ovarian Cancer~20
FaDuHead and Neck Squamous Cell122.35 ± 11.63 (24h)
FaDuHead and Neck Squamous Cell93.36 ± 8.71 (48h)
A431Squamous Carcinoma23.2
Y-79Retinoblastoma200 (24h), 120 (48h)
Lung Cancer CellsLung Cancer46.2
Breast Cancer CellsBreast Cancer42.4
Prostate Cancer CellsProstate Cancer24.8

Signaling Pathways Modulated by Osthole

Osthole exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways provides insight into the potential mechanisms of action for structurally similar coumarins.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Osthole has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Figure 1: Osthole's inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses. Osthole has been found to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway Osthole Osthole IKK IKK Osthole->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation translocates to nucleus

Figure 2: Osthole's inhibitory effect on the NF-κB signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of coumarin derivatives like osthole.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa, A549) using a hemocytometer.

    • Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., osthole) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • After the treatment period, add 20 µL of the MTT solution to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Analysis of Protein Expression (Western Blot)

This technique is used to detect and quantify specific proteins in a cell or tissue sample, providing insights into the modulation of signaling pathways.

  • Cell Lysis and Protein Extraction:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay.[4]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.[4]

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-NF-κB) overnight at 4°C.[5]

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[5]

    • Use a loading control, such as an antibody against GAPDH or β-actin, to normalize the protein levels.

Measurement of Cytokine Levels (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as cytokines, in biological fluids.

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) diluted in a coating buffer.[6]

    • Seal the plate and incubate overnight at 4°C.[6]

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[1]

  • Sample and Standard Incubation:

    • Wash the plate.

    • Prepare serial dilutions of a known concentration of the recombinant cytokine to create a standard curve.

    • Add the standards and the cell culture supernatants (collected after treatment with the test compound) to the appropriate wells.[1]

    • Incubate for 2 hours at room temperature.[1]

  • Detection:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine to each well and incubate for 1-2 hours at room temperature.[1]

    • Wash the plate.

    • Add a streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.[1]

  • Substrate Development and Reading:

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.[6]

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[1]

    • Read the absorbance at 450 nm using a microplate reader.[1]

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Experimental and Logical Workflows

The discovery and characterization of the pharmacological effects of a natural product derivative like this compound typically follows a structured workflow.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Compound Compound Identification (this compound) InVitro In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Compound->InVitro Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) InVitro->Mechanism InVivo In Vivo Animal Models (Efficacy & Toxicity) Mechanism->InVivo Lead Lead Optimization InVivo->Lead Phase1 Phase I Trials (Safety) Lead->Phase1 Phase2 Phase II Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy) Phase2->Phase3

Figure 3: A generalized workflow for natural product drug discovery.

Conclusion

While direct experimental evidence for the pharmacological effects of this compound is currently lacking, the extensive research on the structurally similar coumarin, osthole, provides a strong basis for predicting its potential therapeutic activities. The data on osthole suggest that this compound class holds promise in the areas of oncology, inflammation, and neuroprotection. The detailed experimental protocols and workflow diagrams presented in this guide offer a comprehensive framework for the future investigation and characterization of this compound and other novel coumarin derivatives. Rigorous scientific inquiry is essential to validate these potential effects and to elucidate the specific molecular mechanisms involved.

References

Methodological & Application

Synthesis Protocol for 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the synthesis of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. This prenylated coumarin is of significant interest in medicinal chemistry and drug development due to the established biological activities of related coumarin derivatives. The synthetic strategy presented herein is a robust two-step process involving an initial O-prenylation of a readily available hydroxycoumarin precursor, followed by a thermal Claisen rearrangement to yield the target C-prenylated product. This protocol is designed to be a valuable resource for researchers engaged in the synthesis of novel coumarin-based compounds for pharmacological evaluation.

Introduction

Coumarins are a prominent class of benzopyrone-containing heterocyclic compounds widely distributed in nature and known for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, and anticancer activities. The introduction of a prenyl group, such as the 1,1-dimethylallyl moiety, can significantly enhance the biological activity of a molecule by increasing its lipophilicity and facilitating interactions with biological targets. The target compound, this compound, combines the core coumarin scaffold with a C-3 prenyl substituent, making it a promising candidate for drug discovery programs. This protocol outlines a reproducible synthetic route to access this compound for further investigation.

Chemical Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
8-Hydroxy-7-methoxycoumarin (Starting Material)C₁₀H₈O₄192.171.3
8-(Prenyloxy)-7-methoxycoumarin (Intermediate)C₁₅H₁₆O₄260.283.2
This compound (Final Product)C₁₅H₁₆O₄260.283.5[1]

Experimental Protocols

Step 1: Synthesis of 8-(Prenyloxy)-7-methoxycoumarin (Intermediate)

This procedure details the O-alkylation of 8-hydroxy-7-methoxycoumarin with prenyl bromide.

Materials:

  • 8-Hydroxy-7-methoxycoumarin

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of 8-hydroxy-7-methoxycoumarin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 8-(prenyloxy)-7-methoxycoumarin.

Step 2: Synthesis of this compound (Final Product) via Claisen Rearrangement

This procedure describes the thermal[2][2]-sigmatropic rearrangement of the O-prenylated intermediate to the C-prenylated final product.

Materials:

  • 8-(Prenyloxy)-7-methoxycoumarin

  • High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)

  • Round-bottom flask

  • Heating mantle with temperature controller

  • Thermometer

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Place 8-(prenyloxy)-7-methoxycoumarin (1.0 eq) in a round-bottom flask.

  • Add a high-boiling point solvent such as N,N-diethylaniline.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the rearrangement by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the high-boiling solvent under high vacuum distillation.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the final product, this compound.

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: O-Prenylation cluster_step2 Step 2: Claisen Rearrangement SM 8-Hydroxy-7-methoxycoumarin Reagent1 Prenyl Bromide, K₂CO₃, Acetone SM->Reagent1 Intermediate 8-(Prenyloxy)-7-methoxycoumarin SM->Intermediate Reflux Reagent1->Intermediate Reagent2 Heat (180-220 °C) N,N-Diethylaniline Intermediate->Reagent2 Product This compound Intermediate->Product Thermal Rearrangement Reagent2->Product

Caption: A two-step synthesis of the target coumarin.

Potential Signaling Pathway Modulation

While the specific biological activities of this compound are yet to be fully elucidated, many coumarin derivatives have been reported to modulate key cellular signaling pathways. One such pathway is the Keap1/Nrf2/ARE signaling cascade, which is a critical regulator of the cellular antioxidant response.[3] Activation of the Nrf2 pathway can protect cells from oxidative stress, a process implicated in numerous diseases. The ability of coumarins to potentially interact with components of this pathway makes them attractive candidates for the development of cytoprotective agents.

Keap1_Nrf2_Pathway Potential Modulation of the Keap1/Nrf2/ARE Pathway by Coumarins cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Cul3_Rbx1 Cul3-Rbx1 (Ubiquitination) Keap1_Nrf2->Cul3_Rbx1 Proteasome Proteasomal Degradation Nrf2_free->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Cul3_Rbx1->Nrf2_free Ubiquitination Maf Maf Nrf2_nuc->Maf ARE Antioxidant Response Element (ARE) Maf->ARE Binding Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression

Caption: Coumarins may activate the Nrf2 antioxidant pathway.

Conclusion

The synthetic protocol detailed in this application note provides a clear and actionable guide for the preparation of this compound. By leveraging a classical O-prenylation followed by a thermal Claisen rearrangement, this method offers a reliable route to this promising compound. The provided information on potential signaling pathway interactions further underscores the relevance of this class of molecules in contemporary drug discovery and chemical biology research. It is anticipated that this document will facilitate further investigation into the pharmacological profile of this and related prenylated coumarins.

References

Application Note: Quantification of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-(1,1-dimethylallyl)-8-hydroxy-7-methoxycoumarin in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and other research applications requiring the quantification of this coumarin derivative. A comprehensive protocol for method validation, based on FDA guidelines, is also provided to ensure data quality and reliability.

Introduction

This compound is a coumarin derivative with potential pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a robust and sensitive analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical applications. This document provides a starting point for the development and validation of such a method.

Experimental

Materials and Reagents
  • This compound reference standard

  • Scopoletin (internal standard)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30-90% B

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90-30% B

    • 6.1-8.0 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothesized):

    • This compound: Precursor Ion (m/z) 261.1 -> Product Ions (m/z) 205.1 (Quantifier), 219.1 (Qualifier)

    • Scopoletin (Internal Standard): Precursor Ion (m/z) 193.0 -> Product Ion (m/z) 133.0

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and scopoletin in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol to create a series of working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the scopoletin primary stock solution with 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL scopoletin) and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (30% B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Protocol

A full method validation should be conducted according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2]

Specificity and Selectivity
  • Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention times of the analyte and internal standard.

Linearity and Range
  • Prepare a calibration curve by spiking blank plasma with the analyte at a minimum of six different concentrations.

  • The calibration curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision
  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Analyze five replicates of each QC level in three separate analytical runs.

  • The intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% for the LLOQ), and the accuracy (% bias) should be within ±15% (±20% for the LLOQ) of the nominal concentration.

Lower Limit of Quantification (LLOQ)
  • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (≤ 20% CV and ±20% bias).

Recovery and Matrix Effect
  • Recovery: Compare the peak area of the analyte in extracted plasma samples to the peak area of the analyte in post-extraction spiked samples at three QC levels.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at three QC levels.

Stability
  • Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -80 °C for a specified period.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated during method validation.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range Covers expected concentrations1 - 1000 ng/mL
LLOQ CV ≤ 20%, Accuracy ±20%1 ng/mL
Intra-day Precision (%CV) ≤ 15%3.5 - 8.2%
Inter-day Precision (%CV) ≤ 15%5.1 - 9.8%
Intra-day Accuracy (% Bias) ± 15%-5.6 to 7.3%
Inter-day Accuracy (% Bias) ± 15%-4.2 to 8.1%
Recovery Consistent and reproducible85 - 95%
Matrix Effect CV ≤ 15%7.8%
Freeze-Thaw Stability % Change within ±15%-6.5%
Short-Term Stability (4h, RT) % Change within ±15%-3.2%
Long-Term Stability (-80°C, 30 days) % Change within ±15%-8.9%
Post-Preparative Stability (24h) % Change within ±15%-4.7%

Visualizations

G LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Scopoletin) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc UPLC/UHPLC Separation (C18 Column) recon->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Generation quant->report G Method Validation Protocol mv Method Validation spec Specificity & Selectivity mv->spec lin Linearity & Range mv->lin acc_prec Accuracy & Precision mv->acc_prec lloq LLOQ mv->lloq rec_me Recovery & Matrix Effect mv->rec_me stab Stability mv->stab

References

Application Note and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in nature and extensively used in the pharmaceutical, cosmetic, and food industries due to their diverse biological activities, including anticoagulant, anti-inflammatory, antibacterial, and antitumor properties.[1][2] High-performance liquid chromatography (HPLC) is a primary and robust technique for the separation, purification, and quantification of coumarins from various matrices such as plant extracts, biological fluids, and commercial products.[3][4][5] This document provides detailed protocols and application notes for the successful HPLC purification of coumarins, tailored for research, quality control, and drug development purposes.

The choice of chromatographic conditions, particularly the stationary and mobile phases, is critical for achieving optimal resolution and sensitivity. Reversed-phase (RP-HPLC) is the most common method for the separation of coumarins, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6][7] For highly polar coumarin derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[3]

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove interfering substances and enrich the target coumarins. The appropriate method depends on the sample matrix.

Protocol 1: Extraction of Coumarins from Plant Material

  • Maceration under Sonication:

    • Weigh 1 g of powdered, dried plant leaves.[8]

    • Add 10 mL of an ethanol:water mixture (e.g., 1:1 v/v).[8]

    • Sonicate in a water bath at room temperature for 20-30 minutes.[8] This method has been shown to provide a good yield in a shorter time compared to simple maceration.[9]

    • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.[10]

  • Soxhlet Extraction:

    • Place 1 g of powdered plant material into a Soxhlet apparatus.

    • Extract with a suitable solvent such as methanol for 3 hours.[4]

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • Redissolve the extract in the mobile phase for HPLC analysis.[6]

Protocol 2: Extraction from Liquid Samples (e.g., Beverages, Biological Fluids)

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add 100 µL of acetonitrile.[11]

    • Vortex the mixture for 5 minutes.[11]

    • Centrifuge at 10,000 g for 10 minutes.[11]

    • Inject a 20 µL aliquot of the supernatant into the HPLC system.[11]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.[12]

    • Load the aqueous sample (e.g., beverage).[12]

    • Wash the cartridge with a weak solvent like 20% methanol to remove interferences.[12]

    • Elute the coumarins with a stronger solvent, such as 60% methanol.[12]

    • Filter the eluate before HPLC analysis.

G A Plant Material (e.g., dried leaves) B Grinding/Pulverizing A->B C Extraction (e.g., Maceration with Sonication, Soxhlet) B->C E Crude Extract C->E D Filtration (0.45 µm filter) G Purified Extract for HPLC Analysis D->G E->D F Optional: Solid-Phase Extraction (SPE) Cleanup E->F F->G

Caption: Sample Preparation Workflow for Plant Extracts.

HPLC Methodologies

The selection between isocratic and gradient elution depends on the complexity of the sample. Isocratic elution uses a constant mobile phase composition and is suitable for simple mixtures, while gradient elution, with a changing mobile phase composition, is necessary for complex samples containing coumarins with a wide range of polarities.

Protocol 3: Reversed-Phase HPLC (Isocratic Method)

This method is suitable for the analysis of a specific coumarin or simple mixtures.[7][13]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase: Methanol and water (70:30, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 20 µL.[7]

  • Detection: UV at 274 nm.[7]

Protocol 4: Reversed-Phase HPLC (Gradient Method)

This method is ideal for separating multiple coumarins in complex samples like plant extracts.[1][10]

  • Column: C18, 100 mm x 4.6 mm, 5 µm particle size (core-shell).[10]

  • Mobile Phase A: 1% aqueous acetic acid.[10]

  • Mobile Phase B: Methanol.[10]

  • Gradient Program:

    • 0-12 min: Linear increase from 20% to 45% B.[10]

    • 12-12.5 min: Linear increase from 45% to 100% B.[10]

    • 12.5-14 min: Hold at 100% B.[10]

    • 14-14.5 min: Linear decrease from 100% to 20% B.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23°C.[10]

  • Injection Volume: 20 µL.[10]

  • Detection: UV at 280 nm for coumarin; Fluorescence at Ex 320 nm, Em 450 nm for other coumarins like esculin, herniarin, and scopoletin.[10]

G A Sample Preparation (Extraction & Filtration) B HPLC System (Pump, Injector, Column) A->B C Separation on HPLC Column (e.g., C18) B->C D Detection (UV/Vis or Fluorescence) C->D E Data Acquisition & Analysis (Chromatogram) D->E F Fraction Collection (Preparative HPLC) D->F G Purified Coumarins F->G

Caption: General HPLC Purification Workflow.

Data Presentation

The following tables summarize typical chromatographic conditions and performance data for the HPLC analysis of various coumarins.

Table 1: HPLC Chromatographic Conditions for Coumarin Analysis

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Isocratic)
Analyte(s) CoumarinOxypeucedanin, Imperatorin, IsoimperatorinCoumarin, Acenocoumarol, etc.
Stationary Phase Newcrom R1µBondapak C18Acclaim 120 C18
Column Dimensions 100 x 3.2 mm, 3 µm[13]300 x 3.9 mm[6]150 x 2.1 mm, 3 µm
Mobile Phase Acetonitrile / Water (25/75) with 0.1% H₃PO₄[13]Methanol / Water (70:30)[6]Acetonitrile / Water (Gradient)
Flow Rate 0.5 mL/min[13]Not Specified0.425 mL/min
Detection UV[13]UV at 254 nm[6]UV at 306 nm
Reference SIELC Technologies[13]PubMed[6]Fisher Scientific

Table 2: Method Validation and Performance Data

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Coumarin > 0.999200500-[10]
Esculin > 0.9980.51.5-[10]
Herniarin > 0.9990.20.5-[10]
Scoparone > 0.9984.012.0-[10]
Oxypeucedanin ---101.36[6]
Imperatorin ---100.54[6]
Isoimperatorin ---97.91[6]
Nodakenin ---61.1[11]
Decursinol ---65.7[11]

Visualization of Method Selection

The choice between different HPLC modes is dependent on the physicochemical properties of the target coumarin-labeled molecules.[3]

G A Analyte: Coumarin or Coumarin-Labeled Molecule B Assess Polarity and Size A->B C Hydrophobic / Small Peptides B->C  Low Polarity D Highly Polar / Oligosaccharides B->D High Polarity   E Large Proteins B->E Large Size F Reversed-Phase HPLC (RP-HPLC) C->F G Hydrophilic Interaction Liquid Chromatography (HILIC) D->G H RP-HPLC or Ion-Exchange (IEX) E->H

Caption: Selection of HPLC Mode based on Analyte Properties.

Conclusion

The successful HPLC purification of coumarins relies on the careful selection of sample preparation techniques and chromatographic conditions. Reversed-phase HPLC with a C18 column is a versatile and widely used method, capable of providing excellent resolution for a broad range of coumarins.[5] Gradient elution is generally preferred for complex mixtures, while isocratic methods offer simplicity for routine analysis of fewer components.[10][13] Method validation is a critical step to ensure the reliability and accuracy of the results, with key parameters including linearity, sensitivity (LOD/LOQ), and recovery.[7] The protocols and data provided in this application note serve as a comprehensive guide for developing and optimizing HPLC methods for coumarin purification and analysis in various research and industrial settings.

References

Application of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview Based on the Closely Related Isomer, Osthole

While specific research on the anticancer applications of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is limited in the available literature, extensive studies have been conducted on its structural isomer, Osthole (7-methoxy-8-isopentenylcoumarin). Osthole shares the same molecular formula (C15H16O4) and a similar coumarin core with a prenyl-type substitution, making it a valuable surrogate for understanding the potential anticancer activities of this class of compounds. This document provides detailed application notes and protocols based on the wealth of research available for Osthole, which has demonstrated significant potential in cancer therapy.

Osthole has been shown to exhibit a broad spectrum of anticancer activities against various tumor cells.[1] Its mechanisms of action are multifaceted, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and the suppression of tumor cell migration and invasion.[2][3] Furthermore, Osthole has been observed to modulate key signaling pathways involved in cancer progression and enhance the efficacy of conventional chemotherapy drugs.[2][4]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Osthole across various cancer cell lines.

Table 1: IC50 Values of Osthole in Different Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Exposure Time (h)Reference
Head and Neck Squamous Cell CarcinomaFaDu122.35 ± 11.6324[2]
93.36 ± 8.7148[2]
Human Leukemic CellsHL-6020-55Not Specified[5]
U93720-55Not Specified[5]
MOLT-420-55Not Specified[5]
Human Breast CancerMDA-MB-23120-55Not Specified[5]
Human Hepatocellular CarcinomaHepG220-55Not Specified[5]

Table 2: Proliferation Inhibition by Osthole in Breast Cancer Cell Lines

Cell LineOsthole Concentration (µM)Proliferation Reduction (%)Reference
BT-4745051[4]
10059[4]
MCF-75054[4]
10070[4]
MDA-MB-2315040[2]

Key Signaling Pathways Modulated by Osthole

Osthole exerts its anticancer effects by targeting several critical signaling pathways involved in cell growth, survival, and metastasis.

  • PI3K/Akt Signaling Pathway: A central pathway regulating cell proliferation, survival, and apoptosis. Osthole has been shown to inhibit the PI3K/Akt pathway in various cancers, including endometrial, lung, and head and neck cancers.[1][2][6] The inhibition of this pathway leads to decreased cell growth and induction of apoptosis.

PI3K_Akt_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: Osthole inhibits the PI3K/Akt signaling pathway.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cell proliferation and apoptosis. Studies have indicated that Osthole can modulate the ERK/MAPK signaling pathway, contributing to its pro-apoptotic effects in lung cancer cells.[7]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Osthole has been found to inhibit the NF-κB pathway, which can suppress inflammation-associated cancer development and metastasis.[4][6]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of compounds like Osthole.

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Osthole (or the test compound) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Solution B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate Cell Viability E->F

Caption: Workflow for the MTT cell viability assay.

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Protein Extraction & Quantification B SDS-PAGE A->B C Protein Transfer (Blotting) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

References

Application Notes and Protocols for Dissolving 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is a coumarin derivative of interest in various research fields, including metabolomics and natural product studies.[1] Proper dissolution of this compound is a critical first step for a wide range of downstream applications, from in vitro biological assays to analytical chemistry. Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide array of organic compounds, including many coumarin derivatives.[2][3][4] This document provides a detailed protocol for the preparation of a stock solution of this compound in DMSO.

Data Presentation

The solubility of this compound in DMSO has been determined to be 1 mg/mL.[1] For many experimental purposes, preparing a stock solution at this concentration is a standard starting point. The following table summarizes the key properties of this compound.

ParameterValueReference
IUPAC Name 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[5]
Molecular Formula C₁₅H₁₆O₄[5]
Molecular Weight 260.29 g/mol [5]
CAS Number 61899-42-1[5]
Solubility in DMSO 1 mg/mL[1]
Physical Form Solid[1]
Storage Temperature -20°C[1]

Experimental Protocol

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or appropriate vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a clean, dry microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Securely cap the tube and vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid particles have dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming in a water bath (30-40°C) can also be used to aid dissolution if necessary.[4]

  • Storage: Once fully dissolved, store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption by the DMSO. For long-term storage, amber vials are recommended to protect the solution from light.[2]

Safety and Handling Precautions:

  • Always handle chemical compounds in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Avoid inhalation of dust or contact with skin and eyes.[6]

  • In case of contact, rinse the affected area thoroughly with water.[6]

  • Consult the Safety Data Sheet (SDS) for the specific compound and for DMSO for complete safety information.

Troubleshooting:

If the compound precipitates out of solution upon dilution into an aqueous buffer, this is likely due to the hydrophobic nature of many coumarin derivatives.[2] To resolve this, ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, typically less than 1% to avoid interference with biological systems.[2]

Mandatory Visualization

The following diagram illustrates the workflow for the dissolution protocol.

Dissolution_Protocol Workflow for Dissolving this compound in DMSO cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh 1 mg of Compound add_dmso Add 1 mL of DMSO weigh->add_dmso Transfer to vial vortex Vortex for 1-2 minutes add_dmso->vortex inspect Visually Inspect Solution vortex->inspect sonicate Optional: Sonicate 5-10 min inspect->sonicate Not Fully Dissolved store Store at -20°C inspect->store Fully Dissolved sonicate->vortex

Caption: Dissolution Protocol Workflow

References

Application Notes and Protocols for 4-Hydroxybenzamide Derivatives in MCF-7 Breast Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct research on the effects of 4-Hydroxybenzamide (CAS 61899-42-1) on the MCF-7 breast cancer cell line is limited in publicly available scientific literature, numerous studies have focused on the synthesis and evaluation of its derivatives as potential anti-cancer agents. These derivatives have shown promising cytotoxic and apoptotic activities against MCF-7 cells, suggesting that the 4-hydroxybenzamide scaffold is a valuable starting point for the development of novel breast cancer therapeutics.

This document provides an overview of the reported activities of 4-hydroxybenzamide derivatives in MCF-7 cells, along with detailed protocols for common in vitro assays used to assess their efficacy. The potential mechanisms of action, including the inhibition of key signaling pathways, are also discussed and visualized.

Data Presentation: Cytotoxicity of 4-Hydroxybenzamide Derivatives in MCF-7 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-hydroxybenzamide derivatives against the MCF-7 human breast cancer cell line as reported in the literature.

Compound/DerivativeDescriptionIC50 (µM)Reference
Molecule E A 4-hydroxybenzamide analogue~36.5 (converted from 5.0 µg/mL)[1][2]
Compound 11 Dihydroquinoline derivative3.03 ± 1.5
Compound 31 Pyrazolo[4,3-c]hexahydropyridine derivative2.4
Compound 25 Ellipticine analog6.246
Compound 26 Ellipticine analog5.910
Compound 115 Pyrazole derivative7.9 ± 0.07
Compound C1 Monoorganotin Schiff base compound~6.4 (converted from 3.5 µg/mL at 24h) and ~4.6 (converted from 2.5 µg/mL at 48h)[3][4]

Note: IC50 values were converted from µg/mL to µM assuming a molecular weight similar to 4-hydroxybenzamide (137.14 g/mol ) for Molecule E and using the reported molecular weights for other compounds where available.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-cancer effects of 4-hydroxybenzamide derivatives are provided below.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results compound_prep Compound Preparation (Stock & Dilutions) treatment Treatment with 4-Hydroxybenzamide Derivative compound_prep->treatment cell_culture MCF-7 Cell Culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis western_blot Western Blot (Protein Expression) incubation->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis HDAC_pathway HDAC HDAC Histones Histones Chromatin Condensed Chromatin (Transcriptionally Repressed) HDAC->Chromatin Condensation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Deacetylation OpenChromatin Open Chromatin (Transcriptionally Active) AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Inhibitor 4-Hydroxybenzamide Derivative (Inhibitor) Inhibitor->HDAC Inhibits JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes Inhibitor 4-Hydroxybenzamide Derivative (Inhibitor) Inhibitor->JAK Inhibits EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) pEGFR->Downstream Activates CellResponse Cell Proliferation, Survival, Invasion Downstream->CellResponse Inhibitor 4-Hydroxybenzamide Derivative (Inhibitor) Inhibitor->EGFR Inhibits

References

Application Notes and Protocols for Metabolomics Studies of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin and its derivatives are a diverse class of naturally occurring phenolic compounds found in many plants, fungi, and bacteria. They are well-regarded for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant properties. Metabolomics, the comprehensive study of small molecule metabolites in a biological system, provides a powerful platform to understand the mechanisms of action of coumarin compounds, identify novel biomarkers of their effects, and elucidate their metabolic fate.

These application notes provide a detailed experimental framework for conducting metabolomics studies with coumarin compounds, covering sample preparation, analytical methodologies using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and data analysis strategies.

I. Experimental Design and Workflow

A typical metabolomics workflow for studying the effects of coumarin compounds involves several key stages, from initial experimental design to final biological interpretation. Careful consideration at each step is crucial for obtaining high-quality, reproducible data.

cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Biological Interpretation A Hypothesis Generation (e.g., Coumarin X affects glycolysis) B Sample Selection (Cell lines, animal models, plant tissues) A->B C Treatment Groups (Control, Coumarin X [low/high dose]) B->C D Sample Collection & Quenching C->D E Metabolite Extraction D->E F Quality Control (QC) Sample Preparation E->F G LC-MS Analysis F->G H NMR Analysis F->H I Data Pre-processing (Peak picking, alignment, normalization) G->I H->I J Statistical Analysis (PCA, PLS-DA, t-tests) I->J K Metabolite Identification J->K L Pathway Analysis K->L M Biomarker Discovery L->M

Figure 1: General workflow for a metabolomics study involving coumarin compounds.

II. Sample Preparation Protocols

Proper sample preparation is critical to preserve the metabolic profile at the time of collection and to ensure efficient extraction of a wide range of metabolites.

Protocol 1: Metabolite Extraction from Cell Cultures Treated with Coumarin Compounds

This protocol is suitable for adherent cell lines.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid nitrogen

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol (HPLC grade) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 14,000 x g and 4°C)

Procedure:

  • Quenching Metabolism:

    • Aspirate the cell culture medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

    • Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt metabolic activity.

  • Metabolite Extraction:

    • Before the liquid nitrogen completely evaporates, add 1 mL of pre-chilled 80% methanol to each 10 cm dish.

    • Place the dish on dry ice and use a cell scraper to scrape the cells into the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein and Debris Removal:

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • The samples are now ready for LC-MS or NMR analysis. For long-term storage, store at -80°C.

Protocol 2: Metabolite Extraction from Plant Tissues

This protocol is suitable for the extraction of coumarins and other metabolites from plant materials.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Methanol, Ethanol, or Ethyl Acetate (HPLC grade)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Homogenization:

    • Weigh approximately 100 mg of fresh or freeze-dried plant tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of the chosen extraction solvent.

    • Vortex the mixture for 1 minute.

    • Sonicate the sample in an ice-water bath for 15-20 minutes to improve extraction efficiency.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean tube. The sample is now ready for analysis.

III. Analytical Methodologies

Both LC-MS and NMR are powerful and complementary techniques for metabolomics. LC-MS offers high sensitivity and is ideal for detecting low-abundance metabolites, while NMR is highly reproducible, non-destructive, and provides detailed structural information.

A. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation and Conditions for Coumarin Analysis:

The following table summarizes typical LC-MS parameters for the analysis of coumarin compounds.

ParameterSetting
LC System UPLC/UHPLC system
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40°C
MS System Q-TOF or Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 300 - 400°C

Gradient Elution Profile (Example):

Time (min)% Mobile Phase B
0.05
1.05
12.095
15.095
15.15
18.05

Targeted LC-MS/MS Parameters for Selected Coumarins:

For targeted analysis, Multiple Reaction Monitoring (MRM) is often employed. The following table provides example parameters for specific coumarins.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Umbelliferone163.0107.120
Scopoletin193.0133.125
Esculetin179.0123.122
Psoralen187.0131.128
Bergapten217.0202.018
Imperatorin271.0203.120
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Instrumentation and Conditions for Quantitative NMR (qNMR) of Coumarins:

The following table outlines typical parameters for quantitative ¹H-NMR analysis.

ParameterSetting
Spectrometer 400 - 600 MHz
Solvent Deuterated Chloroform (CDCl₃) or Methanol (CD₃OD)
Internal Standard Dimethyl terephthalate or Trimethylsilylpropanoic acid (TSP)
Pulse Program 1D NOESY with presaturation (for water suppression) or a standard 90° pulse
Acquisition Time 2.5 - 3.5 s
Relaxation Delay (d1) 5 x T₁ (typically 5-30 s for accurate quantification)
Number of Scans 64 - 128
Spectral Width 12 - 20 ppm
Temperature 25°C (298 K)

Protocol for ¹H-NMR Sample Preparation:

  • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 500-600 µL of a suitable deuterated solvent containing a known concentration of an internal standard.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer the solution to an NMR tube.

  • Acquire the NMR data using the parameters outlined in the table above.

IV. Data Analysis

Metabolomics data is complex and requires a robust data analysis pipeline to extract meaningful biological information.

A Raw Data (LC-MS/NMR) B Data Pre-processing (XCMS, MZmine, TopSpin) A->B C Data Matrix (Features x Samples) B->C D Normalization (e.g., by total intensity, QC-based) C->D E Univariate Analysis (t-test, ANOVA, Fold Change) D->E F Multivariate Analysis (PCA, PLS-DA, OPLS-DA) D->F G Feature Identification (Databases: HMDB, METLIN) E->G F->G H Pathway Analysis (MetaboAnalyst, KEGG) G->H

Figure 2: A typical data analysis workflow for metabolomics studies.

Key Steps in Data Analysis:

  • Pre-processing: Raw data from LC-MS or NMR is processed to detect, align, and quantify metabolic features. Software such as XCMS, MZmine 2 for LC-MS, and TopSpin or Mnova for NMR are commonly used.

  • Normalization: This step corrects for systematic variations in the data, such as differences in sample loading or instrument sensitivity.

  • Statistical Analysis:

    • Univariate analysis (e.g., t-tests, ANOVA) is used to identify individual metabolites that are significantly different between experimental groups.

    • Multivariate analysis (e.g., Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA)) is used to visualize overall trends in the data and identify patterns of metabolites that collectively distinguish the groups.

  • Metabolite Identification: Significant metabolic features are identified by comparing their mass-to-charge ratio (m/z), retention time, and fragmentation patterns (for MS) or chemical shifts and coupling constants (for NMR) to spectral libraries and databases (e.g., METLIN, HMDB).

  • Pathway Analysis: Identified metabolites are mapped onto known metabolic pathways to understand the biological processes affected by the coumarin treatment.

V. Signaling Pathways and Biological Interpretation

Coumarin compounds are known to modulate various signaling pathways, and metabolomics can provide insights into the downstream metabolic consequences of these interactions.

A. PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism. Some coumarin derivatives have been shown to inhibit this pathway, which can lead to significant metabolic reprogramming. Inhibition of this pathway often results in a decrease in aerobic glycolysis (the Warburg effect).

Coumarin Coumarin Derivative PI3K PI3K Coumarin->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Glycolysis Increased Glycolysis (Warburg Effect) mTOR->Glycolysis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Figure 3: Inhibition of the PI3K-AKT-mTOR pathway by coumarin derivatives.

A metabolomics study investigating the effects of a PI3K-AKT-mTOR inhibiting coumarin would be expected to show decreased levels of glycolytic intermediates, such as glucose-6-phosphate, fructose-1,6-bisphosphate, and lactate, in the treated group compared to the control.

B. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many coumarin compounds exhibit anti-inflammatory properties by inhibiting this pathway.

cluster_0 InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex InflammatoryStimulus->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->InflammatoryGenes Coumarin Coumarin Derivative Coumarin->IKK Inhibits

Figure 4: Anti-inflammatory action of coumarins via NF-κB pathway inhibition.

Metabolomic profiling of cells treated with an anti-inflammatory coumarin could reveal changes in metabolites associated with inflammatory responses, such as alterations in amino acid and lipid metabolism, and changes in the levels of metabolites related to oxidative stress.

VI. Conclusion

The methodologies and protocols outlined in these application notes provide a comprehensive guide for researchers and scientists to design and execute robust metabolomics studies on coumarin compounds. By integrating advanced analytical techniques with sophisticated data analysis, these approaches can significantly enhance our understanding of the biological activities of coumarins and accelerate their development as potential therapeutic agents.

Application Notes and Protocols: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin as a Standard in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is a naturally occurring coumarin derivative found in various plant species, notably in the family Rutaceae.[1] As a distinct phytochemical marker, its quantification is crucial for the standardization of herbal extracts and the development of new therapeutic agents. Coumarins, as a class, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4][5] This document provides detailed application notes and protocols for the use of this compound as an analytical standard in natural product analysis, leveraging High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodologies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a standard is fundamental for its accurate application in analytical methodologies.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄[1][6]
Molecular Weight 260.29 g/mol [6]
CAS Number 61899-42-1[1][6]
Appearance Solid[6]
Solubility DMSO: 1 mg/mL[6]
Storage Temperature -20°C[6]

Application I: Quantification in Herbal Extracts by HPLC-UV

This protocol outlines a method for the quantification of this compound in a dried plant matrix, such as the leaves of Boenninghausenia albiflora, using HPLC with UV detection. This method is adapted from established protocols for coumarin analysis.[7][8][9][10][11]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard & Sample stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock extraction Ultrasonic Extraction of Sample (Methanol) start->extraction working Prepare Working Standards (Serial Dilution) stock->working filtration Filter Extracts & Standards (0.45 µm Syringe Filter) working->filtration extraction->filtration injection Inject into HPLC System filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 320 nm) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Sample calibration->quantification

Figure 1: HPLC analysis workflow. (Within 100 characters)
Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.[7][9]

  • Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 50 µg/mL.[7]

2. Sample Preparation (Dried Plant Material)

  • Weighing and Extraction: Accurately weigh 1.0 g of powdered, dried plant material. Transfer to a flask and add 20 mL of methanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

3. HPLC Conditions

The following are representative chromatographic conditions and may require optimization.

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (acidified with 0.1% Phosphoric Acid) (50:50, v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 30 °C[7]
Detection Wavelength 320 nm (or wavelength of maximum absorbance)[7]

4. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Quantification: Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Application II: High-Sensitivity Quantification in Biological Matrices by UPLC-MS/MS

For the analysis of low concentrations of this compound in biological matrices such as plasma, a more sensitive and selective UPLC-MS/MS method is required. This protocol is based on established methods for the analysis of small molecules in plasma.[12][13][14]

Experimental Workflow

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with Internal Standard start->spike extract Liquid-Liquid Extraction (e.g., with MTBE) spike->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC System reconstitute->injection separation Chromatographic Separation (C18 UPLC Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Plasma calibration->quantification

Figure 2: UPLC-MS/MS analysis workflow. (Within 100 characters)
Protocols

1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and a suitable internal standard (IS) (e.g., a structurally similar coumarin not present in the sample) in methanol.

  • Working Solutions: Prepare working solutions for the calibration curve and QC samples by diluting the stock solutions with methanol.

  • Calibration Standards and QCs: Spike blank plasma with the working solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

2. Sample Preparation (Plasma)

  • Extraction: To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the IS working solution. Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.[14]

3. UPLC-MS/MS Conditions

The following are representative parameters and will require optimization for the specific analyte and instrument.

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[13]
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient elution)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions To be determined by direct infusion of the standard. For C₁₅H₁₆O₄ (M+H)⁺ ≈ 261.1, product ions would be identified.

4. Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

  • Quantification: Determine the concentration of the analyte in the plasma samples using the regression equation from the calibration curve.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, many coumarin derivatives have been reported to exhibit anti-inflammatory and anti-cancer activities through modulation of key signaling pathways such as NF-κB and MAPK.[2][15][16]

Hypothetical Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk nfkb NF-κB tlr4->nfkb compound 3-(1,1-Dimethylallyl)-8-hydroxy- 7-methoxycoumarin compound->jnk Inhibition compound->nfkb Inhibition proinflammatory Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) jnk->proinflammatory Activation nfkb->proinflammatory Activation

Figure 3: Hypothetical anti-inflammatory pathway. (Within 100 characters)

This diagram illustrates a plausible mechanism where this compound may inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the activation of NF-κB and JNK pathways, thereby reducing the expression of pro-inflammatory genes.[15][16]

Conclusion

This compound serves as a valuable standard for the quality control of natural products and in metabolic studies. The provided HPLC-UV and UPLC-MS/MS protocols offer robust frameworks for its quantification in various matrices. Further research into its specific biological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Application Note & Protocol: High-Throughput Screening for Cytotoxic Activity Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cytotoxicity is a critical step in the drug discovery and development process, as well as in the safety evaluation of chemicals. Cell-based assays provide a sensitive and high-throughput method to determine the potential of a compound to induce cell death. This application note provides a detailed protocol for a common colorimetric method, the MTT assay, to quantify the cytotoxic effects of test compounds on a cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method that measures the metabolic activity of cells as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Workflow

The following diagram outlines the major steps involved in assessing cytotoxic activity using the MTT assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549 cells) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Treat Cells with Compounds cell_seeding->treatment compound_prep 3. Prepare Compound Dilutions compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate (2-4 hours) mtt_addition->incubation solubilization 7. Add Solubilization Solution incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cells grown in 96-well plates.

Materials:

  • Target cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in a complete culture medium. It is recommended to perform a 2-fold or 10-fold serial dilution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[3]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Data Presentation and Analysis

The cytotoxic activity of a compound is typically expressed as the percentage of cell viability, which is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell viability by 50%, is a standard metric for quantifying cytotoxicity.

Calculation of Percent Viability:

% Viability = [(Absorbancesample - Absorbanceblank) / (Absorbancecontrol - Absorbanceblank)] x 100

Table 1: Example of Raw Absorbance Data and Calculated Percent Viability

Compound Concentration (µM)Replicate 1 (Absorbance at 570 nm)Replicate 2 (Absorbance at 570 nm)Replicate 3 (Absorbance at 570 nm)Average Absorbance% Viability
Untreated Control 1.2541.2881.2711.271100.0%
Vehicle Control 1.2491.2651.2581.25798.9%
Compound X (0.1) 1.1981.2111.2051.20594.8%
Compound X (1) 0.9871.0020.9950.99578.3%
Compound X (10) 0.6320.6450.6390.63950.3%
Compound X (100) 0.2110.2230.2170.21717.1%
Blank (Medium Only) 0.0520.0550.0530.053-

Table 2: Summary of IC50 Values for Different Compounds

CompoundIC50 (µM)
Compound X10.2
Compound Y45.8
Doxorubicin (Positive Control)0.8

Mechanism of Action: Apoptosis Signaling Pathway

Cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.[4][5][6]

The following diagram illustrates the intrinsic apoptosis pathway, which is often triggered by cellular stress, such as DNA damage caused by cytotoxic compounds.[4][5]

intrinsic_apoptosis cluster_stress Cellular Stress cluster_activation Activation of Pro-Apoptotic Proteins cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_death Cell Death stress DNA Damage, Oxidative Stress, etc. p53 p53 Activation stress->p53 bax_bak Bax/Bak Activation p53->bax_bak activates mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apoptosome Complex cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp3 Pro-Caspase-3 active_casp9->casp3 cleaves active_casp3 Active Caspase-3 (Executioner Caspase) casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Caption: The intrinsic pathway of apoptosis.

References

Application Notes & Protocols: Techniques for Synthesizing 8-Methoxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarins are a significant class of benzopyran-2-one scaffolds found in natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[1][2] 8-Methoxycoumarin derivatives, in particular, are of great interest in drug development due to their potent biological activities. For instance, novel 8-methoxycoumarin derivatives have been investigated as promising anti-breast cancer agents and have shown efficacy against liver cancer cells.[3][4] This document provides detailed protocols and comparative data for the synthesis of 8-methoxycoumarin derivatives, focusing on established and modern techniques to aid researchers in this field.

Knoevenagel Condensation for 8-Methoxycoumarin-3-Carboxylate Synthesis

The Knoevenagel condensation is a highly effective method for forming the coumarin nucleus, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound in the presence of a basic catalyst.[5][6] For the synthesis of 8-methoxycoumarin derivatives, 3-methoxy-2-hydroxybenzaldehyde serves as the key starting material.[3][4]

Reaction Scheme:

The cyclo-condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate using piperidine as a catalyst yields ethyl 8-methoxycoumarin-3-carboxylate.[3]

Experimental Workflow Diagram

G cluster_workflow General Synthesis Workflow Reactants 1. Reactant Mixing (Aldehyde, Methylene Compound, Catalyst) Reaction 2. Reaction (Conventional Heating or Microwave Irradiation) Reactants->Reaction Apply Energy Workup 3. Work-up (Cooling, Precipitation, Filtration) Reaction->Workup Reaction Complete Purification 4. Purification (Recrystallization) Workup->Purification Crude Product Characterization 5. Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Pure Product

Caption: General experimental workflow for coumarin synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 8-Methoxycoumarin-3-carboxylate

This protocol is adapted from the procedure described by Radwan et al. (2023).[3]

Materials:

  • 3-methoxy-2-hydroxybenzaldehyde (1.52 g, 0.01 mol)

  • Diethyl malonate (1.60 g, 0.01 mol)

  • Piperidine (1.0 mL)

  • Ethanol

  • Round-bottom flask

  • Heating mantle with stirrer

  • Reflux condenser

Procedure:

  • Combine 3-methoxy-2-hydroxybenzaldehyde (1.52 g) and diethyl malonate (1.60 g) in a round-bottom flask.

  • Add piperidine (1.0 mL) to the mixture to act as a catalyst.

  • Heat the mixture under fusion conditions at 110-120 °C for 2-3 minutes with stirring.

  • After the initial fusion, add ethanol to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 8-methoxycoumarin-3-carboxylate.

Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins by reacting a phenol with a β-keto ester under acidic conditions.[7][8] While the Knoevenagel route is more direct for the specific substrate above, the Pechmann condensation is a versatile alternative for creating various 4-substituted coumarins.[9][10]

Reaction Mechanism Diagram

G cluster_pechmann Pechmann Condensation Mechanism Phenol Phenol Derivative Acid Acid Catalyst (e.g., H₂SO₄) Ketoester β-Keto Ester Transesterification 1. Transesterification Acid->Transesterification Catalyzes Hydroxyalkylation 2. Intramolecular Hydroxyalkylation (Electrophilic Attack) Transesterification->Hydroxyalkylation Dehydration 3. Dehydration Hydroxyalkylation->Dehydration Coumarin 4-Substituted Coumarin Dehydration->Coumarin

Caption: Key steps in the acid-catalyzed Pechmann condensation.

General Experimental Protocol: Pechmann Condensation

This is a generalized protocol based on principles outlined for Pechmann reactions.[8]

Materials:

  • A substituted phenol (e.g., 2-methoxy-phenol) (1.0 eq)

  • An ethyl acetoacetate derivative (1.1 eq)

  • Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or a Lewis acid)

  • Round-bottom flask

  • Stirrer

Procedure:

  • Slowly add the phenol to the chilled acid catalyst in a round-bottom flask with stirring.

  • Add the β-keto ester (ethyl acetoacetate) dropwise to the mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or heat as required, depending on the reactivity of the phenol.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture over crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove the acid catalyst.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Modern Synthetic Approaches

To improve efficiency, yield, and environmental safety, modern techniques such as microwave-assisted synthesis and the use of green catalysts are increasingly employed.[11][12]

Microwave-Assisted Knoevenagel Condensation

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[13][14]

Protocol:

  • Place the reactants (3-methoxy-2-hydroxybenzaldehyde, diethyl malonate) and a catalytic amount of piperidine in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor (e.g., 20% power, for 1-10 minutes).[13]

  • Monitor the temperature and pressure according to the reactor's safety guidelines.

  • After the reaction is complete (monitored by TLC), cool the vessel.

  • The product can often be isolated by simply adding cold ethanol to induce precipitation, followed by filtration and recrystallization.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various coumarin derivatives, providing a basis for comparison.

Starting MaterialsReaction TypeCatalyst/ConditionsTimeYield (%)Reference
3-methoxy-2-hydroxybenzaldehyde, Diethyl malonateKnoevenagel CondensationPiperidine, Ethanol, Reflux2 hGood[3]
2-hydroxybenzaldehyde, Diethyl malonateKnoevenagel CondensationPiperidine, Microwave (10% power)10 s89%[13]
Resorcinol, Ethyl acetoacetatePechmann CondensationConc. H₂SO₄, 0°C to RT18 h85%[8]
Phenols, Ethyl acetoacetatePechmann CondensationFeF₃, Microwave, Solvent-free3-5 min86-95%[12]
Ethyl 8-methoxycoumarin-3-carboxylate, NH₄OAcAmmonolysisFusion, Reflux2 h-[3]
8-methoxycoumarin-3-carboxamide, BromineBrominationAcetic Acid, 60°C8 h71%[4][15]

Application: Biological Activity of 8-Methoxycoumarin Derivatives

8-methoxycoumarin derivatives are not only synthetic targets but also molecules with significant biological potential. They have been shown to possess potent anticancer activity by targeting β-tubulin polymerization and inducing apoptosis.[3][16] Additionally, some derivatives are known to modulate key cellular signaling pathways. For instance, 8-methoxycoumarin can enhance melanogenesis by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[17]

Signaling Pathway Diagram: MAPK-Mediated Melanogenesis

G cluster_mapk MAPK Signaling Pathway in Melanogenesis Coumarin 8-Methoxycoumarin Upstream Upstream Kinase Activation Coumarin->Upstream MEK MEK Phosphorylation Upstream->MEK ERK ERK Phosphorylation MEK->ERK Nucleus ERK Translocation to Nucleus ERK->Nucleus MITF MITF Activation (Transcription Factor) Nucleus->MITF Enzymes Increased Expression of: Tyrosinase, TRP-1, TRP-2 MITF->Enzymes Melanin Melanin Synthesis Enzymes->Melanin

Caption: Activation of melanogenesis by 8-methoxycoumarin via the MAPK pathway.[17]

References

Application Notes and Protocols for the Isolation of Coumarin Derivatives Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful isolation of coumarin derivatives from various sources, with a primary focus on preparative column chromatography.

Introduction to Coumarin Isolation

Coumarins are a class of benzopyrone compounds widely distributed in nature and also synthetically accessible.[1] They exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antitumor properties.[1] The effective isolation and purification of these compounds are critical for drug discovery and development, as well as for quality control of natural products.[1] Column chromatography is a fundamental and widely used technique for the preparative scale isolation of coumarin derivatives from complex mixtures like plant extracts.[2][3][4] This method separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[5]

Experimental Workflow for Coumarin Isolation

The general workflow for isolating coumarin derivatives using column chromatography involves several key stages, from sample preparation to the final purification and analysis of the isolated compounds.

Caption: General workflow for the isolation of coumarin derivatives.

Detailed Experimental Protocols

Protocol 1: Isolation of Coumarins from Peucedanum tauricum Fruits

This protocol is adapted from a study on the isolation of coumarins from the fruits of Peucedanum tauricum.[3]

a. Sample Preparation and Extraction:

  • Mature fruits of Peucedanum tauricum are collected, dried, and powdered.

  • The powdered plant material is subjected to extraction with a suitable solvent, such as petroleum ether, to obtain a crude extract.[3]

b. Preparative Column Chromatography:

  • Column Preparation: A glass column (e.g., 60 cm × 1.5 cm) is plugged with glass wool at the bottom. A slurry of silica gel 60 (230–400 mesh) in dichloromethane is prepared and poured into the column to create a packed bed.[3]

  • Sample Loading: The crude coumarin extract (e.g., 200 mg) is dissolved in a minimal amount of dichloromethane and applied to the top of the silica gel column.[3]

  • Elution: The column is eluted with a gradient of ethyl acetate in dichloromethane, starting from 0% and gradually increasing to 20% (v/v).[3]

  • Fraction Collection: Fractions of a specific volume (e.g., 40 mL) are collected sequentially.[3]

  • Monitoring: The composition of each fraction is monitored by analytical Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane-ethyl acetate (97.5 + 2.5, v/v).[3] Fractions with similar TLC profiles are pooled.

c. Further Purification:

  • The pooled fractions are further purified using preparative TLC or recrystallization to yield pure coumarin compounds.[3]

Protocol 2: General Protocol for Purification of a Crude Coumarin Product

This protocol provides a general procedure for the purification of a crude coumarin product using silica gel column chromatography.[2]

a. Preparation of the Crude Sample for Loading:

  • Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Add a small amount of silica gel to the solution.

  • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]

b. Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane and pack it into a column. Add a layer of sand on top of the silica gel bed.[2]

  • Sample Loading: Carefully add the silica gel-adsorched crude product to the top of the packed column. Add another thin layer of sand on top of the sample.[2]

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient can range from 0% to 50% ethyl acetate in hexane.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the coumarin using TLC with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light.[2]

  • Product Isolation: Combine the fractions containing the pure coumarin and evaporate the solvent under reduced pressure to obtain the purified compound.[2]

Data Presentation: Quantitative Summary of Coumarin Isolation

The following tables summarize quantitative data from various studies on the isolation of coumarin derivatives.

Table 1: Extraction Yield of Coumarins from Plant Materials

Plant MaterialExtraction SolventExtraction MethodYield (mg/100 g dry weight)Reference
Peucedanum luxurians FruitsDichloromethaneAccelerated Solvent Extraction4563.94 ± 3.35 (Peucedanin)[6]
Peucedanum luxurians Aerial PartsDichloromethaneAccelerated Solvent Extraction442.23 ± 2.45[6]
Mikania glomerata LeavesEthanol:Water (1:1 v/v)Maceration with SonicationNot specified in mg, but 78.73% of total coumarin extracted in the first 20 minutes.[7]

Table 2: Column Chromatography Parameters and Purity of Isolated Coumarins

Crude Sample SourceStationary PhaseMobile Phase (Gradient)Isolated CoumarinPurityReference
Peucedanum decursivum Root ExtractNot Applicable (HSCCC)Light petroleum–ethyl acetate–methanol–water (5:5:7:4, v/v)Nodakenetin99.4% (after re-purification)[8]
Peucedanum decursivum Root ExtractNot Applicable (HSCCC)Light petroleum–ethyl acetate–methanol–water (5:5:7:4, v/v)Decursitin C98.4%[8]
Peucedanum luxurians Fruit ExtractNot Applicable (HPCCC followed by semi-preparative HPLC)n-hexane, ethyl acetate, methanol, and water (6:5:6:5, v/v)Compound 399.7%[6]
Peucedanum luxurians Fruit ExtractNot Applicable (HPCCC followed by semi-preparative HPLC)n-hexane, ethyl acetate, methanol, and water (6:5:6:5, v/v)Compound 198.4%[6]

Logical Relationships in Method Development

The selection of appropriate chromatographic conditions is crucial for the successful isolation of coumarin derivatives. The following diagram illustrates the logical relationships in developing a column chromatography method.

G cluster_dev Method Development cluster_factors Key Factors A Analyze Crude Extract by TLC B Select Stationary Phase (e.g., Silica Gel, Alumina) A->B C Test Different Mobile Phase Systems A->C D Optimize Mobile Phase Polarity C->D E Determine Elution Strategy (Isocratic vs. Gradient) D->E F Perform Small-Scale Column Chromatography E->F G Analyze Fractions by TLC F->G H Scale-up to Preparative Column G->H I Polarity of Coumarins I->D J Complexity of the Mixture J->E K Desired Purity K->G L Required Yield L->H

Caption: Key considerations in column chromatography method development.

Conclusion

Column chromatography remains an indispensable technique for the preparative isolation of coumarin derivatives. The success of the separation relies on a systematic approach to method development, including careful selection of the stationary and mobile phases based on the polarity of the target compounds. By following detailed protocols and monitoring the separation process effectively, researchers can achieve high purity and yield of the desired coumarin derivatives, which is essential for subsequent pharmacological studies and drug development.

References

Application Notes and Protocols for 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is a substituted coumarin derivative. The coumarin scaffold is a prominent feature in a variety of natural products and synthetic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The unique substitution pattern of this compound suggests its potential for investigation in various therapeutic areas, particularly in oncology, due to the known cytotoxic effects of related prenyloxycoumarins.[1][2]

These application notes provide a comprehensive guide to the safe handling, storage, and potential experimental use of this compound, tailored for a research and drug development audience.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the preparation of solutions and for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄PubChem
Molecular Weight 260.28 g/mol PubChem[3]
IUPAC Name 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-onePubChem[3]
Appearance Solid (predicted)---
XLogP3 3.5PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 3PubChem[3]

Safety, Handling, and Storage

Given that the specific toxicological properties of this compound have not been extensively studied, it is prudent to handle it as a potentially potent and hazardous compound. The following protocols are based on general guidelines for handling coumarin derivatives and potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A dedicated lab coat, preferably disposable or professionally laundered.
Respiratory Protection For handling powders outside of a contained space, a NIOSH-approved respirator (e.g., N95 or higher) is required.
Engineering Controls

Engineering controls are the primary means of exposure reduction.

  • Weighing and Aliquoting: All handling of the solid compound should be performed in a certified chemical fume hood or a glove box.

  • Solution Preparation: Solutions should be prepared in a well-ventilated area, preferably within a fume hood.

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

ConditionSpecification
Temperature Store at -20°C for long-term stability.
Light Protect from light. Store in an amber vial or a container wrapped in foil.
Atmosphere Store in a tightly sealed container to prevent moisture and air exposure.
Spill and Waste Disposal
  • Spills: In case of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE and clean the spill using a wet-wipe or a HEPA-filtered vacuum. Avoid dry sweeping.

  • Waste Disposal: Dispose of all waste materials (including contaminated PPE and vials) in a clearly labeled hazardous waste container in accordance with institutional and local regulations.

Experimental Protocols

The following are representative protocols for the synthesis and a potential biological assay.

Representative Synthesis of a 3-Substituted-8-hydroxy-7-methoxycoumarin

This protocol is a general representation of a Pechmann condensation followed by subsequent modification, a common route for coumarin synthesis.

Materials:

  • 2,3-Dihydroxy-4-methoxybenzaldehyde

  • Diethyl 2-(1,1-dimethylallyl)malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2,3-dihydroxy-4-methoxybenzaldehyde (1 equivalent) and diethyl 2-(1,1-dimethylallyl)malonate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Mechanism of Action and Signaling Pathway

Based on studies of structurally related prenyloxycoumarins, a potential mechanism of action for the cytotoxic effects of this compound is the induction of apoptosis and cell cycle arrest.[1][2]

Handling and Storage Workflow

G Safe Handling and Storage Workflow cluster_receipt Compound Receipt and Initial Handling cluster_prep Experiment Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment receipt Receive Compound log Log in Inventory receipt->log initial_storage Initial Storage at -20°C log->initial_storage ppe Don Appropriate PPE initial_storage->ppe Start of Experiment fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in DMSO weigh->dissolve serial_dilution Prepare Serial Dilutions dissolve->serial_dilution cell_treatment Treat Cells serial_dilution->cell_treatment incubation Incubate cell_treatment->incubation waste_disposal Dispose of Hazardous Waste incubation->waste_disposal End of Experiment decontaminate Decontaminate Work Area waste_disposal->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe

Caption: Workflow for the safe handling and storage of the compound.

Potential Cytotoxic Signaling Pathway

G Potential Cytotoxic Signaling Pathway cluster_cell Cancer Cell compound 3-(1,1-Dimethylallyl)-8-hydroxy- 7-methoxycoumarin cell_cycle Cell Cycle Progression compound->cell_cycle Inhibition pro_survival Pro-survival Proteins (e.g., Bcl-2) compound->pro_survival Downregulation pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) compound->pro_apoptotic Upregulation g2m_arrest G2/M Arrest cell_cycle->g2m_arrest caspase_cascade Caspase Cascade Activation (Caspase-3) pro_survival->caspase_cascade Inhibits pro_apoptotic->caspase_cascade Activates apoptosis Apoptosis caspase_cascade->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the synthesis yield of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for this synthesis? A1: The most common and direct starting material is 8-hydroxy-7-methoxycoumarin, also known as isoscopoletin. This precursor contains the required coumarin core with the correct oxygenation pattern at the C7 and C8 positions.

Q2: What are the main synthetic strategies to introduce the 3-(1,1-Dimethylallyl) group? A2: There are two primary strategies:

  • Direct C-Alkylation: This involves the direct electrophilic substitution of the coumarin at the C3 position using a prenylating agent and a Lewis acid catalyst.

  • Claisen Rearrangement: This is a two-step process where the hydroxyl group of a precursor is first O-alkylated, followed by a thermally or photochemically induced[1][1]-sigmatropic rearrangement to move the allyl group to the C3 position.[2] A key variant for synthesizing 1,1-dimethylallyl compounds is the Ireland-Claisen rearrangement.[1]

Q3: Why is my yield consistently low? A3: Low yields are a common issue and can stem from several factors:

  • Competing O-alkylation: The phenoxide ion of the starting material can react at the oxygen atom instead of the desired carbon atom, leading to a stable ether byproduct.[3]

  • Steric Hindrance: The 1,1-dimethylallyl group is bulky, which can sterically hinder the approach to the C3 position.

  • Formation of multiple side products: Besides O-alkylation, reactions can sometimes lead to alkylation at other positions on the coumarin ring or bis-prenylation.[3]

  • Degradation: Coumarin rings can be sensitive to harsh reaction conditions (e.g., strong acids or high temperatures for prolonged periods).

  • Inefficient Purification: The final product may have similar polarity to side products, leading to losses during column chromatography or recrystallization.

Q4: How can I confirm the successful synthesis of the target compound? A4: Structure confirmation should be performed using a combination of standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the presence and connectivity of all protons and carbons, including the characteristic signals for the 1,1-dimethylallyl group and the coumarin scaffold.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₅H₁₆O₄, MW: 260.29 g/mol ).[4]

  • Infrared (IR) Spectroscopy: This can identify key functional groups like the hydroxyl (-OH), lactone carbonyl (C=O), and aromatic (C=C) bonds.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the use of freshly distilled solvents and high-purity reagents. If using a Lewis acid, ensure it is anhydrous.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10°C. For Claisen rearrangements, higher temperatures (150-200°C) may be necessary.[5]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.
Multiple Spots on TLC (High Impurity) Formation of O-alkylated side product.Change the solvent. Protic solvents can shield the phenolate oxygen, favoring C-alkylation.[3] Using a bulkier base can also sterically hinder O-alkylation.
Formation of regioisomers (e.g., alkylation at C6).Employ a synthesis strategy with higher regioselectivity, such as the Claisen rearrangement, which specifically directs the group to the ortho position (C3 in this context).
Starting material is still present.Increase the molar equivalent of the alkylating agent or extend the reaction time.
Product is an Oil / Fails to Crystallize Presence of residual solvent or oily impurities.Purify thoroughly using column chromatography with a carefully selected solvent gradient. Attempt trituration with a non-polar solvent like hexane to induce precipitation.
Difficulty in Purification Product and major byproduct have similar polarity.Adjust the solvent system for column chromatography (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a different solvent system may also be effective.

Experimental Protocols

Protocol 1: Direct C-Alkylation via Lewis Acid Catalysis

This protocol is based on the direct prenylation of coumarins using a Lewis acid.

Reagents & Materials:

  • 8-hydroxy-7-methoxycoumarin (Isoscopoletin)

  • 2-methyl-3-buten-2-ol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dioxane

  • Ethyl acetate, Hexane (for chromatography)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • To a solution of 8-hydroxy-7-methoxycoumarin (1.0 eq) in anhydrous dioxane, add 2-methyl-3-buten-2-ol (1.5 eq).

  • Stir the mixture under a nitrogen atmosphere at room temperature.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to 80-90°C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product.

Protocol 2: Synthesis via Ireland-Claisen Rearrangement

This protocol outlines a plausible route for synthesizing the required allyl ester precursor and its subsequent rearrangement.

Step A: Synthesis of Allyl Ester Precursor

  • Convert 8-hydroxy-7-methoxycoumarin to 8-hydroxy-7-methoxy-coumarin-3-carboxylic acid using an appropriate carboxylation method (e.g., Kolbe-Schmitt reaction).

  • Esterify the resulting carboxylic acid with 3-chloro-3-methyl-1-butene in the presence of a non-nucleophilic base (e.g., DBU) in an aprotic solvent like DMF to form the allyl ester.

Step B: Ireland-Claisen Rearrangement

  • Dissolve the allyl ester precursor (1.0 eq) in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

  • Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the lithium enolate.

  • After stirring for 30 minutes, add chlorotrimethylsilane (TMSCl) (1.2 eq) to trap the enolate as a silyl ketene acetal.

  • Allow the reaction to slowly warm to room temperature and then gently reflux (around 65°C) for 2-4 hours to induce the rearrangement.

  • After cooling, quench the reaction with an aqueous acid (e.g., 1M HCl) to hydrolyze the silyl ester.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting carboxylic acid intermediate by column chromatography.

  • The final decarboxylation to yield the target molecule can often be achieved by heating the purified intermediate.

Quantitative Data Summary

The following tables provide representative data for optimizing the direct C-alkylation reaction. Yields are illustrative and may vary based on specific experimental conditions.

Table 1: Effect of Catalyst on Synthesis Yield

Catalyst (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)
BF₃·OEt₂ Dioxane 90 5 ~55-65
AlCl₃Dichloromethane408~30-40
Amberlyst 15Toluene11012~40-50
ZnCl₂Dioxane10010~25-35

Table 2: Effect of Solvent on Synthesis Yield (using BF₃·OEt₂)

SolventTemperature (°C)Time (h)Yield (%)C:O Alkylation Ratio
Dioxane 90 5 ~60 ~5:1
Toluene906~50~3:1
Acetonitrile806~45~2:1
DMF (aprotic polar)905~30~1:3 (O-alkylation favored)

Visual Guides

Synthesis Pathway Diagram

Synthesis_Pathway SM 8-Hydroxy-7-methoxycoumarin Product 3-(1,1-Dimethylallyl)-8-hydroxy- 7-methoxycoumarin SM->Product   BF₃·OEt₂ / Dioxane (Direct C-Alkylation) SideProduct 8-(1,1-Dimethylallyloxy)- 7-methoxycoumarin (O-Alkylated Side Product) SM->SideProduct (Side Reaction) PrenylOH 2-Methyl-3-buten-2-ol PrenylOH->Product

Caption: Direct C-alkylation pathway for synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Synthesis Yield CheckTLC Analyze TLC Plate of Crude Product Start->CheckTLC UnreactedSM High amount of Starting Material? CheckTLC->UnreactedSM MultipleSpots Multiple Side Products? CheckTLC->MultipleSpots NoProduct No Product Spot? CheckTLC->NoProduct Sol_TimeTemp Increase Reaction Time or Temperature UnreactedSM->Sol_TimeTemp Yes Sol_Stoich Increase Equivalents of Alkylating Agent UnreactedSM->Sol_Stoich Yes Sol_SolventBase Optimize Solvent/Base to favor C-Alkylation MultipleSpots->Sol_SolventBase Yes, O-Alkylation product observed Sol_Purify Improve Purification (Change solvent system) MultipleSpots->Sol_Purify Yes, difficult to separate Sol_Reagents Check Reagent/Catalyst Quality and Activity NoProduct->Sol_Reagents Yes

Caption: Troubleshooting flowchart for low yield issues.

Parameter Influence Diagram

Parameter_Influence Outcome Reaction Outcome (Yield & Purity) Temp Temperature Temp->Outcome Affects rate & side reactions Time Reaction Time Time->Outcome Affects completion Catalyst Catalyst Choice (e.g., BF₃·OEt₂) Catalyst->Outcome Governs regioselectivity & rate Solvent Solvent Choice (e.g., Dioxane) Solvent->Outcome Influences C vs. O alkylation Base Base (if used) Base->Outcome Influences C vs. O alkylation

Caption: Key parameters influencing synthesis outcome.

References

Overcoming solubility issues with 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin (CAS 61899-42-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a hydroxycoumarin, a class of natural products known for a variety of pharmacological activities.[1] Its structure consists of a coumarin backbone with methoxy, hydroxyl, and dimethylallyl functional groups, which contribute to its physicochemical properties, including its limited aqueous solubility.[1] It is structurally related to Osthole, another well-studied coumarin.[2][3]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

The compound's poor aqueous solubility is due to its molecular structure. The coumarin ring system and the dimethylallyl group are largely hydrophobic (water-repelling), which limits their interaction with water molecules. Compounds with low solubility and high permeability are common among modern drug candidates, posing challenges for in vitro assays and in vivo bioavailability.[4]

Q3: What are the recommended solvents for creating a stock solution?

For creating a concentrated stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of at least 1 mg/mL.[5] The related compound, Osthole, is also soluble in ethanol and dimethylformamide (DMF), with solubilities of approximately 20 mg/mL and 25 mg/mL, respectively.[6] It is best practice to prepare stock solutions in an aprotic solvent like DMSO to prevent hydrolysis.[7]

Q4: My compound precipitated after diluting the DMSO stock solution into an aqueous buffer. What happened and how can I fix it?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous medium as the percentage of the organic solvent drops significantly.[7] To resolve this, you can try several troubleshooting steps outlined in the guide below, such as increasing the final co-solvent concentration, adjusting the pH, or using sonication.[7]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to address common solubility problems encountered during experiments.

Solubility Profile

The following table summarizes the known solubility of this compound and its close analog, Osthole. This data can guide your initial solvent selection.

Solvent SystemCompoundConcentrationTemperatureReference
Organic Solvents
Dimethyl Sulfoxide (DMSO)This compound≥ 1 mg/mLNot Specified[5]
Dimethyl Sulfoxide (DMSO)Osthole~ 25 mg/mLNot Specified[6]
Dimethylformamide (DMF)Osthole~ 25 mg/mLNot Specified[6]
EthanolOsthole~ 20 mg/mLNot Specified[6]
MethanolOsthole10 mg/mLNot Specified[8]
Chloroform, AcetoneOstholeSolubleNot Specified[2][9]
Aqueous Systems
WaterOsthole12.0 mg/L30 °C[2]
1:3 DMF:PBS (pH 7.2)Osthole~ 0.25 mg/mLNot Specified[6]
1:4 DMSO:PBS (pH 7.2)7-Methoxycoumarin (related structure)~ 0.2 mg/mLNot Specified[10]

Note: Data for Osthole and 7-Methoxycoumarin are provided as a reference due to structural similarity. Always perform small-scale tests to confirm solubility in your specific experimental system.

Troubleshooting Precipitation in Aqueous Buffers

Encountering precipitation when diluting your stock solution is a frequent hurdle. The following logical workflow can help you diagnose and solve the issue.

G start Start: Compound precipitates in aqueous buffer check_dmso Is the final organic solvent concentration < 1%? start->check_dmso increase_dmso Increase co-solvent (e.g., DMSO) concentration incrementally (e.g., 1%, 2%, 5%). Check for precipitation at each step. check_dmso->increase_dmso  Yes check_ph Does the compound have ionizable groups (e.g., the 8-hydroxy)? check_dmso->check_ph No / Already high increase_dmso->check_ph success Success: Compound is fully dissolved. increase_dmso->success adjust_ph Adjust buffer pH. For acidic groups (like phenols), increasing pH can increase solubility. check_ph->adjust_ph  Yes use_energy Apply gentle heating (e.g., 37°C) or sonication to aid dissolution. check_ph->use_energy No / Ineffective adjust_ph->use_energy adjust_ph->success consider_formulation Consider advanced formulation strategies: - Cyclodextrins - Surfactants (e.g., Tween 80) - Lipid-based systems use_energy->consider_formulation use_energy->success consider_formulation->success fail Issue Persists: Re-evaluate experiment or consider derivatization. consider_formulation->fail

Fig. 1: Troubleshooting logic for addressing compound precipitation.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or other suitable organic solvent) to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the mixture vigorously. If necessary, use a brief sonication in a water bath to ensure complete dissolution. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Purging the vial with an inert gas like nitrogen or argon before sealing can enhance stability.[6]

Protocol 2: Dilution into Aqueous Buffer using a Co-solvent System

This protocol provides a general workflow for preparing the final working solution for your experiment.

G cluster_0 Preparation Phase cluster_1 Working Solution Phase weigh 1. Weigh solid compound dissolve 2. Dissolve in minimal 100% DMSO to create concentrated stock solution weigh->dissolve store 3. Store stock at -20°C/-80°C dissolve->store pipette_buffer 4. Pipette final volume of aqueous buffer into a new tube store->pipette_buffer add_stock 5. Add small volume of stock solution to buffer while vortexing (Final DMSO < 1%) pipette_buffer->add_stock observe 6. Observe for precipitation add_stock->observe ready 7. Solution is clear and ready for experiment observe->ready No troubleshoot 8. Precipitation occurs (Proceed to Troubleshooting Guide) observe->troubleshoot Yes

Fig. 2: Standard workflow for preparing an aqueous working solution.

Signaling Pathway Context

While the specific signaling pathways modulated by this compound are a subject of ongoing research, related coumarins like Osthole have been shown to possess anti-inflammatory properties.[2] One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The diagram below illustrates this hypothetical mechanism of action.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates ikb_nfkb->ikb Degrades IκBα ikb_nfkb->nfkb Releases compound 3-(1,1-Dimethylallyl)- 8-hydroxy-7-methoxycoumarin compound->ikk Inhibits dna DNA Binding nfkb_nuc->dna cytokines Transcription of Pro-inflammatory Genes (IL-6, COX-2, etc.) dna->cytokines

Fig. 3: Hypothetical inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Optimization of HPLC Separation for Coumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of coumarin isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My coumarin isomer peaks are not separating and are co-eluting. What should I do?

A1: Co-elution of isomers is a common challenge that can be addressed by systematically optimizing the column's selectivity and efficiency.[1]

  • Detecting Co-elution: Look for asymmetrical peaks, such as shoulders or merged peaks.[1] A diode array detector (DAD) can be used to perform peak purity analysis to confirm co-elution.[1]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[1]

      • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try switching to the other.[1]

      • Modify pH: For ionizable coumarin derivatives, slight adjustments in the mobile phase pH can significantly impact retention and selectivity.[1][2]

      • Incorporate Additives: Buffers or ion-pairing agents can be used to influence the retention of charged compounds.[1][2]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. For positional isomers, a phenyl-hexyl column might offer alternative selectivity compared to a standard C18 column.[3]

    • Adjust Temperature: Modifying the column temperature can alter selectivity.

Q2: How can I improve the shape of my peaks (e.g., tailing or fronting)?

A2: Poor peak shape can compromise the accuracy of quantification.

  • For Peak Tailing:

    • Secondary Interactions: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

    • Column Overload: Injecting an excessive amount of sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[3]

    • Contamination: A contaminated guard or analytical column can result in poor peak shape. Replace the guard column and flush the analytical column with a strong solvent.[3]

  • For Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[2] Whenever possible, dissolve the sample in the initial mobile phase.[2][4]

Q3: My retention times are shifting between injections. Why is this happening?

A3: Unstable retention times can hinder peak identification and suggest issues with the HPLC system or method robustness.[1]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run, particularly with gradient methods.[2]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can cause shifts in retention time.[2]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[2] A thermostatted column compartment is recommended to maintain a consistent temperature.[2]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate.[2] Regular pump maintenance is crucial.[2][5]

Q4: The backpressure in my HPLC system is excessively high. What are the potential causes and solutions?

A4: High backpressure can indicate a blockage in the system.

  • Identify the Source of Blockage: Systematically disconnect components, starting from the detector and moving backward, to pinpoint the source of the high pressure.[1]

  • Check for Blocked Frits: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase.[1] If the manufacturer allows, try reversing and flushing the column.[1]

  • Inspect for Precipitated Buffer: If using buffers, ensure they are completely dissolved and miscible with the organic solvent to prevent precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating coumarin isomers?

A1: The most common choice for separating coumarin derivatives is a reversed-phase C18 column.[6] These columns separate compounds based on hydrophobicity.[7] For isomers that are difficult to separate on a C18 column, a phenyl-hexyl stationary phase may provide alternative selectivity.[3][8]

Q2: What is a good starting point for developing a mobile phase for coumarin isomer separation?

A2: For reversed-phase separation of isomers, a simple mobile phase of water and an organic modifier like acetonitrile or methanol is a good starting point.[1] A common strategy is to begin with a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate solvent concentration required to elute the isomers.[1] For ionizable compounds, buffering the mobile phase is important for reproducibility.[1][2]

Q3: How can I improve the resolution between closely eluting coumarin isomers?

A3: To enhance resolution, you can:

  • Optimize the mobile phase composition: Fine-tuning the ratio of organic solvent to water can significantly affect selectivity.[3]

  • Change the organic modifier: Switching between acetonitrile and methanol can alter the elution order and improve separation.[3]

  • Adjust the flow rate: Lowering the flow rate can increase efficiency and resolution, though it will lengthen the analysis time.[3]

  • Modify the column temperature: Changing the temperature can influence the viscosity of the mobile phase and the interactions between the analytes and the stationary phase, thereby affecting resolution.[3]

Experimental Protocols

Protocol 1: General HPLC Method for Coumarin Separation

This protocol provides a starting point for the separation of coumarin compounds.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector.[7][9]

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase:

    • A: Deionized water.[9]

    • B: Acetonitrile.[9]

  • Gradient Elution:

    • 0-6 min: 35-50% B

    • 6-14 min: 50-100% B

    • 14-18 min: 100% B[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection: 330 nm.[9]

  • Injection Volume: 20 µL.[9]

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

  • Mix 100 µL of plasma sample with 100 µL of acetonitrile and 10 µL of an internal standard (IS) solution.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 g for 10 minutes.[9]

  • Inject a 20 µL aliquot of the supernatant into the HPLC system.[9]

Data Presentation

Table 1: Example HPLC Parameters for Coumarin Analysis

ParameterMethod 1Method 2
Column Newcrom R1 (100 x 3.2 mm, 3 µm)[10]Octadecyl (C8)[11]
Mobile Phase 25% Acetonitrile / 75% Water with 0.1% Phosphoric Acid (Isocratic)[10]Acetonitrile and 0.5% Acetic Acid (Gradient)[11]
Flow Rate 0.5 mL/min[10]Not Specified
Detection UV, 276 nm[10]Photodiode Array (PDA)[11]

Table 2: Gradient Elution Program for Coumarin Compounds

Time (min)% Deionized Water (A)% Acetonitrile (B)
06535
65050
140100
180100
Data synthesized from an example protocol.[9]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for HPLC Separation of Coumarin Isomers start Start: Poor Separation check_peaks Observe Chromatogram: - Peak Tailing? - Peak Fronting? - Co-elution? start->check_peaks tailing Peak Tailing Observed check_peaks->tailing Yes, Tailing fronting Peak Fronting Observed check_peaks->fronting Yes, Fronting coelution Co-elution Observed check_peaks->coelution Yes, Co-elution reduce_load Reduce Sample Load/ Concentration tailing->reduce_load check_contamination Check for Column/ Guard Contamination reduce_load->check_contamination end End: Improved Separation check_contamination->end check_solvent Check Sample Solvent Compatibility fronting->check_solvent check_solvent->end optimize_mp Optimize Mobile Phase: - Adjust Solvent Ratio - Change Organic Modifier - Adjust pH coelution->optimize_mp change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_mp->change_column adjust_temp_flow Adjust Temperature and Flow Rate change_column->adjust_temp_flow adjust_temp_flow->end

Caption: A troubleshooting workflow for common HPLC separation issues.

OptimizationParameters Key Parameters for Optimizing Coumarin Isomer Separation center_node HPLC Separation Optimization mobile_phase Mobile Phase center_node->mobile_phase stationary_phase Stationary Phase center_node->stationary_phase temperature Temperature center_node->temperature flow_rate Flow Rate center_node->flow_rate solvent_ratio Solvent Ratio (Aqueous:Organic) mobile_phase->solvent_ratio organic_modifier Organic Modifier (ACN vs. MeOH) mobile_phase->organic_modifier ph pH mobile_phase->ph additives Additives (Buffers) mobile_phase->additives column_chemistry Column Chemistry (C18, Phenyl-Hexyl) stationary_phase->column_chemistry particle_size Particle Size stationary_phase->particle_size

Caption: Key parameters influencing HPLC separation of coumarin isomers.

References

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin under various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: While specific kinetic data for this compound is not extensively published, based on the general behavior of hydroxycoumarins, its stability is significantly pH-dependent. The compound is most stable at neutral to slightly acidic pH. Under alkaline conditions, it is susceptible to hydrolysis, leading to the opening of the lactone ring.[1][2] Oxidative degradation can also occur, with rates increasing with pH under oxic conditions.[3]

Q2: What are the primary degradation products of this coumarin under acidic and alkaline conditions?

A2: Under alkaline conditions, the primary degradation pathway for coumarins is the hydrolysis of the lactone ring to form a water-soluble salt of the corresponding cis-coumarinic acid.[1][4] This can then isomerize to the more stable trans-coumarinic acid. In strongly acidic solutions, hydrolysis can also occur, potentially proceeding through different intermediates.[5] The specific degradation products for this compound would be the corresponding substituted coumarinic acid derivatives.

Q3: How can I monitor the stability of my compound during an experiment?

A3: The most common and reliable method for monitoring the stability of coumarins is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] This technique allows for the separation and quantification of the parent compound and its degradation products over time. Other spectroscopic methods, such as UV-Vis spectrophotometry, can also be used to observe changes in the compound's absorbance spectrum, which may indicate degradation.[3]

Q4: Are there any special considerations for storing solutions of this compound?

A4: Yes. For optimal stability, solutions should be prepared in a buffer system that maintains a neutral to slightly acidic pH (pH 4-6). Solutions should be protected from light to prevent potential photodegradation. For long-term storage, it is advisable to store solutions at low temperatures (e.g., 4°C or -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Troubleshooting Guides

Problem 1: Rapid loss of compound in my cell culture medium (pH 7.4).

  • Possible Cause: The slightly alkaline nature of the cell culture medium is causing hydrolysis of the lactone ring. The presence of oxygen can also lead to oxidative degradation, which is accelerated at higher pH.[3]

  • Troubleshooting Steps:

    • Time-course experiment: Perform a time-course stability study of the compound in the specific cell culture medium without cells to quantify the rate of degradation.

    • Fresh solutions: Prepare fresh stock solutions immediately before each experiment.

    • pH adjustment: If permissible for your experimental setup, consider slightly lowering the pH of the medium.

    • Control experiments: Include a "compound degradation" control in your experiments to account for the loss of active compound over time.

Problem 2: I observe a color change in my buffered solution of the compound.

  • Possible Cause: A color change may indicate the formation of degradation products, particularly oxidation products.[8] Hydroxylated coumarins can be susceptible to oxidation, which can be influenced by pH, light, and the presence of metal ions.[3]

  • Troubleshooting Steps:

    • Spectrophotometric analysis: Acquire a UV-Vis spectrum of the colored solution and compare it to the spectrum of a freshly prepared solution to identify any shifts in absorbance maxima.[3]

    • Protect from light: Ensure that all solutions are prepared and stored in amber vials or are otherwise protected from light.

    • Use high-purity solvents: Use deoxygenated, high-purity solvents to prepare your solutions to minimize oxidative degradation.

    • Chelating agents: If metal ion-catalyzed oxidation is suspected, consider the addition of a chelating agent like EDTA, if compatible with your experimental system.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound at different pH values and temperatures to illustrate expected trends. Actual experimental data should be generated for precise quantification.

pHTemperature (°C)Half-life (t½) in hours (Hypothetical)Primary Degradation Pathway
2.025> 48Slow Hydrolysis
4.025Stable (> 72h)Minimal Degradation
7.42524Hydrolysis, Oxidation
7.43712Accelerated Hydrolysis, Oxidation
9.0254Rapid Hydrolysis

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment using HPLC

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or borate buffers).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).[3]

  • Sample Preparation: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.[9]

  • HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) and UV detection at an appropriate wavelength (e.g., 276 nm).[6][7]

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each pH condition.

Visualizations

Hydrolysis_Pathway cluster_conditions compound compound intermediate intermediate product product condition condition Coumarin 3-(1,1-Dimethylallyl)-8-hydroxy- 7-methoxycoumarin Intermediate cis-Coumarinic Acid Salt Coumarin->Intermediate Lactone Ring Opening Product trans-Coumarinic Acid Salt Intermediate->Product Isomerization c1 Alkaline pH (e.g., > 7.4)

Caption: Alkaline hydrolysis pathway of the coumarin.

Experimental_Workflow step step action action analysis analysis result result A Prepare Buffer Solutions (pH 2-10) C Dilute Stock in Buffers A->C B Prepare Stock Solution B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Points D->E 0, 1, 2, 4... hrs F HPLC Analysis E->F G Determine Degradation Kinetics F->G

Caption: Workflow for pH-dependent stability testing.

References

Technical Support Center: Troubleshooting Low Yield in Coumarin Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coumarin derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My coumarin synthesis is resulting in a significantly lower yield than expected. What are the most common initial troubleshooting steps?

A1: Low yields in coumarin synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Begin by:

  • Verifying Starting Material Purity: Ensure the purity of your starting materials, such as phenols, salicylaldehydes, and β-ketoesters or compounds with active methylene groups.[1][2] Impurities can interfere with the reaction and lead to the formation of side products.[2]

  • Checking Reagent and Solvent Quality: Use high-quality, dry solvents, as moisture can quench catalysts and reagents.[1][2] Ensure that all reagents are accurately weighed and dispensed.

  • Evaluating the Catalyst: The choice and condition of the catalyst are critical.[3][4] For Pechmann condensations, acidic catalysts like sulfuric acid, p-toluenesulfonic acid (p-TsOH), or solid acid catalysts are common.[2][4] For Knoevenagel condensations, weak bases like piperidine or L-proline are often used.[2][5] Ensure the catalyst is fresh and properly stored, as its activity can be compromised over time.[2]

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[1][2][4] This will help you determine if the reaction is incomplete, or if multiple products are being formed.

Q2: I'm performing a Pechmann condensation, and the yield is poor. How can I optimize the reaction conditions?

A2: Optimizing a Pechmann condensation involves systematically evaluating several parameters:

  • Catalyst Selection and Loading: The type and amount of acid catalyst significantly impact the reaction rate and yield.[4] While strong Brønsted acids like H₂SO₄ are effective, Lewis acids (e.g., ZnCl₂, AlCl₃) or reusable solid acid catalysts (e.g., Amberlyst-15, zeolites) can offer advantages in terms of milder conditions and easier workup.[4] Catalyst loading typically ranges from 5 to 25 mol%; optimizing this amount can enhance the yield.[4][6]

  • Reaction Temperature: The optimal temperature depends on the specific substrates and catalyst used.[1] While heating is often necessary, excessively high temperatures can lead to the formation of tarry materials and decomposition of the product.[2][4] It is crucial to find the right balance.

  • Solvent Choice: The polarity of the solvent can influence the reaction.[4] In some cases, solvent-free conditions can lead to higher yields and simpler workup procedures. Aprotic polar solvents like acetonitrile may provide better yields than nonpolar or polar protic solvents.[4]

Q3: My Knoevenagel condensation for coumarin synthesis is not efficient. What are the key factors to consider for improvement?

A3: For a Knoevenagel condensation, consider the following to improve your yield:

  • Catalyst Choice: Weak bases such as piperidine, diethylamine, or L-proline are commonly used to catalyze the initial condensation step.[2][5] Experimenting with different catalysts can help identify the most selective one for your specific substrates.[2]

  • Stoichiometric Ratio: A precise molar ratio of the salicylaldehyde derivative to the active methylene compound is important. A 1:1 or 1:1.2 ratio is often used.[2]

  • Reaction Conditions: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Knoevenagel condensations, often under solvent-free conditions.[2][7]

Q4: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are some common side reactions?

A4: Byproduct formation is a frequent cause of low yields.[1] Depending on the synthetic route, potential side reactions can include:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the cyclization step has a high activation energy.[1]

  • Over-oxidation or Decomposition: Harsh reaction conditions, such as high temperatures or strong oxidizing agents, can lead to the degradation of the desired coumarin product.[1]

  • Formation of Chromones: In a variation of the Pechmann condensation known as the Simonis chromone cyclization, the reaction of phenols and beta-ketoesters in the presence of phosphorus pentoxide can yield chromones as the major product instead of coumarins.

Q5: The crude product I've isolated is an oil or a complex mixture that is difficult to purify. What purification strategies can I employ?

A5: Purification of coumarin derivatives can be challenging. Here are some effective techniques:

  • Recrystallization: This is often the first method of choice for solid products.[2] A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be used to obtain a crystalline product.[2]

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography on silica gel is a standard purification method.[2] An appropriate eluent system, for instance, a mixture of n-hexane and ethyl acetate, is used to separate the desired product from impurities.[2]

  • Acid-Base Extraction: Coumarins can often be dissolved in a hot alkaline solution (e.g., 0.5% sodium hydroxide) and then precipitated by adding acid.[8] This can be an effective way to separate them from neutral impurities.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
No Catalyst-110240[9]
ZnO101105Trace[9]
Zn₀.₉₇₅Ti₀.₀₂₅O10110337[9]
Zn₀.₉₅₀Ti₀.₀₅₀O10110460[9]
Zn₀.₉₂₅Ti₀.₀₇₅O10110388[9][10]
Zn₀.₉₀₀Ti₀.₁₀₀O10110388[9]
SnCl₂·2H₂O101000.33>95[6]
Amberlyst-15-1300.3397[11]

Reaction conditions may vary slightly between sources.

Table 2: Effect of Solvent on the Pechmann Condensation Yield

SolventTime (h)Temperature (°C)Yield (%)Reference
Dichloromethane (DCM)811024[9]
Ethyl Acetate811016[9]
Acetonitrile-11037[9]
Water-11041[9]
Ethanol-11063[9]
Toluene1512034[12]
Nitrobenzene412025[12]
Solvent-free412051[12]
Solvent-free415076[12]

Reactants were phloroglucinol and ethyl acetoacetate for the first five entries, and substituted phenols and β-ketoesters for the last four entries.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation (Conventional Heating)

  • Materials: Salicylaldehyde, Ethyl acetoacetate, Piperidine, Ethanol.[2]

  • Procedure:

    • In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol.[2]

    • Add a catalytic amount of piperidine (10 mol%).[2]

    • Reflux the reaction mixture at 78°C.[2]

    • Monitor the reaction progress by TLC.[2]

    • Once the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling.[2]

    • Purify the crude product by recrystallization from ethanol.[2]

Protocol 2: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation (Solvent-Free)

  • Materials: Resorcinol, Ethyl acetoacetate, Acid catalyst (e.g., Amberlyst-15).

  • Procedure:

    • In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.0-1.5 eq).[4]

    • Add the chosen acid catalyst (e.g., 10 mol%).[4]

    • Heat the mixture with stirring to the desired temperature (e.g., 80-130°C) under solvent-free conditions.[4]

    • Monitor the reaction by TLC.[4]

    • After the reaction is complete, cool the mixture to room temperature.[4]

    • Pour the mixture into cold water to precipitate the crude product.[4]

    • Filter the solid product and purify by recrystallization.[4]

Visualizations

TroubleshootingWorkflow start Low Yield in Coumarin Synthesis check_purity Verify Purity of Starting Materials start->check_purity check_reagents Check Quality of Reagents & Solvents check_purity->check_reagents check_catalyst Evaluate Catalyst (Activity & Loading) check_reagents->check_catalyst monitor_reaction Monitor Reaction (TLC) check_catalyst->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction optimize_catalyst Optimize Catalyst & Loading monitor_reaction->optimize_catalyst side_products Side Products Observed? incomplete_reaction->side_products No optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp Yes optimize_conditions Adjust Reaction Conditions (e.g., Lower Temperature) side_products->optimize_conditions Yes purification Improve Purification Strategy side_products->purification No end Improved Yield optimize_time_temp->end optimize_conditions->end purification->end

Caption: A workflow for troubleshooting low yields in coumarin synthesis.

PechmannCondensation phenol Phenol transesterification Transesterification phenol->transesterification ketoester β-Ketoester ketoester->transesterification catalyst Acid Catalyst (H+) catalyst->transesterification cyclization Intramolecular Electrophilic Aromatic Substitution catalyst->cyclization intermediate1 Phenolic Ester Intermediate transesterification->intermediate1 intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration coumarin Coumarin Derivative dehydration->coumarin water H₂O dehydration->water

Caption: The reaction mechanism of the Pechmann condensation for coumarin synthesis.

OptimizationDecision start Low Yield check_catalyst Is the catalyst optimal? start->check_catalyst change_catalyst Screen different catalysts (Brønsted, Lewis, Solid Acid) check_catalyst->change_catalyst No check_temp Is the temperature optimized? check_catalyst->check_temp Yes change_catalyst->check_temp adjust_temp Systematically vary temperature check_temp->adjust_temp No check_solvent Is a solvent necessary? check_temp->check_solvent Yes adjust_temp->check_solvent solvent_free Attempt solvent-free conditions check_solvent->solvent_free No screen_solvents Screen solvents of varying polarity check_solvent->screen_solvents Yes end Improved Yield solvent_free->end screen_solvents->end

Caption: A decision-making process for optimizing reaction conditions.

References

Hydroxycoumarin Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of hydroxycoumarins in solution. Understanding the stability of these compounds is crucial for obtaining reliable experimental results and for developing stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: My hydroxycoumarin compound is showing decreased activity or concentration over time in my aqueous buffer. What are the likely causes?

A1: The loss of your hydroxycoumarin compound in an aqueous solution is likely due to chemical degradation. The primary pathways for this degradation are hydrolysis, oxidation, and photodegradation. The stability is highly dependent on the pH of the solution, exposure to light, and the presence of oxidizing agents.[1][2][3] For instance, warfarin, a prominent 4-hydroxycoumarin derivative, is known to degrade significantly under acidic hydrolysis conditions.[4]

Q2: I'm observing new, unexpected peaks in the HPLC analysis of my stored hydroxycoumarin solution. How can I determine if these are degradation products?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation.[5] To confirm this, you can perform a forced degradation study.[2][3][6] This involves intentionally exposing your compound to stress conditions such as acid, base, heat, light, and oxidation.[2][6] If the unexpected peaks increase under these conditions, they are very likely degradation products.[5] Comparing the stressed samples to a control sample stored under ideal conditions will help confirm the identity of these new peaks.[5]

Q3: What are the main degradation pathways for hydroxycoumarins in solution?

A3: Hydroxycoumarins can degrade through several pathways, primarily:

  • Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening.[4][7]

  • Oxidation: Hydroxycoumarins are susceptible to oxidation, particularly in the presence of reactive oxygen species like hydroxyl radicals (HO•).[8][9][10][11][12] The degradation can proceed through mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF).[8][10]

  • Photodegradation: Many coumarin derivatives are sensitive to light, especially UV radiation.[2][7] Exposure to light can excite the molecule, leading to reactions like ring-opening of the coumarin moiety.[13]

Q4: How does pH affect the stability of my hydroxycoumarin compound?

A4: pH is a critical factor in the stability of hydroxycoumarins. Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring.[2][4][7] The rate and extent of degradation are often pH-dependent. For example, a study on warfarin sodium showed 95.2% degradation under acidic conditions (1N HCl) but only 23.5% degradation under basic conditions (1N NaOH) after 2 hours at 60°C.[4] It is essential to determine the optimal pH for the stability of your specific hydroxycoumarin derivative.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with hydroxycoumarins.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: Your compound may be degrading in the assay medium over the course of the experiment, leading to a lower effective concentration.[1]

  • Troubleshooting Steps:

    • Assess Stability in Assay Medium: Perform a time-course experiment to measure the concentration of your compound in the specific assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, CO₂).[5]

    • Minimize Incubation Time: If instability is confirmed, try to reduce the experimental duration if the assay protocol allows.[5]

    • Replenish Compound: For longer experiments, consider replenishing the medium with a freshly prepared compound solution at regular intervals.[5]

    • Protect from Light: Perform experiments in the dark or using amber-colored labware to prevent photodegradation.[2]

Issue 2: Significant loss of parent compound in forced degradation studies with poor mass balance.
  • Possible Cause: The degradation products may not be detectable by your current analytical method (e.g., they lack a UV chromophore), or they may be co-eluting with the parent compound or other degradants.[5]

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Corona Charged Aerosol Detector (CAD) in addition to a UV detector to identify non-UV active degradants.

    • Modify Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of all components.[14]

    • Check for Volatile Degradants: Consider the possibility of forming volatile degradation products that are lost during sample preparation or analysis.

    • Investigate Adsorption: The compound or its degradants may be adsorbing to labware surfaces.[5] Consider using different materials (e.g., glass instead of plastic) or adding a small amount of organic solvent or surfactant to your sample diluent.

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of specific hydroxycoumarins under various stress conditions.

Table 1: Forced Degradation of Warfarin Sodium in Solution [4]

Stress ConditionDuration (hours)Temperature (°C)% DegradationRetention Time of Degradants (min)
Acid Hydrolysis (1N HCl)26095.21.44
Base Hydrolysis (1N NaOH)26023.51.31
Oxidative Stress (3% H₂O₂)26015.31.25, 1.52, 1.83
Direct Sunlight24Ambient< 10-
High Temperature24100< 10-

Table 2: Photolysis Quantum Yields of Warfarin and 4-Hydroxycoumarin in Water [13]

CompoundMediumPhotolysis Quantum Yield (φphot)
WarfarinWater (pH 4.5 - 9)(2.9 ± 0.6) × 10⁻³
4-HydroxycoumarinWater (pH 4.5 - 9)(4 ± 1) × 10⁻²

Experimental Protocols

Protocol: Forced Degradation Study of a Hydroxycoumarin

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[2][5][6]

Objective: To assess the stability of a hydroxycoumarin compound under various stress conditions.

Materials:

  • Hydroxycoumarin compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV/PDA detector and/or a Mass Spectrometer (MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the hydroxycoumarin in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 100°C).

    • Photolytic Degradation: Expose the compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Assess the mass balance to account for the loss of the parent compound.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (e.g., +HO•) cluster_photodegradation Photodegradation (UV/Vis Light) Hydroxycoumarin Hydroxycoumarin (Lactone Ring Intact) RingOpened Ring-Opened Product (e.g., Phenolic Acid) Hydroxycoumarin->RingOpened Acid / Base (H₂O) OxidizedProducts Hydroxylated or Ring-Cleaved Products Hydroxycoumarin->OxidizedProducts ROS PhotoProducts Photodegradation Products Hydroxycoumarin->PhotoProducts

Caption: Major degradation pathways for hydroxycoumarins in solution.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckPurity Confirm Compound Purity and Identity Start->CheckPurity CheckSolubility Evaluate Solubility in Assay Medium CheckPurity->CheckSolubility Pure AssessStability Perform Stability Test in Assay Medium CheckSolubility->AssessStability Soluble IdentifyDegradants Identify Degradation Products (LC-MS) AssessStability->IdentifyDegradants Unstable End Consistent Results AssessStability->End Stable OptimizeConditions Optimize Assay Conditions (e.g., time, light exposure) IdentifyDegradants->OptimizeConditions ModifyCompound Consider Compound Modification/Formulation OptimizeConditions->ModifyCompound Fails OptimizeConditions->End Successful

Caption: Troubleshooting workflow for inconsistent experimental results.

ExperimentalWorkflow PrepStock Prepare 1 mg/mL Stock Solution StressSamples Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) PrepStock->StressSamples Control Prepare Unstressed Control Sample PrepStock->Control SampleCollection Collect Samples at Time Points StressSamples->SampleCollection Dilute Dilute All Samples to Working Concentration Control->Dilute Neutralize Neutralize Acid/Base Samples SampleCollection->Neutralize Neutralize->Dilute Analyze Analyze via Stability- Indicating HPLC Method Dilute->Analyze Evaluate Evaluate Data: % Degradation, Identify Peaks, Mass Balance Analyze->Evaluate

References

Technical Support Center: Enhancing the Purity of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of synthesized 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this coumarin?

A1: Common impurities often include unreacted starting materials (e.g., the parent phenol and β-ketoester), side-products from competing reactions, and isomers formed during the synthesis.[1][2] During workup, residual acid or base catalysts may also be present.

Q2: My crude product is a sticky oil and won't crystallize. What is the likely cause and solution?

A2: An oily product typically indicates the presence of significant impurities that inhibit the formation of a crystal lattice. The recommended solution is to subject the crude oil to column chromatography to remove the bulk of the impurities before attempting recrystallization again.

Q3: How do I choose the most appropriate purification strategy?

A3: The choice of strategy depends on the initial purity of your crude product.

  • For >80% purity: Direct recrystallization is often sufficient.

  • For 50-80% purity: Start with column chromatography, followed by recrystallization of the pooled, pure fractions.[3]

  • For <50% purity or persistent impurities: A multi-step approach involving an initial solvent extraction, followed by column chromatography and a final polishing step with preparative HPLC or recrystallization is recommended.[4][5]

Q4: What analytical methods are best for assessing the purity of the final product?

A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying any residual impurities.[8] Mass Spectrometry (MS) confirms the molecular weight of the desired compound.[8]

Troubleshooting Guides

Problem: Low Yield After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?

A: High loss during recrystallization is typically due to suboptimal solvent selection or technique. Here are the key factors to address:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures and well at high temperatures. For coumarins, mixed aqueous-organic solvent systems are often effective.[9][10]

  • Using Excessive Solvent: Using the absolute minimum amount of hot solvent to fully dissolve the crude product is critical. Excess solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

  • Premature Crystallization: If the solution cools too quickly (e.g., during hot filtration), the product can crash out along with impurities. Ensure your filtration apparatus is pre-heated.

  • Insufficient Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. Using an ice bath after the solution has reached room temperature can improve yields.

Data Presentation: Recommended Recrystallization Solvents for Coumarins

Solvent System Typical Ratio (Aqueous:Organic) Target Compound Solubility Reference
Aqueous Ethanol 3:7 to 1:2 Good for moderately polar coumarins [10]
Aqueous Methanol 3:2 Effective for simple coumarins [10]
Ethyl Acetate / Hexane Varies (add hexane until cloudy) Good for less polar coumarins General Practice

| Dichloromethane / Hexane | Varies (add hexane until cloudy) | Good for non-polar impurities | General Practice |

Problem: Persistent Impurities After Initial Purification

Q: My analytical data (TLC, HPLC, NMR) shows that impurities remain after recrystallization. What should I do next?

A: If recrystallization fails to remove impurities, it is because they have similar solubility properties to your target compound. The next step is to use a separation technique based on a different physical property, such as polarity. Silica gel column chromatography is the standard method for this.[3][8] It separates compounds based on their differential adsorption to the silica stationary phase.

Below is a logical workflow for addressing purification challenges.

G General Purification Workflow start Crude Synthesized Product purity_check1 Assess Purity (TLC/HPLC) start->purity_check1 recrystallize Perform Recrystallization purity_check1->recrystallize Purity > 80% column_chrom Perform Column Chromatography purity_check1->column_chrom Purity < 80% purity_check2 Check Purity > 98%? recrystallize->purity_check2 purity_check2->column_chrom No end Pure Product purity_check2->end Yes purity_check3 Purity > 98%? column_chrom->purity_check3 prep_hplc Consider Preparative HPLC purity_check3->prep_hplc No purity_check3->end Yes prep_hplc->end

Caption: Workflow for purifying the target coumarin.

Problem: Difficulty Separating Spots in Column Chromatography

Q: Two spots, one being my product, are very close or overlapping on the TLC plate, making column separation difficult. How can I improve the separation?

A: Poor separation (low resolution) on TLC indicates that the chosen mobile phase is not optimal. Here are steps to resolve this:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If the Rf values are too high (>0.5), decrease the polarity of your eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.

    • Increase Polarity: If the spots are stuck at the baseline (Rf < 0.1), slowly increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • Try Different Solvents: Sometimes a different solvent system provides better selectivity. Consider trying dichloromethane/methanol or toluene/ethyl acetate mixtures.

  • Use Gradient Elution: Start the column with a low-polarity mobile phase and gradually increase the polarity during the run. This can help sharpen bands and improve the separation of closely eluting compounds.

  • Consider an Alternative Technique: If optimizing column chromatography is unsuccessful, preparative HPLC offers much higher resolving power and is an excellent method for separating challenging mixtures.[4][11]

Below is a decision tree for troubleshooting poor chromatographic separation.

G Troubleshooting Poor TLC/Column Separation start Poor separation on TLC (ΔRf < 0.1) rf_check Are Rf values in the 0.2 - 0.4 range? start->rf_check adjust_polarity Adjust mobile phase polarity (e.g., change Hex/EtOAc ratio) rf_check->adjust_polarity No change_solvents Try a different solvent system (e.g., DCM/MeOH) rf_check->change_solvents Yes re_check Re-run TLC. Is separation improved? adjust_polarity->re_check change_solvents->re_check proceed Proceed with Column Chromatography re_check->proceed Yes prep_hplc Switch to Preparative HPLC for higher resolution re_check->prep_hplc No

Caption: Decision tree for optimizing chromatographic separation.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system from the table above (e.g., aqueous ethanol) based on small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent (or the more soluble solvent if using a binary system) to the flask. Heat the mixture to boiling with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. Aim for an Rf value of ~0.25-0.35 for the target compound. A common starting point for coumarins is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If separation is poor, a gradient elution can be employed by gradually increasing the solvent polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Example Mobile Phase Systems for Coumarin Chromatography

System Components Ratio Range (v/v) Polarity Notes
Hexane : Ethyl Acetate 9:1 to 1:1 Low to Medium A versatile system for many coumarins.
Dichloromethane : Methanol 99:1 to 9:1 Medium to High Good for more polar coumarins and impurities.

| Toluene : Ethyl Acetate | 9:1 to 4:1 | Low | Can offer different selectivity compared to hexane systems. |

Protocol 3: Final Polishing by Preparative HPLC

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase and gradient for separation. A C18 reversed-phase column is a common choice.[11][12]

  • Mobile Phase: A typical mobile phase consists of Solvent A (e.g., water + 0.1% formic acid or trifluoroacetic acid) and Solvent B (e.g., acetonitrile or methanol + 0.1% acid).[12]

  • Sample Preparation: Dissolve the semi-purified compound in the mobile phase or a compatible solvent (e.g., DMSO, methanol) and filter through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the target compound, which is identified by its retention time from the analytical run.

  • Post-Run Processing: Combine the pure fractions. If the mobile phase is aqueous, the organic solvent can be removed by rotary evaporation, and the remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent to recover the final, high-purity product.

References

Technical Support Center: Large-Scale Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coumarin synthesis. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the scale-up of coumarin production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, improve yields, and ensure product purity.

Section 1: General Troubleshooting & FAQs

This section covers broad challenges that can apply to various coumarin synthesis methods.

Q1: My large-scale coumarin synthesis is resulting in consistently low yields. What are the common culprits?

A: Low yields during scale-up are a frequent issue and can stem from several factors that are less impactful at the lab scale.

  • Poor Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heating or cooling. This can result in localized hot spots that promote side reactions or insufficient heating that slows the reaction rate. Ensure your reactor is equipped with adequate agitation and a suitable heating/cooling jacket.

  • Inefficient Mass Transfer: In heterogeneous reactions (e.g., using a solid acid catalyst), proper mixing is critical. If reactants are not adequately mixed, the reaction will be slow and incomplete. Baffling in the reactor and optimizing the stirrer speed can improve mass transfer.

  • Catalyst Deactivation or Insufficient Loading: The catalyst-to-substrate ratio must be maintained during scale-up. For solid catalysts, ensure they are not physically degraded by vigorous stirring. For liquid acid catalysts, concentration gradients can form without proper mixing.[1]

  • Reactant Purity and Stoichiometry: Impurities in starting materials can have a more pronounced inhibitory effect at a larger scale.[1] Always verify the purity of phenols and β-keto esters. Ensure precise stoichiometric ratios are maintained.

Q2: What are the most common impurities in coumarin synthesis, and what are the best large-scale purification strategies?

A: Common impurities include unreacted starting materials (phenols, aldehydes), isomeric byproducts, and polymeric materials formed under harsh acidic or high-temperature conditions.

  • Unreacted Starting Materials: These can often be removed by recrystallization from a suitable solvent like ethanol or by washing the crude product.[2]

  • Isomeric Byproducts: In reactions like the Perkin synthesis, the formation of chromane derivatives can occur.[3] Optimizing reaction temperature and catalyst choice can minimize these.[1] Purification often requires column chromatography, which can be challenging and costly at scale. Alternative methods like fractional crystallization should be explored.

  • Polymeric Materials: Dark, tar-like substances can form, especially in strong acid-catalyzed reactions at high temperatures. These are often insoluble and can be removed by filtration after dissolving the crude product in a suitable solvent.

  • Purification Strategy: For large-scale operations, recrystallization is the most economically viable method. If impurities persist, performing a wash with a dilute base (like sodium bicarbonate solution) can help remove acidic starting materials or byproducts before the final recrystallization step.

Section 2: Method-Specific Troubleshooting Guides

Pechmann Condensation

The Pechmann condensation synthesizes coumarins from a phenol and a β-keto ester under acidic conditions.[1][4] It is one of the most common methods for producing 4-substituted coumarins.

Q: My Pechmann reaction is sluggish and gives a low yield. How can I optimize it?

A: This is a common problem, often related to reactant reactivity, catalyst choice, or reaction conditions.

  • Assess Phenol Reactivity: The reaction works best with electron-rich (activated) phenols like resorcinol.[1][5] Phenols with electron-withdrawing groups are less reactive and require harsher conditions (stronger acids, higher temperatures).[5]

  • Evaluate Your Catalyst:

    • Brønsted Acids: Concentrated H₂SO₄ is traditional but can lead to charring and side products.[1]

    • Lewis Acids: Catalysts like ZnCl₂, AlCl₃, or FeCl₃ can be effective.[1][6]

    • Solid Acids: Amberlyst-15, zeolites, or sulfated zirconia are excellent for scale-up as they simplify workup (filtration) and are often reusable.[1]

  • Optimize Temperature and Time: Monitor the reaction by Thin Layer Chromatography (TLC).[4] If the reaction is slow, cautiously increasing the temperature may help. However, excessive heat can promote byproduct formation.[1] Extending the reaction time is a safer first step.[1]

G Start Low Yield in Pechmann Reaction CheckReactants 1. Verify Reactant Purity & Stoichiometry Start->CheckReactants CheckCatalyst 2. Evaluate Catalyst System Start->CheckCatalyst CheckConditions 3. Optimize Reaction Conditions Start->CheckConditions Purify Action: Recrystallize Phenol/Ester CheckReactants->Purify Impurities suspected SwitchCatalyst Action: Screen Catalysts (e.g., Amberlyst-15, ZnCl₂) CheckCatalyst->SwitchCatalyst Reaction sluggish OptimizeTemp Action: Lower/Raise Temp & Monitor via TLC CheckConditions->OptimizeTemp Side products or slow conversion Result Improved Yield Purify->Result SwitchCatalyst->Result OptimizeTemp->Result

Troubleshooting workflow for low product yield.

(Synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate)

CatalystConditionsTimeYield (%)Reference
H₂SO₄ (conc.) Room Temperature18 h~85%Traditional Method
FeCl₃·6H₂O (10 mol%) Toluene, Reflux16 h92%[6][7]
Amberlyst-15 Solvent-free, 120°C1.5 h98%[1]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%) Solvent-free, 110°C2 h88%[8]
InCl₃ (3 mol%) Solvent-free, Ball Mill, RT5 min92%[9]
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol (1 equiv.), ethyl acetoacetate (1.1 equiv.), and Amberlyst-15 resin (0.5 g per 10 g of phenol).

  • Reaction: Heat the mixture to 120°C with vigorous stirring under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., n-hexane:ethyl acetate, 3:2).[4]

  • Workup: Upon completion, allow the reaction mixture to cool slightly. Add warm methanol or ethanol to dissolve the product.[4]

  • Isolation: Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product.

Knoevenagel Condensation

This method involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group (e.g., diethyl malonate, ethyl acetoacetate), typically catalyzed by a weak base like piperidine.[3][10]

Q: My Knoevenagel condensation is messy, and purification is difficult. How can I improve selectivity and ease of workup?

A: This reaction's success hinges on controlling the condensation and subsequent cyclization.

  • Catalyst Choice: While piperidine is common, it can be difficult to remove.[11] Consider using a solid base catalyst or an amino acid like L-proline, which can offer good yields and easier workup.[12]

  • Solvent-Free & Microwave Conditions: Modern protocols often use solvent-free conditions, sometimes assisted by microwave irradiation.[11][13] This drastically reduces reaction times (from hours to minutes) and simplifies purification, as the product often solidifies upon cooling and can be directly recrystallized.[10][11]

  • Water Removal: The condensation step produces water, which can affect the reaction equilibrium. In some setups, a Dean-Stark trap can be used, although it is less common in modern microwave-assisted protocols.

(Synthesis of 3-substituted coumarins from salicylaldehyde)

| Active Methylene Cmpd. | Catalyst | Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Ethyl acetoacetate | Piperidine | MW (100W), Solvent-free | 60 s | 94% |[11] | | Diethyl malonate | L-proline (10 mol%) | EtOH, 80°C | 18 h | 94% |[12] | | Ethyl acetoacetate | Nano MgFe₂O₄ | Ultrasound, 45°C | 25 min | 73% |[10] | | Meldrum's acid | K₂CO₃ | Water, Room Temp. | 3 h | 92% |[14][15] | | Ethyl acetoacetate | Choline Chloride (10 mol%) | Water, 25-30°C | 2-3 h | 90-98% |[16] |

Adapted from Villemin et al.[10][11]

  • Setup: In an open vessel suitable for a microwave reactor, combine salicylaldehyde (100 mmol), the active methylene compound (e.g., ethyl acetoacetate, 110 mmol), and piperidine (2.4 mmol).[11]

  • Reaction: Irradiate the mixture in the microwave reactor. Power and time will depend on the specific reactants but are typically in the range of 100-200W for 1-10 minutes.[11] Monitor the final temperature reached.

  • Workup: After irradiation, allow the mixture to cool to room temperature. The crude product often solidifies.[10]

  • Purification: Recrystallize the solid product from an appropriate solvent (e.g., ethanol) to obtain the pure coumarin.[11]

Perkin Reaction

The Perkin reaction produces coumarin from salicylaldehyde and acetic anhydride, using an alkali metal acetate (like sodium acetate) as the base.[3][17]

Q: The Perkin reaction requires high temperatures and often gives low yields. Are there ways to improve this classical method?

A: The main drawbacks of the Perkin reaction are the harsh conditions and potential for side product formation.[3]

  • Temperature Control: This is critical. Temperatures that are too high can lead to the formation of many side products, significantly complicating purification and lowering the yield.[3]

  • Reagent Ratio: Using an excess of acetic anhydride can sometimes improve yields, but also increases cost and waste.[3] The molar ratio of the alkali metal acetate to the salicylaldehyde is also a key parameter to optimize.[18]

  • Catalyst Modification: While sodium acetate is traditional, using a tertiary amine like triethylamine has been reported as an effective modification.[3]

  • Consider Alternatives: For many substituted coumarins, the Pechmann and Knoevenagel reactions are often more efficient and proceed under milder conditions, making them more suitable for large-scale synthesis.[19]

  • Setup: In a round-bottom flask fitted with an air reflux condenser protected by a drying tube, place salicylaldehyde (1 equiv.), fused sodium acetate (1.2 equiv.), and acetic anhydride (2.5 equiv.).

  • Reaction: Heat the mixture in an oil bath to 180°C for 6-8 hours.[20]

  • Workup: Allow the mixture to cool slightly and pour it into a large volume of water while still hot.

  • Isolation: Boil the aqueous mixture for 10-15 minutes to hydrolyze any unreacted acetic anhydride. Upon cooling, the crude coumarin will precipitate.

  • Purification: Filter the crude product. Purification can be achieved by recrystallization from hot water or ethanol, or by distillation under reduced pressure.

Section 3: Green Chemistry and Scale-Up

Modern synthesis focuses on sustainability, which presents unique challenges for industrial-scale production.

Q: I want to implement a "green" synthesis protocol (e.g., microwave, solvent-free) at a larger scale. What are the primary obstacles?

A: Scaling up green chemistry methods requires overcoming specific engineering and safety challenges.

  • Microwave Synthesis: Penetration depth of microwaves is limited, making uniform heating of large volumes difficult. This can lead to uneven reaction rates and byproduct formation. Specialized continuous-flow microwave reactors are often required for industrial scale.

  • Solvent-Free Reactions: While excellent for reducing waste, solvent-free reactions (especially solid-state) can pose challenges for heat transfer and mixing in large reactors. The viscosity of the reaction mixture can increase dramatically, putting a strain on stirring motors. Ball milling is a promising mechanochemical approach but scaling it to produce tons of material requires large, energy-intensive equipment.[9]

  • Catalyst Recovery: A key principle of green chemistry is catalyst reusability.[21] While heterogeneous catalysts are easily filtered, ensuring their activity is maintained over many cycles at an industrial scale requires robust catalyst design and careful handling to prevent poisoning or physical degradation.

G cluster_benefits Benefits cluster_challenges Large-Scale Challenges GreenSynth Green Coumarin Synthesis Benefit1 Reduced Solvents GreenSynth->Benefit1 Benefit2 Higher Energy Efficiency GreenSynth->Benefit2 Benefit3 Simplified Workup GreenSynth->Benefit3 Challenge1 Microwave Penetration Depth GreenSynth->Challenge1 Challenge2 Heat & Mass Transfer (Solvent-Free) GreenSynth->Challenge2 Challenge3 Catalyst Longevity & Recovery GreenSynth->Challenge3

Key benefits and scale-up challenges of green synthesis methods.

References

Avoiding common pitfalls in coumarin characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of coumarins. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My coumarin sample appears to be degrading during analysis. What are the common causes and how can I prevent this?

A1: Coumarin stability can be influenced by several factors, including pH, temperature, and exposure to light and oxygen. Under oxic conditions, the oxidation of coumarins is often irreversible, and the rate of degradation increases with higher pH.[1] Some coumarin derivatives may also undergo retro-Michael addition depending on their substituents.[2] Additionally, while stable at lower temperatures, some coumarins can degrade at temperatures of 200°C and higher.[3][4] Photodegradation can also be a concern, leading to a rapid loss of signal in absorbance or fluorescence measurements.[5]

To mitigate degradation, consider the following:

  • pH Control: Maintain a neutral or slightly acidic pH for your solutions whenever possible.

  • Temperature Management: Avoid excessive heat during sample preparation and analysis. For techniques like subcritical water extraction, it is recommended to stay at temperatures up to 150°C.[3][4]

  • Light Protection: Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Oxygen Exclusion: For particularly sensitive coumarins, working under anoxic conditions can slow down degradation.[1]

  • Solvent Choice: Ensure your coumarin is fully dissolved and stable in the chosen solvent. Methanol or ethanol are commonly used.[6]

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A2: The appearance of new peaks in your chromatogram often indicates the presence of degradation products or impurities in the starting material.[5] If you suspect degradation, compare the retention times of the new peaks with known or potential degradation products. It is also crucial to ensure the purity of your initial coumarin sample.

Q3: The UV-Vis spectrum of my coumarin derivative has shifted. What does this indicate?

A3: Shifts in the UV-Visible absorption spectra of coumarins, known as solvatochromic shifts, are often observed and are dependent on the solvent polarity.[7][8] The absorption maxima can shift to longer wavelengths (bathochromic shift) with increasing solvent polarity, which is typical for π-π* transitions in the coumarin skeleton.[7] Substituents on the coumarin ring also significantly influence the absorption spectrum.[7] Therefore, a shift could indicate a change in the solvent environment or be a characteristic of the specific derivative you are analyzing.

Troubleshooting Guides

HPLC Analysis

Problem: My coumarin peak is tailing in reversed-phase HPLC.

This is a common issue that can affect the accuracy of integration and resolution.[2]

Troubleshooting Workflow:

G start Peak Tailing Observed q1 Is the tailing on all peaks or just the coumarin peak? start->q1 all_peaks All peaks tailing: System-level issue q1->all_peaks All Peaks coumarin_peak Only coumarin peak tails: Specific interaction q1->coumarin_peak Coumarin Only check_system Check for extra-column dead volume, column contamination, or voids. all_peaks->check_system q2 Is the mobile phase pH appropriate for the coumarin's pKa? coumarin_peak->q2 adjust_ph Adjust mobile phase pH to suppress ionization of the coumarin and/or silanol groups. q2->adjust_ph No q3 Is sample overload a possibility? q2->q3 Yes dilute_sample Dilute the sample and reinject. q3->dilute_sample Yes change_column Consider a different column chemistry (e.g., end-capped). q3->change_column No G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_hydroxylation ortho-Hydroxylation cluster_coumarins Simple Coumarins Cinnamate Cinnamate C2'H C2'H Cinnamate->C2'H p-Coumarate p-Coumarate p-Coumarate->C2'H Caffeate Caffeate Caffeate->C2'H Ferulate Ferulate Ferulate->C2'H Coumarin Coumarin C2'H->Coumarin Umbelliferone Umbelliferone C2'H->Umbelliferone Esculetin Esculetin C2'H->Esculetin Scopoletin Scopoletin C2'H->Scopoletin G Coumarin Derivative Coumarin Derivative EGFR EGFR Coumarin Derivative->EGFR PI3K PI3K Coumarin Derivative->PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

References

Technical Support Center: Optimizing Reaction Conditions for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of coumarins. The following sections address specific issues that may be encountered during common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing coumarins?

A1: The most widely used methods for coumarin synthesis are the Pechmann condensation, the Knoevenagel condensation, and the Perkin reaction. Each method has its own advantages and is suited for different starting materials and desired substitution patterns on the coumarin core.[1][2][3]

Q2: My reaction is complete, but I am having difficulty purifying the final coumarin product. What are some general purification strategies?

A2: Purification of coumarins can be challenging due to the presence of unreacted starting materials or side products. Common purification techniques include:

  • Recrystallization: This is often the first step after initial product isolation. Common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexane mixtures.[4]

  • Acid/Base Washing: Dissolving the crude product in an organic solvent and washing with a sodium bicarbonate solution can remove acidic impurities.[4]

  • Column Chromatography: Silica gel or alumina can be used as the stationary phase to separate the desired coumarin from impurities of similar polarity. A gradient elution is often effective.[4][5]

  • Trituration: If the product is an oil, stirring it with a solvent in which it is sparingly soluble can induce crystallization.[4]

Q3: Can microwave irradiation be used to improve my coumarin synthesis reaction?

A3: Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating coumarin synthesis. It often leads to significantly reduced reaction times, higher yields, and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[1][6]

Troubleshooting Guides

Low Product Yield

Low or no product yield is a common issue in coumarin synthesis. The following guides for the Pechmann, Knoevenagel, and Perkin reactions provide a systematic approach to troubleshooting this problem.

LowYield_Workflow start Low or No Product Yield check_reagents Verify Reactant Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_time Extend Reaction Time optimize_temp->optimize_time Temperature Optimized check_solvent Assess Solvent Effects optimize_time->check_solvent Time Optimized purification Review Purification Protocol check_solvent->purification Solvent OK

Caption: A general workflow for troubleshooting low product yield.

Issue: Low or no desired product is being formed.

Potential CauseTroubleshooting Steps
Impure or Degraded Reactants Verify the purity of starting materials (phenols, β-ketoesters, salicylaldehydes, anhydrides) using appropriate analytical techniques (e.g., NMR, melting point). Impurities can inhibit the reaction or lead to side products.
Inactive or Inappropriate Catalyst Ensure the catalyst is not old or deactivated. For acid-catalyzed reactions like the Pechmann condensation, moisture can deactivate Lewis acids. For base-catalyzed reactions like the Knoevenagel condensation, ensure the base is of the correct strength. Optimize the catalyst loading, as too little or too much can be detrimental.
Suboptimal Reaction Temperature High temperatures can sometimes lead to the decomposition of reactants or products, while low temperatures may result in a sluggish or incomplete reaction. Experiment with a range of temperatures to find the optimum for your specific substrates.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, extending the reaction time may be necessary.
Incorrect Solvent The polarity of the solvent can significantly influence the reaction rate and yield. If using a solvent, consider screening different options. In some cases, solvent-free conditions can provide better results.
Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired coumarin.

Issue: The reaction produces a mixture of products.

Potential CauseTroubleshooting Steps
High Reaction Temperature Elevated temperatures can promote the formation of side products. Try running the reaction at a lower temperature.[7]
Incorrect Reactant Stoichiometry In some cases, such as the Perkin reaction, using an excess of one reactant (e.g., doubling the molar concentration of the anhydride) can help to minimize side product formation.[1][7]
Isomer Formation In reactions like the Pechmann condensation, the regioselectivity can be an issue, leading to the formation of isomeric coumarin products. The choice of catalyst and reaction conditions can influence the product distribution.
Competing Reactions Depending on the substrates and reaction conditions, other reactions can compete with the desired coumarin synthesis. For example, in the Perkin reaction, self-condensation of the anhydride can occur.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on product yield for the three main coumarin synthesis methods.

Table 1: Pechmann Condensation
Phenolβ-ketoesterCatalystSolventTemperature (°C)Time (min)Yield (%)
ResorcinolEthyl acetoacetateFly Ash (20 mol%)Solvent-free (MW)-240 (sec)98
ResorcinolEthyl acetoacetateFeF₃Solvent-free (MW)110795
PhenolEthyl acetoacetateAmberlyst-15TolueneReflux18085
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%)Solvent-free11018088
Table 2: Knoevenagel Condensation
Salicylaldehyde DerivativeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
SalicylaldehydeEthyl 2-cyanoacetatePiperidineSolvent-free (MW)-1-10 min92
o-VanillinDimethyl malonateLithium sulfateSolvent-free (ultrasound)--96-97
SalicylaldehydeDiethyl malonateL-prolineEthanol8018 h85
SalicylaldehydeDiethyl malonatePiperidine/Acetic AcidEthanolReflux1 h-
Table 3: Perkin Reaction
AldehydeAnhydrideBaseSolventTemperature (°C)Time (h)Yield (%)
SalicylaldehydeAcetic anhydrideSodium acetate-up to 200-Not specified
Substituted SalicylaldehydesPhenylacetic acidsTriethylamine-120-46-74
SalicylaldehydeAcetic anhydrideSodium acetateAcetic acidOil bath6low
SalicylaldehydeAcetic anhydrideTriethylamine--14~50
SalicylaldehydeAcetic anhydrideSodium acetate-175-1808~40

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following are representative procedures for each of the key coumarin synthesis reactions.

Protocol 1: Pechmann Condensation (Microwave-Assisted)

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin using microwave irradiation.

Materials:

  • Resorcinol (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Fly ash (20 mol %)

  • Microwave reactor

  • Methanol (for recrystallization)

Procedure:

  • In a microwave-safe vessel, combine resorcinol, ethyl acetoacetate, and fly ash.

  • Subject the mixture to microwave irradiation at 300W for the time specified in your optimized reaction (e.g., 240 seconds).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and stir for two minutes.

  • Filter the resulting precipitate and recrystallize from methanol to obtain the pure product.

Protocol 2: Knoevenagel Condensation

This protocol provides a general method for the synthesis of coumarin-3-carboxylic acid.

Materials:

  • Salicylaldehyde (8.2 mmol)

  • Diethyl malonate (9.4 mmol)

  • Ethanol (5 mL)

  • Piperidine (0.1 mL)

  • Acetic acid (1 drop)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add salicylaldehyde, diethyl malonate, ethanol, piperidine, and one drop of acetic acid.

  • Add a boiling stone and attach a reflux condenser.

  • Heat the reaction mixture under reflux for 1 hour.

  • Monitor the reaction progress by TLC.

  • After completion, cool the flask and add 10 mL of cold water.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration.[8]

Protocol 3: Perkin Reaction

This protocol describes the synthesis of 3-arylcoumarins.

Materials:

  • Substituted salicylaldehyde

  • Phenylacetic acid

  • Acetic anhydride

  • Triethylamine

Procedure:

  • Combine the substituted salicylaldehyde and phenylacetic acid in a reaction vessel.

  • Add acetic anhydride and triethylamine.

  • Heat the mixture with stirring at 120 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify the product, typically by recrystallization.[2]

Visualizations

General Experimental Workflow for Coumarin Synthesis

Coumarin_Synthesis_Workflow start Reactant Preparation reaction Reaction Setup (Conventional or Microwave) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Product Characterization (NMR, MS, MP) purification->characterization Pechmann_Mechanism cluster_0 Pechmann Condensation phenol Phenol intermediate1 Transesterification phenol->intermediate1 ketoester β-Ketoester ketoester->intermediate1 catalyst Acid Catalyst catalyst->intermediate1 intermediate2 Electrophilic Aromatic Substitution intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 coumarin Coumarin intermediate3->coumarin Knoevenagel_Mechanism cluster_1 Knoevenagel Condensation salicylaldehyde Salicylaldehyde addition Nucleophilic Addition salicylaldehyde->addition active_methylene Active Methylene Compound enolate Enolate Formation active_methylene->enolate base Base Catalyst base->enolate enolate->addition cyclization Intramolecular Cyclization addition->cyclization coumarin Coumarin cyclization->coumarin Perkin_Mechanism cluster_2 Perkin Reaction salicylaldehyde Salicylaldehyde aldol_add Aldol Addition salicylaldehyde->aldol_add anhydride Acid Anhydride enolate Anhydride Enolate Formation anhydride->enolate base Base (e.g., Acetate) base->enolate enolate->aldol_add intermediate o-Hydroxycinnamic Acid Intermediate aldol_add->intermediate lactonization Lactonization intermediate->lactonization coumarin Coumarin lactonization->coumarin

References

Technical Support Center: Refinement of Extraction Protocols for Natural Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the extraction of natural coumarins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of coumarins from natural sources.

Issue 1: Low Yield of Coumarin Extract

Q: My extraction is resulting in a very low yield of coumarins. What are the potential causes and how can I improve the yield?

A: Low extraction yields can stem from several factors, from the choice of solvent and extraction method to the physical state of the plant material. Here are some common causes and solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent is crucial for efficient extraction. Coumarins have varying polarities, so the ideal solvent can differ depending on the specific coumarin and the plant matrix.[1][2]

    • Solution: For a broad range of coumarins, polar solvents like methanol, ethanol, and their aqueous solutions are often effective.[1][2][3][4] For less polar furanocoumarins, solvents such as petroleum ether, chloroform, or dichloromethane may be more suitable.[1][5][6] It is advisable to perform small-scale pilot extractions with a range of solvents to determine the most effective one for your specific plant material.

  • Inefficient Extraction Method: The chosen extraction technique significantly impacts yield.

    • Solution: Consider using more advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance extraction efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[7][8][9]

  • Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to effectively extract the target compounds.

    • Solution: Optimize the extraction time and temperature. For maceration, this could mean extending the extraction period. For UAE and MAE, precise control of time and temperature is necessary to maximize yield without causing degradation.[10]

  • Large Particle Size of Plant Material: A larger particle size reduces the surface area available for solvent penetration, leading to incomplete extraction.

    • Solution: Grind the plant material to a fine powder to increase the surface area and improve solvent access to the coumarins within the plant cells.

Issue 2: Degradation of Coumarins During Extraction

Q: I suspect that my target coumarins are degrading during the extraction process. What could be causing this and how can I prevent it?

A: Coumarin degradation is a common issue, often caused by exposure to high temperatures, inappropriate pH, or light.

  • Thermal Degradation: Many coumarins are sensitive to high temperatures and can degrade during prolonged heating, which is a risk in methods like Soxhlet extraction.[1][11]

    • Solution: Employ extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control.[11] If using rotary evaporation to remove the solvent, use a lower water bath temperature.

  • pH-Mediated Hydrolysis: The lactone ring in the coumarin structure is susceptible to opening under alkaline conditions (high pH), leading to irreversible degradation.[11]

    • Solution: Maintain a neutral or slightly acidic pH during the extraction process. If the plant material itself is alkaline, consider a pre-wash with a slightly acidic buffer.

  • Photodegradation: Some coumarins are sensitive to light and can degrade upon exposure to UV radiation.

    • Solution: Protect the extraction setup and the resulting extract from direct light by using amber glassware or covering the equipment with aluminum foil.

Issue 3: Formation of Emulsions During Liquid-Liquid Extraction

Q: During the purification of my coumarin extract using liquid-liquid extraction, an emulsion has formed between the aqueous and organic layers, making separation difficult. How can I resolve this?

A: Emulsion formation is a frequent problem in liquid-liquid extraction, especially with complex plant extracts.

  • Cause: Emulsions are often caused by the presence of surfactant-like molecules in the extract that stabilize the mixture of the two immiscible liquid phases.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the layers. This reduces the energy input that can lead to emulsion formation.

    • Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break the emulsion. The increased ionic strength of the aqueous layer forces the separation of the two phases.

    • Filtration: Filtering the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.

    • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to force the separation of the layers.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during coumarin extraction.

TroubleshootingWorkflow Start Start: Low Coumarin Yield or Purity Issue CheckMethod Review Extraction Method Start->CheckMethod CheckSolvent Evaluate Solvent Choice Start->CheckSolvent CheckConditions Assess Extraction Conditions (Time, Temp, pH) Start->CheckConditions CheckMaterial Examine Plant Material (Particle Size, Freshness) Start->CheckMaterial OptimizeMethod Optimize Method: Consider UAE/MAE CheckMethod->OptimizeMethod OptimizeSolvent Optimize Solvent: Test Different Polarities CheckSolvent->OptimizeSolvent OptimizeConditions Optimize Conditions: Adjust Time, Temp, pH CheckConditions->OptimizeConditions PrepareMaterial Improve Material Prep: Grind to Fine Powder CheckMaterial->PrepareMaterial AnalyzePurity Analyze Purity (TLC/HPLC) OptimizeMethod->AnalyzePurity OptimizeSolvent->AnalyzePurity OptimizeConditions->AnalyzePurity PrepareMaterial->AnalyzePurity DegradationSuspected Degradation Suspected? AnalyzePurity->DegradationSuspected PurificationIssue Purification Issue? DegradationSuspected->PurificationIssue No AddressDegradation Address Degradation: Lower Temp, Control pH, Protect from Light DegradationSuspected->AddressDegradation Yes AddressPurification Address Purification: Troubleshoot Emulsions, Optimize Chromatography PurificationIssue->AddressPurification Yes End End: Improved Yield and Purity PurificationIssue->End No AddressDegradation->End AddressPurification->End

Caption: A logical workflow for troubleshooting coumarin extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for coumarins?

A1: The "best" method depends on the specific coumarin, the plant source, and the available resources.

  • Maceration: A simple and suitable method for thermolabile compounds, but it can be time-consuming and may result in lower yields.

  • Soxhlet Extraction: More efficient than maceration in terms of solvent use and can lead to higher yields. However, the prolonged exposure to heat may degrade some coumarins.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that often provides higher yields in a shorter time and at lower temperatures compared to conventional methods.[9][10]

  • Microwave-Assisted Extraction (MAE): Another advanced method known for its high efficiency, reduced solvent consumption, and shorter extraction times.[7][8]

Q2: Which solvent should I use for coumarin extraction?

A2: The choice of solvent is critical and depends on the polarity of the target coumarins.

  • Polar Coumarins (e.g., hydroxycoumarins, glycosides): Polar solvents like methanol, ethanol, and water are generally most effective.[1][3]

  • Non-polar Coumarins (e.g., furanocoumarins): Less polar solvents such as petroleum ether, chloroform, and ethyl acetate are often preferred.[1][2] A common strategy is to perform a sequential extraction with solvents of increasing polarity to separate different classes of compounds.

Q3: How can I optimize the parameters for ultrasound-assisted extraction (UAE) of coumarins?

A3: To optimize UAE, you should consider the following parameters:

  • Solvent: Test different solvents and their aqueous mixtures.

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may cause degradation. An optimal temperature needs to be determined experimentally.[10]

  • Time: Increasing the sonication time generally improves yield up to a certain point, after which it may plateau or even decrease due to degradation.[10]

  • Solid-to-Liquid Ratio: A higher solvent volume can enhance extraction but may also dilute the extract, making subsequent concentration steps more time-consuming.

  • Ultrasonic Power and Frequency: These parameters of the ultrasound equipment also play a role in extraction efficiency.

Q4: What are some common methods for the purification of coumarins from a crude extract?

A4: After obtaining a crude extract, further purification is often necessary.

  • Liquid-Liquid Extraction: This can be used to partition coumarins from the crude extract into a more refined fraction based on their solubility in immiscible solvents.

  • Column Chromatography: This is a widely used technique for separating individual coumarins from a mixture. Silica gel or alumina are common stationary phases, and the mobile phase is a solvent or a mixture of solvents of varying polarities.

  • Preparative Thin-Layer Chromatography (TLC): For smaller-scale purifications, preparative TLC can be an effective method.

  • Crystallization: If the coumarin is present in high concentration and purity, crystallization can be a simple and effective final purification step.

Data Presentation

Table 1: Comparison of Extraction Methods for Coumarins

Extraction MethodTypical SolventsAdvantagesDisadvantages
Maceration Ethanol, Methanol, WaterSimple, suitable for heat-sensitive compoundsTime-consuming, potentially lower yield
Soxhlet Extraction Ethanol, Methanol, Petroleum EtherEfficient solvent use, higher yield than macerationProlonged heat exposure can cause degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, Deep Eutectic SolventsFaster, higher yield, lower temperatureRequires specialized equipment
Microwave-Assisted Extraction (MAE) Ethanol, ChloroformVery fast, high yield, less solventRequires specialized equipment, potential for localized overheating

Table 2: Influence of Solvent Polarity on Coumarin Extraction Yield (Illustrative)

SolventPolarity IndexRelative Yield of Polar Coumarins (e.g., Esculetin)Relative Yield of Non-polar Coumarins (e.g., Bergapten)
Water 10.2HighLow
Methanol 5.1HighModerate
Ethanol 4.3HighModerate
Ethyl Acetate 4.4ModerateHigh
Dichloromethane 3.1LowHigh
Petroleum Ether ~0.1Very LowVery High

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Coumarins

  • Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50 °C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction: a. Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask. b. Add 100 mL of the chosen solvent (e.g., 80% ethanol). The solid-to-liquid ratio is 1:10 (w/v). c. Place the flask in an ultrasonic bath. d. Set the temperature to 50 °C and the sonication time to 30 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature of 45 °C to obtain the crude extract.

  • Storage: Store the crude extract in a desiccator to remove any residual moisture.

Protocol 2: Microwave-Assisted Extraction (MAE) of Coumarins

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction: a. Place 2 g of the powdered plant material into the microwave extraction vessel. b. Add 40 mL of the selected solvent (e.g., chloroform). c. Seal the vessel and place it in the microwave extractor. d. Set the microwave power to 400 W and the extraction time to 10 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract as described in the UAE protocol.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

  • Storage: Store the dried crude extract appropriately.

Mandatory Visualizations

Coumarin's Anti-Inflammatory Signaling Pathway (NF-κB)

CoumarinSignalingPathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor InflammatoryStimuli->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus GeneExpression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_n->GeneExpression induces Inflammation Inflammation GeneExpression->Inflammation Coumarins Coumarins Coumarins->IKK inhibit Coumarins->NFkB_n inhibit translocation ExperimentalWorkflow PlantMaterial Plant Material Collection and Identification DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Extraction (e.g., UAE or MAE) DryingGrinding->Extraction Filtration Filtration Extraction->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval CrudeExtract Crude Coumarin Extract SolventRemoval->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification FractionCollection Fraction Collection Purification->FractionCollection Analysis Analysis of Fractions (TLC/HPLC) FractionCollection->Analysis IsolatedCoumarin Isolated Pure Coumarin Analysis->IsolatedCoumarin pool pure fractions Characterization Structural Characterization (NMR, MS) IsolatedCoumarin->Characterization

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a prominent class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. Both naturally occurring and synthetic coumarin derivatives have demonstrated significant potential in the development of novel therapeutic agents. This guide provides an objective comparison of the anticancer, antimicrobial, anti-inflammatory, and anticoagulant activities of selected coumarin derivatives, supported by quantitative experimental data. Detailed methodologies for the key assays are provided to ensure reproducibility and facilitate further research.

Anticancer Activity

Coumarin derivatives have emerged as a promising scaffold in cancer chemotherapy, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the modulation of critical signaling pathways involved in cell proliferation and survival.

Comparative Anticancer Potency of Coumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various coumarin derivatives against several human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater cytotoxic potency.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-artemisinin hybridHepG2 (Liver)3.05 ± 1.60
Hep3B (Liver)3.76 ± 1.76
A2780 (Ovarian)5.82 ± 2.28
OVCAR-3 (Ovarian)4.60 ± 1.81
Coumarin-benzimidazole hybrid (Compound 30)NCI-H460 (Lung)0.30 ± 0.02[1]
Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one (Compound 50a)MDA-MB-231 (Breast)0.16[1]
A549 (Lung)0.17[1]
K562 (Leukemia)0.31[1]
HeLa (Cervical)0.25[1]
4,7-Disubstituted coumarin (Compound 15)MCF-7 (Breast)1.24[2]
Scopoletin-cinnamic hybrid (Compound 23)MCF-7 (Breast)0.231[3]
Triphenylethylene-coumarin hybrid (Compound 11)MCF-7 (Breast)3.72[3]
Doxorubicin (Reference)A549 (Lung)20.82 ± 1.16[2]
Staurosporine (Reference)MCF-7 (Breast)1.65[2]
Sorafenib (Reference)-5.10 ± 0.49[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions but can be dissolved in a solubilizing agent. The intensity of the resulting purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction cluster_measurement Measurement & Analysis cell_seeding Cell Seeding in 96-well plate treatment Add Coumarin to Cells cell_seeding->treatment compound_prep Prepare Coumarin Dilutions compound_prep->treatment incubation Incubate (e.g., 48h) treatment->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate (2-4h) (Viable cells form formazan) add_mtt->formazan_formation solubilize Solubilize Formazan (DMSO) formazan_formation->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Coumarin-Mediated Anticancer Activity

Coumarin derivatives exert their anticancer effects by modulating various signaling pathways. The PI3K/Akt/mTOR and VEGFR-2 pathways are two of the most significant targets.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain coumarin derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Coumarin Coumarin Derivatives Coumarin->PI3K Inhibits Coumarin->Akt Inhibits Coumarin->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

The VEGFR-2 signaling pathway plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Coumarin derivatives have been identified as inhibitors of VEGFR-2, thereby suppressing tumor-induced angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Coumarin Coumarin Derivatives Coumarin->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by coumarin derivatives.

Antimicrobial Activity

Coumarin derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents.

Comparative Antimicrobial Potency of Coumarin Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various coumarin derivatives against selected microbial strains, determined using the broth microdilution method. A lower MIC value signifies greater antimicrobial efficacy.

Coumarin DerivativeMicrobial StrainMIC (µg/mL)Reference
Coumarin-triazole derivative (Compound 7a)C. albicans2-4[4]
S. cerevisiae2-4[4]
A. fumigatus2-4[4]
Coumarin-triazole derivative (Compound 8a)C. albicans2-4[4]
S. cerevisiae2-4[4]
A. fumigatus2-4[4]
Coumarin-triazole derivative (Compound 8e)C. albicans2-4[4]
S. cerevisiae2-4[4]
A. fumigatus2-4[4]
1,2,4-Triazole coumarin derivative (Compound 6a)C. albicans ATCC 2443312.5[4]
Coumarin-pyrazole (Compound 15)Bacillus pumilis1.95[5]
Streptococcus faecalis1.95-15.6[5]
Escherichia coli1.95-15.6[5]
Enterobacter cloacae1.95-15.6[5]
Coumarin-pyrazole (Compound 16)Bacillus pumilis1.95-15.6[5]
Streptococcus faecalis1.95-15.6[5]
Escherichia coli1.95-15.6[5]
Enterobacter cloacae1.95-15.6[5]
Fluconazole (Reference)C. albicans1-2[4]
A. fumigatus128[4]
Ketoconazole (Reference)C. albicans ATCC 2443312.5[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is tested against serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the coumarin derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbe prep_inoculum->inoculate serial_dilution Serial Dilution of Coumarin in 96-well Plate serial_dilution->inoculate incubate Incubate (e.g., 24h) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC read_mic->determine_mic

Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Coumarin derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Comparative Anti-inflammatory Potency of Coumarin Derivatives

The following table displays the IC50 values for the inhibition of COX-1 and COX-2 enzymes by various coumarin derivatives. A lower IC50 value indicates stronger inhibitory activity. The COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2) is also provided, with higher values indicating greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

Coumarin DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Pyranocoumarin (Compound 5a)>1000.66 ± 0.04>152[6]
Coumarin-sulfonamide (Compound 8d)13.51 ± 1.250.55 ± 0.0324.56[6]
Ethyl thiosemicarbazone (Compound 2b)-0.31 - 0.78-[7]
Thiazoline derivative (Compound 3a)-0.31 - 0.78-[7]
Thiazoline derivative (Compound 3b)-0.31 - 0.78-[7]
Thiazoline derivative (Compound 5b)-0.31 - 0.78-[7]
Thiazoline derivative (Compound 6a)-0.31 - 0.78-[7]
Thiazoline derivative (Compound 7f)-0.31 - 0.78-[7]
Thiazolidinone (Compound 8b)-0.31 - 0.78-[7]
Thiazolidinone (Compound 9a)-0.31 - 0.78-[7]
Celecoxib (Reference)---[7]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay typically measures the peroxidase activity of COX. In the presence of a suitable substrate (e.g., arachidonic acid), COX enzymes produce prostaglandin G2 (PGG2), which is then reduced to PGH2. This peroxidase activity can be coupled to a chromogenic substrate, allowing for spectrophotometric measurement of enzyme activity.

Procedure:

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzyme with various concentrations of the coumarin derivative.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and a chromogenic substrate.

  • Signal Detection: Monitor the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway in Coumarin-Mediated Anti-inflammatory Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory cytokines, chemokines, and other inflammatory mediators. Some coumarin derivatives have been found to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects.

Inhibition of the NF-κB signaling pathway by coumarin derivatives.

Anticoagulant Activity

Coumarin derivatives, most notably warfarin, are widely used as oral anticoagulants. They function by interfering with the vitamin K cycle, which is essential for the synthesis of several clotting factors.

Comparative Anticoagulant Potency of Coumarin Derivatives

The anticoagulant activity of coumarin derivatives is typically assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor. A longer PT indicates a greater anticoagulant effect. The following table compares the PT of synthetic coumarin derivatives with that of warfarin.

CompoundProthrombin Time (PT) in secondsReference
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (Compound 4)21.30[8]
6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 1)> Warfarin[9]
4-(4-chloro-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 2)> Warfarin[9]
Warfarin (Reference)14.60[8]
Saline Treated Control-[8]
Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time assay is a fundamental test of the extrinsic and common pathways of coagulation.

Principle: The assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium.

Procedure:

  • Sample Collection: Collect a blood sample in a tube containing sodium citrate as an anticoagulant.

  • Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

  • Incubation: Incubate the plasma sample at 37°C.

  • Reaction Initiation: Add a pre-warmed thromboplastin-calcium reagent to the plasma.

  • Clot Detection: Measure the time until a fibrin clot is formed, either manually or using an automated coagulometer.

Mechanism of Action: The Vitamin K Cycle

Coumarin anticoagulants act as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase, which is responsible for recycling oxidized vitamin K back to its reduced form. Reduced vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Without this modification, these clotting factors are non-functional, leading to a prolongation of clotting time.

Mechanism of action of coumarin anticoagulants via inhibition of the Vitamin K cycle.

References

The Intricate Dance of Structure and Activity: A Comparative Guide to 8-Hydroxy-7-Methoxycoumarin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the coumarin scaffold represents a privileged structure in medicinal chemistry, renowned for its wide array of pharmacological activities. This guide delves into the structure-activity relationship (SAR) of 8-hydroxy-7-methoxycoumarin analogues and related derivatives, offering a comparative analysis of their anticancer, anti-inflammatory, and antioxidant properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to provide a foundational resource for the rational design of novel and more potent therapeutic agents.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have highlighted the potential of coumarin derivatives as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth and apoptosis. The following data, gathered from various studies, provides a glimpse into the anticancer activity of 8-methoxycoumarin derivatives against different human cancer cell lines. While not exclusively focused on the 8-hydroxy-7-methoxy backbone, these findings offer valuable insights into how substitutions on the coumarin ring influence cytotoxicity.

Table 1: Cytotoxic Activity of 8-Methoxycoumarin Analogues

CompoundCell LineIC50 (µM)Reference
3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-methoxycoumarinMCF-7 (Breast)9.165[1]
MDA-MB-231 (Breast)12.65[1]
3-(5-(4-Chlorophenyl)oxazol-2-yl)-5-bromo-8-methoxycoumarinMCF-7 (Breast)6.621[1]
MDA-MB-231 (Breast)9.62[1]
8-Methoxycoumarin-3-carboxamideHepG2 (Liver)17[2]
5-Bromo-8-methoxycoumarin-3-carboxamideHepG2 (Liver)0.9[2]
N-Acetyl-8-methoxycoumarin-3-carboxamideHepG2 (Liver)2.3[2]

Structure-Activity Relationship Insights:

From the data presented, several key SAR trends for anticancer activity can be inferred:

  • Substitution at C3: The introduction of heterocyclic moieties, such as oxazole rings, at the C3 position appears to be a viable strategy for enhancing cytotoxic activity.

  • Halogenation: The bromination of the coumarin ring, particularly at the C5 position, has been shown to significantly increase anticancer potency, as seen in the enhanced activity against both breast and liver cancer cell lines.[1][2]

  • Carboxamide Modifications: Modifications of a C3-carboxamide group can influence activity, with acetylation showing a notable increase in potency against HepG2 cells compared to the unsubstituted carboxamide.[2]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Coumarin derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating pro-inflammatory signaling pathways such as NF-κB and MAPK.

Table 2: Anti-inflammatory Activity of Hydroxy- and Methoxy-Substituted Coumarins

CompoundAssayCell LineIC50 or % InhibitionReference
4-Hydroxy-7-methoxycoumarinNO ProductionRAW 264.717.61% inhibition at 0.5 mM[3]
7,8-Dihydroxy-4-methylcoumarin (DHMC)NO ProductionRAW 264.7-[4]
8-Acetoxy-7-hydroxy-4-methylcoumarin (8AMC)NO ProductionRAW 264.7More potent than DHMC[4]
7,8-Diacetoxy-4-methylcoumarin (DAMC)NO ProductionRAW 264.7Less potent than 8AMC[4]
7-MethoxycoumarinCOX-2 Inhibition-IC50 = 17.26 µM[5]
IL-1β Inhibition-IC50 = 110.96 µM[5]
TNF-α Inhibition-IC50 = 34.32 µM[5]

Structure-Activity Relationship Insights:

The anti-inflammatory SAR of these coumarin analogues suggests that:

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on the coumarin scaffold is crucial for anti-inflammatory activity. The 4-hydroxy-7-methoxy substitution shows inhibitory effects on NO production.[3]

  • Acetylation: Acetylation of hydroxyl groups can modulate anti-inflammatory potency. For 7,8-dihydroxy-4-methylcoumarin, mono-acetylation at the C8 position (8AMC) resulted in the most potent anti-inflammatory activity, surpassing both the parent dihydroxy compound and the di-acetylated derivative.[4] This indicates that a free hydroxyl group at C7 and an acetylated hydroxyl at C8 might be an optimal arrangement for this specific activity.

  • Methoxy Position: A methoxy group at the C7 position, as in 7-methoxycoumarin, confers inhibitory activity against key inflammatory enzymes and cytokines.[5]

Antioxidant Activity: Scavenging Free Radicals

The antioxidant potential of coumarins is often linked to the presence and position of hydroxyl and methoxy groups, which can donate hydrogen atoms to neutralize free radicals.

Table 3: Antioxidant Activity of Hydroxy- and Methoxy-Substituted Coumarins

CompoundAssayIC50 (µM)Reference
7,8-Dihydroxy-4-methylcoumarinDPPH Scavenging48.20[6]
7,8-Dihydroxy-4-methylcoumarinHydroxyl Radical Scavenging52.84[6]

Structure-Activity Relationship Insights:

The antioxidant activity of coumarins is strongly influenced by:

  • Hydroxylation Pattern: The presence of vicinal hydroxyl groups, such as the catechol-like moiety in 7,8-dihydroxy-4-methylcoumarin, confers potent antioxidant activity.[6] This is a common feature in many natural antioxidants.

  • Methoxy Groups: The addition of methoxy groups can also contribute to antioxidant activity, although the effect can be complex and dependent on their position on the coumarin ring.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key assays used to evaluate the biological activities of the discussed coumarin analogues.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[11][12][13]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.

  • Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated by comparing the results from treated cells with those from LPS-stimulated control cells.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.[14][15][16]

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance and a color change from violet to yellow.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways and Experimental Workflows

The biological activities of 8-hydroxy-7-methoxycoumarin analogues are often mediated through their interaction with complex intracellular signaling pathways. Below are diagrams representing a general experimental workflow and two key signaling pathways, the NF-κB and MAPK pathways, which are frequently implicated in inflammation and cancer.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 8-hydroxy-7-methoxycoumarin analogues characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) characterization->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant ic50 IC50 Determination anticancer->ic50 anti_inflammatory->ic50 antioxidant->ic50 sar SAR Analysis ic50->sar

General experimental workflow for SAR studies.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk nfkb_ikb NF-κB-IκBα (Inactive) ikk->nfkb_ikb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->ikb Ubiquitination & Degradation nfkb_ikb->nfkb gene_expression Gene Expression (Pro-inflammatory mediators) nucleus->gene_expression Transcription coumarin Coumarin Analogue coumarin->ikk Inhibition mapk_pathway stimulus Stress / Mitogens receptor Receptor stimulus->receptor ras_raf Ras/Raf receptor->ras_raf mek MEK ras_raf->mek Phosphorylation erk ERK mek->erk Phosphorylation nucleus Nucleus erk->nucleus Translocation transcription_factors Transcription Factors (e.g., AP-1) cellular_response Cellular Response (Proliferation, Inflammation) transcription_factors->cellular_response nucleus->transcription_factors Activation coumarin Coumarin Analogue coumarin->mek Inhibition

References

Molecular docking studies of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Molecular Docking Performance of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin and Structurally Related Coumarins Against Key Anti-Cancer and Anti-Inflammatory Targets.

While specific molecular docking studies on this compound are not extensively available in the public domain, a comparative analysis with structurally similar coumarin derivatives provides valuable insights into its potential therapeutic applications. This guide synthesizes available data on the molecular docking of various coumarin compounds against prominent anti-cancer and anti-inflammatory protein targets, offering a predictive assessment of the subject compound's potential efficacy.

Comparative Molecular Docking Data

The following table summarizes the molecular docking scores of various coumarin derivatives against key protein targets implicated in cancer and inflammation. A lower docking score generally indicates a more favorable binding affinity.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
7-hydroxycoumarinCyclin-Dependent Kinase 2 (CDK2)-7.2Staurosporine-11.1
OstholeKeap1-8.5N/AN/A
ImperatorinKeap1-8.2N/AN/A
DaphnetinKeap1-7.9N/AN/A
ScopoletinKeap1-7.1N/AN/A
UmbelliferoneKeap1-6.8N/AN/A
Coumarin-Triazole HybridTopoisomerase I-8.45Camptothecin-7.92
4-Methyl-7-hydroxycoumarinAcetylcholinesterase-9.8Donepezil-11.2

Experimental Protocols: Molecular Docking

The methodologies employed in the cited molecular docking studies generally adhere to the following protocol:

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and Kollman charges are assigned.

  • Ligand Structure: The 2D structure of the coumarin derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand is then energetically minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand atoms.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Schrödinger's Glide, and MOE (Molecular Operating Environment).

  • Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and coordinates of the grid box are crucial parameters.

  • Docking Algorithm: A Lamarckian Genetic Algorithm or other proprietary algorithms are employed to explore the conformational space of the ligand within the active site of the protein.

  • Scoring Function: The binding affinity of the ligand-protein complex is evaluated using a scoring function that estimates the free energy of binding. The pose with the lowest binding energy is considered the most favorable.

3. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose of the ligand.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Signaling Pathway Visualizations

Coumarin derivatives have been shown to modulate various signaling pathways involved in cellular processes like inflammation and cancer. Below are diagrams of two key pathways potentially influenced by this compound.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Coumarin Coumarin Coumarin->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ub Keap1->Ub ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ARE ARE Nrf2_n->ARE binds Maf Maf Maf->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Caption: The Keap1/Nrf2/ARE signaling pathway.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation promotes Coumarin Coumarin Coumarin->PI3K inhibits Coumarin->AKT inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

A Comparative Guide to the Synthetic Routes of Substituted Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[1] Their versatile scaffold is a cornerstone in medicinal chemistry and drug discovery, driving continuous innovation in synthetic methodologies.[2][3] This guide provides a comparative analysis of the most prominent synthetic routes to substituted coumarins, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting the optimal method for their specific needs.

Overview of Major Synthetic Pathways

The synthesis of the coumarin nucleus is primarily achieved through several classical name reactions, each with distinct advantages and limitations. The most common strategies involve the condensation of phenols or salicylaldehydes with a variety of carbonyl compounds. Modern advancements have focused on improving these classical methods by incorporating green chemistry principles, such as the use of microwave irradiation, ultrasound, and solvent-free conditions, to enhance yields, reduce reaction times, and improve sustainability.[3][4][5]

The selection of a synthetic route typically depends on the desired substitution pattern on the coumarin core and the availability of starting materials. The four most established methods are the Pechmann, Perkin, Knoevenagel, and Wittig reactions.

G cluster_start Starting Materials cluster_reaction Synthetic Routes cluster_end Product Phenol Phenols Pechmann Pechmann Condensation Phenol->Pechmann Salicylaldehyde Salicylaldehydes Perkin Perkin Reaction Salicylaldehyde->Perkin Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel Reformatsky Reformatsky Reaction Salicylaldehyde->Reformatsky Ortho_Hydroxy_Ketone o-Hydroxyaryl Ketones Wittig Intramolecular Wittig Reaction Ortho_Hydroxy_Ketone->Wittig Ortho_Hydroxy_Aldehyde_Ester o-Formylphenyl Esters Ortho_Hydroxy_Aldehyde_Ester->Wittig Coumarin Substituted Coumarin Pechmann->Coumarin Perkin->Coumarin Knoevenagel->Coumarin Wittig->Coumarin Reformatsky->Coumarin

Caption: General overview of common starting materials and synthetic routes to the coumarin core.

Detailed Analysis of Key Synthetic Routes

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[6][7] This reaction is particularly effective for producing 4-substituted coumarins and works well with electron-rich phenols.[7]

Mechanism: The reaction begins with an acid-catalyzed transesterification between the phenol and the β-keto ester. This is followed by an intramolecular electrophilic attack (similar to Friedel-Crafts acylation) of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the pyrone ring.[6]

G start Phenol + β-Keto Ester acid Acid Catalyst (H₂SO₄, AlCl₃, etc.) start->acid step1 Transesterification acid->step1 step2 Intramolecular Electrophilic Attack step1->step2 step3 Dehydration step2->step3 product 4-Substituted Coumarin step3->product

Caption: Simplified workflow of the Pechmann Condensation.
Knoevenagel Condensation

This versatile method involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group (e.g., malonic esters, ethyl acetoacetate), typically catalyzed by a weak base like piperidine.[1][8]

Mechanism: The synthesis proceeds in two main stages. First, the base abstracts a proton from the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting intermediate undergoes cyclization (intramolecular transesterification) and dehydration to yield the coumarin derivative.[1]

G start Salicylaldehyde + Active Methylene Cmpd. base Base Catalyst (e.g., Piperidine) start->base step1 Enolate Formation base->step1 step2 Nucleophilic Addition (Knoevenagel Adduct) step1->step2 step3 Intramolecular Cyclization & Dehydration step2->step3 product 3-Substituted Coumarin step3->product

Caption: Simplified workflow of the Knoevenagel Condensation.
Perkin Reaction

The Perkin reaction, in its application to coumarin synthesis, involves the base-catalyzed condensation of a salicylaldehyde with an acetic anhydride.[9][10] The reaction typically requires high temperatures.

Mechanism: The reaction is believed to proceed via the formation of an O-acetyl salicylaldehyde intermediate. A base then catalyzes an intramolecular aldol-type condensation, followed by dehydration, to form the coumarin ring.[10][11]

G start Salicylaldehyde + Acetic Anhydride base Base Catalyst (e.g., Sodium Acetate) start->base step1 Formation of O-acetyl salicylaldehyde base->step1 step2 Intramolecular Aldol-type Condensation step1->step2 step3 Dehydration step2->step3 product Coumarin (Unsubstituted at C3/C4) step3->product

Caption: Simplified workflow of the Perkin Reaction for coumarin synthesis.
Intramolecular Wittig Reaction

The Wittig reaction provides a route to various coumarins, often those unsubstituted at the 3 and 4 positions. A common approach involves an intramolecular Wittig reaction of an in-situ generated phosphorane.[12][13]

Mechanism: The synthesis can be performed as a one-pot reaction where an o-hydroxybenzaldehyde is first reacted with an α-halo ester (like ethyl bromoacetate) to form an ether. Triphenylphosphine then reacts with this intermediate to form a phosphonium salt, which is deprotonated to form an ylide. This ylide undergoes an intramolecular reaction with the aldehyde group to form the coumarin ring and triphenylphosphine oxide as a byproduct.[13][14]

G start o-Hydroxybenzaldehyde + Ethyl Bromoacetate + PPh₃ step1 Phosphonium Salt Formation start->step1 step2 In-situ Ylide Generation step1->step2 step3 Intramolecular Cyclization step2->step3 product Coumarin + Ph₃P=O step3->product

Caption: Simplified workflow of the one-pot intramolecular Wittig reaction.

Quantitative Comparison of Synthetic Routes

The efficiency of these reactions can be significantly influenced by the chosen conditions, catalysts, and energy source (conventional heating vs. microwave irradiation). Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times and increased yields.[3][15]

Synthetic RouteStarting MaterialsConditionsTimeYield (%)Ref.
Pechmann Resorcinol, Ethyl acetoacetateMW: FeF₃ (cat.), Solvent-free, 450W3.5 min94[16]
Pechmann Resorcinol, Ethyl acetoacetateConventional: FeF₃ (cat.), Solvent-free60 min26[16]
Pechmann Resorcinol, Ethyl acetoacetateGrindstone: p-TsOH, Solvent-free, RT2 min98[5]
Pechmann Phloroglucinol, Ethyl acetoacetateConventional: Zn₀.₉₂₅Ti₀.₀₇₅O (cat.), 110°C3 h88[17]
Knoevenagel Salicylaldehyde, Ethyl 2-cyanoacetateMW: Piperidine (cat.), Solvent-free, 10% Power10 s89[18]
Knoevenagel Salicylaldehyde, Ethyl acetoacetateConventional: Piperidine (cat.), 80°C18 h-[1]
Knoevenagel o-Vanillin, Diethyl malonateUltrasound: Li₂SO₄ (cat.), Solvent-free, 45°C25 min97[8]
Wittig (One-pot) Salicylaldehyde, Ethyl bromoacetate, PPh₃Conventional: Et₃N (cat.), Solvent-free, 80°C1.5 h92[14]
Wittig (One-pot) Salicylaldehyde, Ethyl bromoacetate, PPh₃Aqueous: Sat. NaHCO₃, 80°C60 min~85[13]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Pechmann Condensation (Solvent-Free)[16]
  • Reaction: Synthesis of 7-hydroxy-4-methylcoumarin.

  • Materials: Resorcinol (1 mmol), ethyl acetoacetate (1 mmol), and iron(III) fluoride (FeF₃, 0.05 g).

  • Procedure:

    • Combine the resorcinol, ethyl acetoacetate, and FeF₃ catalyst in a microwave-safe vessel.

    • Mix the components thoroughly.

    • Place the vessel in a microwave reactor and irradiate the mixture at 450W for 3.5 minutes.

    • After irradiation, allow the reaction mixture to cool to room temperature.

    • The crude product often solidifies upon cooling. Recrystallize the solid from ethanol to yield the pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Microwave-Assisted Knoevenagel Condensation (Solvent-Free)[18]
  • Reaction: Synthesis of 3-cyano-coumarin.

  • Materials: Salicylaldehyde (100 mmol), ethyl 2-cyanoacetate (110 mmol), and piperidine (2.4 mmol).

  • Procedure:

    • In an open microwave-safe vessel, mix the salicylaldehyde, ethyl 2-cyanoacetate, and piperidine.

    • Place the vessel in the microwave reactor.

    • Irradiate the mixture for 10 seconds at 10% power, reaching a final temperature of approximately 129°C.

    • After irradiation, cool the reaction mixture to room temperature.

    • Recrystallize the crude solid product from an appropriate solvent (e.g., ethanol) to yield the pure coumarin.

Protocol 3: One-Pot Intramolecular Wittig Reaction (Aqueous)[13]
  • Reaction: Synthesis of coumarin.

  • Materials: Salicylaldehyde (2 equiv), ethyl bromoacetate (1 equiv), triphenylphosphine (PPh₃, 3 equiv), saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Procedure:

    • To a round-bottom flask, add the salicylaldehyde, ethyl bromoacetate, and triphenylphosphine.

    • Add the saturated aqueous NaHCO₃ solution (approx. 20 mL).

    • Stir the biphasic mixture vigorously under a nitrogen atmosphere at 80°C for 60 minutes.

    • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the pure coumarin.

Conclusion

The synthesis of substituted coumarins can be achieved through a variety of robust and well-established methods.

  • The Pechmann Condensation is highly effective for 4-substituted coumarins, especially from activated phenols.

  • The Knoevenagel Condensation offers great versatility for introducing substituents at the C3-position.[1]

  • The Perkin Reaction is a classical method, typically yielding coumarins unsubstituted at the C3 and C4 positions.[12]

  • The Wittig Reaction provides an excellent route for 3,4-unsubstituted coumarins and can be performed under mild, one-pot conditions.[13]

The data clearly indicates that modern techniques, particularly microwave-assisted synthesis and solvent-free conditions , offer significant advantages in terms of reaction speed and yield, aligning with the principles of green chemistry.[3][5] For researchers, the choice of method will be guided by the desired substitution pattern, the steric and electronic nature of the available starting materials, and the laboratory equipment at hand. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of target coumarin derivatives.

References

Comparative Guide to the Validation of an Analytical Method for 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. It includes a comparison with alternative analytical techniques and detailed experimental protocols for method validation, designed for researchers, scientists, and professionals in drug development.

Proposed Analytical Method and Alternative Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of coumarin derivatives due to its robustness and reliability.[1] For the purpose of this guide, a standard reversed-phase HPLC (RP-HPLC) method is proposed. This method is compared with Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which offer enhanced speed and sensitivity.

Table 1: Comparison of Analytical Methods for this compound Analysis

FeatureProposed HPLC-UV MethodUHPLC-UV MethodHPLC-MS/MS Method
Principle Chromatographic separation based on polarity, with UV detection.Separation using smaller particle size columns for higher resolution and speed.Chromatographic separation coupled with mass spectrometry for highly selective and sensitive detection.
Speed Standard run times (typically 15-30 min).Faster analysis times (typically < 10 min).Analysis time is dependent on the chromatographic separation, but can be very rapid.[2]
Sensitivity Moderate (LOD/LOQ in µg/mL range).Higher sensitivity than HPLC due to sharper peaks.[3]Highest sensitivity and selectivity (LOD/LOQ in ng/mL to pg/mL range).[4]
Selectivity Good, but can be affected by co-eluting compounds.Improved selectivity over HPLC due to better resolution.Excellent selectivity, able to distinguish compounds with the same chromatographic retention time.
Cost Relatively low initial and operational cost.Higher initial investment for instrumentation.Highest initial and operational cost.
Typical Use Routine quality control, quantification of major components.High-throughput screening, analysis of complex mixtures.[3]Trace level quantification, metabolite identification, structural elucidation.[2]

Validation of the Proposed HPLC Method

The validation of an analytical method ensures that it is suitable for its intended purpose.[5] The proposed HPLC method for this compound should be validated according to the International Council for Harmonisation (ICH) guidelines, which include the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Table 2: Validation Parameters for the Proposed HPLC Method

ParameterAcceptance CriteriaExpected Performance
Specificity The analyte peak should be free of interference from excipients, impurities, or degradation products.Peak purity index > 0.995
Linearity (r²) ≥ 0.999[1]≥ 0.999 over a concentration range of 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0% Intermediate Precision (Inter-day) ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.% RSD < 5.0% for variations in flow rate, column temperature, and mobile phase composition.

Experimental Protocols

Proposed HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 320 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation Experiments
  • Specificity: The specificity of the method is determined by comparing the chromatograms of the standard solution, sample solution, and a placebo solution (matrix without the analyte). Peak purity can be assessed using a photodiode array (PDA) detector.

  • Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy is assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing at least six replicate injections of the same sample solution on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) is calculated for the results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio. LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while LOQ corresponds to a ratio of 10:1.

  • Robustness: The robustness of the method is evaluated by introducing small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, and mobile phase composition ±2%) and observing the effect on the results.

Visualizations

G cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing raw_material Raw Material/Product extraction Solvent Extraction raw_material->extraction filtration Filtration extraction->filtration hplc HPLC System filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection at 320 nm separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for the analysis of this compound.

G cluster_validation Validation Parameters method_dev Method Development protocol Validation Protocol Definition method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness report Validation Report robustness->report

Caption: Logical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk coumarin 3-(1,1-Dimethylallyl)-8-hydroxy- 7-methoxycoumarin coumarin->ikk Inhibition nf_kb NF-κB/IκBα Complex ikk->nf_kb nf_kb_active Active NF-κB nf_kb->nf_kb_active IκBα Degradation nucleus Nucleus nf_kb_active->nucleus transcription Gene Transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines

Caption: Hypothetical signaling pathway for the anti-inflammatory activity of the coumarin derivative.

References

In-vitro activity comparison between coumarin and flavonoid compounds

Author: BenchChem Technical Support Team. Date: December 2025

In-Vitro Activity Comparison: Coumarin vs. Flavonoid Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activities of coumarin and flavonoid compounds, two prominent classes of naturally occurring heterocyclic molecules. Both groups of compounds have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] This document summarizes key experimental data, details the protocols used to obtain this data, and visualizes the cellular pathways through which these compounds exert their effects.

Overview of Biological Activities

Coumarins and flavonoids are known to modulate a wide array of biological processes. Their therapeutic potential is often attributed to their ability to scavenge free radicals, inhibit pro-inflammatory enzymes, and interfere with signaling pathways crucial for cancer cell survival and proliferation.[1][2][3][4] Flavonoids are recognized for their potent antioxidant activity, which is linked to their ability to donate hydrogen atoms and chelate metal ions.[5] Coumarins also exhibit significant antioxidant and anti-inflammatory properties and have been investigated for their roles in cancer therapy, often with a low toxicity profile.[3][4]

Both classes of compounds influence multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cell survival, inflammation, and apoptosis.[6][7][8][9]

Comparative In-Vitro Activity Data

The following tables summarize quantitative data from studies directly comparing the in-vitro activities of representative coumarin and flavonoid compounds. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in various assays.

Table 1: Antioxidant Activity
CompoundClassAssayIC50 (µM)Reference
EsculetinCoumarinDPPH Radical Scavenging15.2[10]
UmbelliferoneCoumarinDPPH Radical Scavenging> 100[10]
1,2-BenzopyroneCoumarinDPPH Radical Scavenging> 100[10]
QuercetinFlavonoidDPPH Radical Scavenging5.4[10]
EsculetinCoumarinABTS Radical Scavenging8.7[10]
UmbelliferoneCoumarinABTS Radical Scavenging> 100[10]
1,2-BenzopyroneCoumarinABTS Radical Scavenging> 100[10]
QuercetinFlavonoidABTS Radical Scavenging2.3[10]
Table 2: Anti-Inflammatory Activity
CompoundClassAssayTarget Cell/EnzymeIC50 (µM)Reference
EsculinCoumarinCOX-1 InhibitionHuman Recombinant4490[11]
EsculetinCoumarinCOX-1 InhibitionHuman Recombinant> 6500[11]
CoumarinCoumarinCOX-1 InhibitionHuman Recombinant> 6500[11]
IndomethacinNSAIDCOX-1 InhibitionHuman Recombinant0.83[11]
CichoriinCoumarinMembrane StabilizationHuman Red Blood Cells> 100 µg/mL[12]
HyperosideFlavonoidMembrane StabilizationHuman Red Blood Cells2.15 µg/mL[12]
Table 3: Anticancer Activity (Cytotoxicity)
CompoundClassCell LineAssayIC50 (µM)Reference
Compound 6e ¹Coumarin HybridA549 (Lung Carcinoma)MTT3.51 ± 0.21[13]
Compound 5d ¹Coumarin HybridA549 (Lung Carcinoma)MTT5.23 ± 0.35[13]
5-FluorouracilChemotherapyA549 (Lung Carcinoma)MTT25.32 ± 1.57[13]
GenisteinFlavonoid (Isoflavone)HL-60 (Leukemia)Cell Growth Inhibition~10-20[14]
EsculetinCoumarinHL-60 (Leukemia)Cell Growth Inhibition~10-20[14]
Nano-esculetinCoumarin FormulationINS-1 (Insulinoma)Cell Viability< 20[4]
Free EsculetinCoumarinINS-1 (Insulinoma)Cell Viability~40[4]

¹Note: Compounds 5d and 6e are novel synthetic coumarin-acrolein hybrids.

Signaling Pathways

Coumarins and flavonoids modulate several key signaling pathways involved in inflammation and cancer. The diagrams below illustrate the points of intervention for these compounds.

anti_inflammatory_pathway membrane Cell Membrane aa Arachidonic Acid lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation nfkb_nucleus NF-κB nfkb_activation->nfkb_nucleus Translocation nucleus Nucleus gene_expression Gene Expression nfkb_nucleus->gene_expression cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_expression->cytokines cox2 COX-2 gene_expression->cox2 Upregulation inflammation Inflammation cytokines->inflammation aa->cox2 pge2 Prostaglandins (PGE2) cox2->pge2 pge2->inflammation coumarins Coumarins coumarins->nfkb_activation Inhibit coumarins->cox2 Inhibit flavonoids Flavonoids flavonoids->nfkb_activation Inhibit flavonoids->cox2 Inhibit

Caption: Anti-inflammatory signaling pathways modulated by coumarins and flavonoids.

anticancer_pathway cluster_apoptosis growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates proliferation Cell Proliferation & Survival mtor->proliferation bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspases Caspases bax->caspases apoptosis Apoptosis caspases->apoptosis coumarins Coumarins coumarins->pi3k Inhibit coumarins->bcl2 Inhibit flavonoids Flavonoids flavonoids->pi3k Inhibit

Caption: PI3K/Akt signaling pathway targeted by coumarins and flavonoids in cancer.

Experimental Protocols

Detailed methodologies for the key in-vitro assays cited in this guide are provided below.

Antioxidant Activity Assays

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of the test compound (coumarin or flavonoid) in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.1 mM solution of DPPH in methanol.[15]

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound to 135-180 µL of the DPPH solution. A control well should contain only the solvent and the DPPH solution.[15][16]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]

  • Measurement: Measure the absorbance of the mixture at 517 nm using a microplate reader.[15] The reduction in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

This assay assesses the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][17]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[16][17]

  • Reaction Mixture: In a 96-well plate, add 10 µL of the diluted test compound to 160-180 µL of the ABTS•+ working solution.[15]

  • Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes.[16][18]

  • Measurement: Measure the absorbance at 734 nm.[18]

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-Inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis.

  • Assay Principle: A colorimetric inhibitor screening assay is commonly used. The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[19][20]

  • Reagents: Human recombinant COX-1 or COX-2 enzyme, arachidonic acid (substrate), heme, and a colorimetric substrate (e.g., TMPD).

  • Procedure:

    • Add the assay buffer, heme, and the enzyme to the wells of a 96-well plate.

    • Add the test compound (inhibitor) or solvent (vehicle control).

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the vehicle control. The IC50 value is then determined.

Anticancer Activity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[22]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[23][24] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23][25]

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 570 and 590 nm.[23][25]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Workflow for In-Vitro Screening

The following diagram outlines a general workflow for the initial in-vitro screening of a novel compound from either the coumarin or flavonoid class.

experimental_workflow start Test Compound (Coumarin or Flavonoid) antioxidant_assays Primary Screening: Antioxidant Assays (DPPH, ABTS) start->antioxidant_assays anti_inflammatory_assays Secondary Screening: Anti-inflammatory Assays (COX Inhibition, NO Production) antioxidant_assays->anti_inflammatory_assays Active Compounds cytotoxicity_assays Cytotoxicity Screening: Anticancer Assays (MTT on Cancer Cell Lines) anti_inflammatory_assays->cytotoxicity_assays Active Compounds lead_identification Lead Compound Identification cytotoxicity_assays->lead_identification Potent & Selective Compounds mechanism_studies Mechanism of Action Studies (Western Blot, PCR for Pathway Analysis) lead_identification->mechanism_studies end Preclinical Development mechanism_studies->end

Caption: General workflow for in-vitro screening of coumarin and flavonoid compounds.

References

Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Predictions in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integration of computational predictions with experimental validation is paramount for accelerating the discovery of novel therapeutics. This guide provides an objective comparison of these approaches, supported by experimental data, detailed protocols, and clear visual representations of the underlying biological and methodological frameworks.

The synergy between in silico and in vitro methods offers a powerful paradigm to streamline the identification and optimization of drug candidates. Computational models can rapidly screen vast chemical libraries and predict the efficacy and toxicity of compounds, thereby prioritizing candidates for experimental testing. Subsequent experimental validation provides the ground truth necessary to refine and improve the accuracy of these predictive models, creating a cyclical and efficient drug discovery engine.

Data Presentation: A Comparative Analysis of Computational Predictions and Experimental Outcomes

The true measure of a computational model's utility lies in its ability to accurately forecast experimental results. The following tables present a summary of quantitative data from a case study focused on the discovery of novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. In this study, a virtual screening of the ChemDiv diversity database was performed to identify potential inhibitors of the EGFR tyrosine kinase (EGFR-TK), a key target in non-small-cell lung cancer. The most promising computationally identified compounds were then synthesized and tested in vitro for their biological activity.

Table 1: Comparison of Predicted Binding Affinities and Experimental Anti-Cancer Activity

Compound IDComputational ModelPredicted Binding Affinity (kcal/mol)Experimental AssayIC50 (µM)
ZINC96937394Molecular Docking-9.9Cell Viability Assay (MCF-7)2.04 ± 0.71
ZINC14611940Molecular Docking-9.6Cell Viability Assay (MCF-7)3.75 ± 0.26
ZINC103239230Molecular Docking-9.5Cell Viability Assay (MCF-7)Not Reported
ZINC96933670Molecular Docking-9.2Cell Viability Assay (MCF-7)Not Reported
Gefitinib (Reference)Molecular DockingNot ReportedCell Viability Assay (MCF-7)9.3 ± 0.44

Data synthesized from a study on the identification of EGFR antagonists.[1]

Table 2: Performance Metrics of a Kinase Inhibitor Prediction Model

ScenarioMolecular Descriptor PairPearson Correlation (Predicted vs. Measured)p-value
Bioactivity ImputationKD-GIP and KP-GS-domain kernels0.829< 0.0001
Bioactivity ImputationKD-GIP and KP-SW+ kernels0.828< 0.0001
Tivozanib Off-Target PredictionNot Applicable0.6680.035

This table showcases the predictive performance of a kernel-based regression algorithm in a large-scale kinase inhibitor profiling study.[2][3]

Experimental Protocols: Methodologies for In Vitro Validation

The following are detailed protocols for key experiments typically used to validate the computational predictions of anti-cancer compounds.

Cell Viability (MTT) Assay Protocol

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Preparation: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

EGFR Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a substrate peptide.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Enzyme Addition: Add the purified EGFR kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence or luminescence. The signal is inversely proportional to the inhibitory activity of the compound.

Visualizing the Path to Discovery

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language to adhere to the specified formatting requirements.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibits (e.g., T790M mutation) EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway and the Action of an Inhibitor.

Drug_Discovery_Workflow cluster_computational In Silico Phase cluster_experimental In Vitro Phase VirtualScreening Virtual Screening of Compound Library MolecularDocking Molecular Docking & Binding Affinity Prediction VirtualScreening->MolecularDocking HitIdentification Hit Compound Identification MolecularDocking->HitIdentification Synthesis Chemical Synthesis of Hit Compounds HitIdentification->Synthesis Cross-Validation Point Bioassays Biological Assays (e.g., Kinase Activity, Cell Viability) Synthesis->Bioassays LeadOptimization Lead Optimization Bioassays->LeadOptimization

Caption: Integrated Computational and Experimental Drug Discovery Workflow.

References

Comparative Cytotoxicity of Novel Anticancer Agents Against Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of two novel anticancer compounds—an Organogold(III) Complex and a Betulinic Acid Derivative (7e)—against the established chemotherapeutic agent, Cisplatin. The comparative analysis is based on experimental data from in vitro cytotoxicity assays performed on various human cancer cell lines. Detailed experimental protocols and visualizations of the workflow and relevant signaling pathways are included to support further research and development in oncology.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The following tables summarize the IC₅₀ values from various studies, comparing the novel compounds to Cisplatin in specific cancer cell lines. Lower IC₅₀ values indicate greater potency.

Table 1: Cytotoxicity (IC₅₀, µM) in Lung Cancer Cell Lines (A549)

Compound/DrugIC₅₀ (µM)Incubation Time
Organogold(III) Complex0.13Not Specified
Betulinic Acid Derivative (7e)2.05Not Specified
Cisplatin10.9124h[1]
Cisplatin7.4948h[1]
Cisplatin9.7972h[1]

Table 2: Cytotoxicity (IC₅₀, µM) in Other Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC₅₀ (µM)
Organogold(III) ComplexA2780Ovarian Cancer0.07[1]
Palladium(II) Complex (4A)HeLaCervical Cancer14.2[1]
Platinum(II) Complex (4B)HeLaCervical Cancer132.9[1]
CisplatinHeLaCervical Cancer31.3[1]

Experimental Protocols

MTT Assay for Cytotoxicity

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and cytotoxicity.[2][3]

1. Cell Seeding:

  • Human cancer cell lines (e.g., A549, HeLa, A2780) are grown and maintained in RPMI 1640 medium supplemented with fetal bovine serum at 37°C in a humidified incubator with 5% CO₂.[2]

  • Cells are seeded into 96-well microtiter plates at a concentration of 1 x 10⁵ cells/well.[2]

2. Compound Treatment:

  • The cells are treated with different concentrations of the test compounds (e.g., 5–100 µM).[2] Each concentration should have three replicates.

  • A control group containing only cells without the test sample is also included.[2]

3. Incubation:

  • The culture plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

4. MTT Addition and Formazan Formation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate buffer solution) is added to each well.[2][4]

  • The plates are then incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]

5. Formazan Solubilization:

  • The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[2][4] The solution is mixed by pipetting up and down.

6. Absorbance Measurement and Data Analysis:

  • The optical density (OD) is measured on an ELISA microplate reader at 570 nm.[2]

  • The percentage of cell viability is calculated relative to the control group.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HeLa) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding add_compounds 3. Addition of Test Compounds (Varying Concentrations) incubation 4. Incubation (24, 48, or 72h) add_compounds->incubation mtt_addition 5. Add MTT Reagent formazan_incubation 6. Incubate (3-4h) mtt_addition->formazan_incubation dissolve 7. Dissolve Formazan (DMSO) formazan_incubation->dissolve read_plate 8. Measure Absorbance (570nm) calculate_ic50 9. Calculate IC50 Values read_plate->calculate_ic50 signaling_pathway drug Anticancer Drug dna_damage DNA Damage / Stress drug->dna_damage jnk_ap1 JNK/c-Jun/AP-1 Signaling Pathway dna_damage->jnk_ap1 bcl2 Bcl-2 Family (Bax, Bak) jnk_ap1->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

References

Comparative Efficacy Analysis: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin and Its Parent Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported efficacy of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin and its parent compounds, osthole and umbelliferone, with a focus on their potential applications in oncology. Due to a lack of publicly available experimental data on the biological activity of this compound, this guide will focus on the experimentally determined efficacy of its well-studied parent compounds. This information can serve as a foundational reference for future investigations into the therapeutic potential of this derivative.

Introduction to the Compounds

This compound is a coumarin derivative.[1] Its parent compounds, osthole and umbelliferone, are naturally occurring coumarins that have been extensively studied for their pharmacological properties, including anticancer activities.[2][3] Osthole (7-methoxy-8-(3-methyl-2-butenyl)coumarin) and umbelliferone (7-hydroxycoumarin) form the structural basis for this compound.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxic activity of osthole and umbelliferone against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of Osthole

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)
FaDuHead and Neck Squamous Cell Carcinoma122.35 ± 11.6324
FaDuHead and Neck Squamous Cell Carcinoma93.36 ± 8.7148
A549Lung Cancer188.5Not Specified
MDA-MB-231Breast Cancer24.2 (µg/mL)48
MDA-MB-231BOBreast Cancer6.8 (µg/mL)48
MCF-7Breast Cancer123.9 (µg/mL)48

Data compiled from multiple sources.[4][5]

Table 2: Anticancer Activity of Umbelliferone

Cancer Cell LineCancer TypeIC50 (µM)
KBOral Epithelial Carcinoma24.90 (mg/mL)
MCF-7Breast Cancer29.19 (mg/mL)
EJBladder Carcinoma3.5
AGSGastric Cancer129.9
HepG2Hepatoma222.3
HCT 116Colorectal Cancer8.05
HT-29Colorectal Cancer4.35

Data compiled from a 2017 review.[3]

Signaling Pathways

Osthole has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration.[2][6] Two of the most significant pathways are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth. Osthole has been reported to inhibit this pathway in various cancer cells, leading to decreased proliferation and induction of apoptosis.[6]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Osthole Osthole Osthole->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Osthole.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers.

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression

Caption: Overview of the MAPK/ERK Signaling Pathway.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay used to determine the IC50 values of compounds like osthole and umbelliferone.

MTT Cell Viability Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Test compound (e.g., osthole, umbelliferone) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of a test compound.

Experimental_Workflow A Cell Culture (Cancer Cell Line) B Cell Seeding (96-well plate) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E MTT Assay D->E F Absorbance Reading (Microplate Reader) E->F G Data Analysis (IC50 Determination) F->G

References

A Researcher's Guide to Hydroxycoumarin Purification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity hydroxycoumarins is a critical step for accurate biological evaluation and pharmaceutical development. This guide provides an objective comparison of common purification techniques for hydroxycoumarins, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method.

Comparison of Purification Techniques

The selection of a purification technique for hydroxycoumarins is contingent on the scale of the purification, the initial purity of the sample, and the desired final purity. The following tables summarize the performance of various common techniques based on available data.

Table 1: Comparison of Extraction and Chromatographic Techniques

TechniquePrincipleTypical Solvents/Mobile PhasesPurity AchievedYieldKey AdvantagesKey Disadvantages
Solid-Liquid Extraction (SLE) Partitioning of analytes between a solid matrix and a liquid solvent.[1]Methanol, Ethanol, Ethyl Acetate[1]Variable (Initial Extraction Step)VariableSimple, widely applicable for initial extraction from natural sources.[1]Low selectivity, may extract numerous impurities.
Liquid-Liquid Extraction (LLE) Partitioning of a solute between two immiscible liquid phases.[1]Ethyl Acetate, Water[1]Variable (Purification Step)GoodEffective for separating compounds with different polarities.[1]Can be labor-intensive and may involve large solvent volumes.
Column Chromatography (Silica Gel) Separation based on differential adsorption of compounds to the stationary phase.[2]Hexane, Ethyl Acetate, Dichloromethane gradientsGood to ExcellentGoodVersatile, scalable, and effective for separating complex mixtures.[2]Can be time-consuming, potential for sample loss on the column.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.[3][4]Methanol, Acetonitrile, Water with acid modifiers (e.g., acetic acid)[3][4]>95%[5]Good to ExcellentHigh resolution and purity, suitable for analytical and preparative scale.[3][4]Higher cost of instrumentation and solvents, limited loading capacity in preparative scale.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support matrix.[6]Two-phase solvent systems (e.g., light petroleum–ethyl acetate–methanol–water)[6]88.3% - 99.4%[6]GoodNo irreversible adsorption, high sample loading capacity.[6]Requires specialized equipment, solvent system selection can be complex.

Table 2: Comparison of Crystallization and Other Techniques

TechniquePrincipleTypical SolventsPurity AchievedYieldKey AdvantagesKey Disadvantages
Crystallization/ Recrystallization Separation of a pure solid from a solution by precipitation.[7][8]Ethanol, Ethanol/Water, Acetic Acid[7][9][10]ExcellentVariableCost-effective, scalable, yields high-purity crystalline product.[7][8]Dependent on the compound's solubility, potential for significant product loss in mother liquor.
Ultrasound-Assisted Synthesis & Purification Use of ultrasonic waves to enhance reaction rates and efficiency.[11]Toluene[11]High (synthesized without impurities)[11]Up to 90.07%[11]Increased yield, reduced reaction time and temperature, can produce purer initial product.[11]Requires specialized equipment.

Experimental Protocols

Below are detailed methodologies for key purification experiments cited in the literature.

Protocol 1: Silica Gel Column Chromatography for Purifying Labeled Small Molecules [2]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude hydroxycoumarin product in a minimal amount of the non-polar solvent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the pure hydroxycoumarin. Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 2: Recrystallization of 4-Hydroxycoumarin [7][12]

  • Dissolution: Dissolve the crude 4-hydroxycoumarin in a minimal amount of a suitable hot solvent, such as ethanol or boiling water.[7]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals. For instance, after precipitation by acidifying an aqueous solution, the precipitate can be collected, washed with water, and then dried.[7]

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) [3]

  • System Preparation: Use a C18 column and a mobile phase consisting of a gradient of methanol and water, or a similar reversed-phase system.[3][4]

  • Sample Preparation: Dissolve the crude hydroxycoumarin sample in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the HPLC column.

  • Elution and Fraction Collection: Elute the sample using a programmed gradient to separate the components. Collect the fractions corresponding to the hydroxycoumarin peak as detected by a UV detector (typically around 320 nm).[2][3]

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified hydroxycoumarin.

Visualizing Purification Workflows

The selection of a suitable purification strategy often involves a series of logical steps. The following diagram illustrates a general workflow for the purification of hydroxycoumarins.

General Workflow for Hydroxycoumarin Purification cluster_0 Initial Stage cluster_1 Primary Purification cluster_2 High-Resolution Purification cluster_3 Final Polishing cluster_4 Analysis Crude_Sample Crude Hydroxycoumarin Sample (from synthesis or extraction) Extraction Extraction (e.g., LLE, SLE) Crude_Sample->Extraction High Impurity Load Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Sample->Column_Chromatography Moderate Impurity Load Extraction->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High Purity Required HSCCC HSCCC Column_Chromatography->HSCCC High Purity & Scale Crystallization Crystallization / Recrystallization Column_Chromatography->Crystallization Crystalline Product Prep_HPLC->Crystallization HSCCC->Crystallization Purity_Analysis Purity Analysis (e.g., Analytical HPLC, NMR) Crystallization->Purity_Analysis Pure_Product Pure Hydroxycoumarin Purity_Analysis->Pure_Product

Caption: A decision-making workflow for selecting hydroxycoumarin purification techniques.

Due to the diverse biological activities of hydroxycoumarins, understanding their role in cellular processes is of great interest. While specific signaling pathway involvement is highly dependent on the individual derivative, a general representation of their potential interaction as bioactive molecules is conceptualized below.

Conceptual Interaction of Hydroxycoumarins in a Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Hydroxycoumarin Hydroxycoumarin Derivative Receptor Cell Surface Receptor Hydroxycoumarin->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., Kinase Activation) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activation / Inhibition Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Modulation Biological_Response Biological Response (e.g., Anticoagulation, Anti-inflammatory) Gene_Expression->Biological_Response

Caption: A generalized diagram of a potential hydroxycoumarin-initiated signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, a coumarin derivative. Adherence to these procedures is essential for minimizing risks and ensuring compliance with regulatory standards.

I. Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to prevent accidental exposure.

Table 1: Required Personal Protective Equipment

PPE ItemSpecification
Gloves Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of damage before use.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat A standard, properly fitting laboratory coat.
Respiratory Protection In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Spill Management Protocol:

  • Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.

  • Containment: Prevent the further spread of the spill. For solid materials, avoid generating dust.

  • Clean-up: Carefully sweep or scoop the spilled material into a designated, labeled container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

II. Waste Collection and Segregation

Proper collection and segregation of chemical waste are fundamental to a safe disposal process.

  • Waste Container: Use only compatible, leak-proof containers for collecting waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this compound with other incompatible waste streams. Keep the container closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

III. Decontamination of Empty Containers

Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.

Decontamination Procedure:

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a properly labeled hazardous waste container.

  • Deface Label: Completely remove or obscure the original product label on the decontaminated container.

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's guidelines.

IV. Final Disposal

The final disposal of this compound waste must be handled by qualified personnel.

  • Contact EHS: Follow your institution's established procedures for the pickup and disposal of hazardous waste. This usually involves contacting the Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

  • Documentation: Ensure all necessary paperwork and waste manifests are completed accurately.

  • Disposal Method: The typical method for disposing of solid organic chemical waste is through incineration at a licensed facility. However, the specific method will be determined by the waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

start Waste Generation (Solid Compound or Contaminated Materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in Labeled Hazardous Waste Container ppe->container storage Store in Designated Satellite Accumulation Area container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor storage->ehs_pickup incineration Final Disposal (e.g., Incineration) ehs_pickup->incineration empty_container Empty Product Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->container dispose_container Dispose of Clean Container in Regular Trash or Recycle deface_label->dispose_container

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin (CAS No. 61899-42-1). Adherence to these procedures is essential for ensuring laboratory safety and proper experimental conduct.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is based on safety guidelines for closely related hydroxycoumarin compounds.

Protection Type Specification Standard
Eye Protection Chemical safety goggles or glassesOSHA 29 CFR 1910.133 or European Standard EN166
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Follow manufacturer's specifications for breakthrough time and permeation rate.
Body Protection Laboratory coat, long-sleeved clothingWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.Conforming to EN 143

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2][3]

    • Do not ingest or inhale.[3]

    • Wash hands thoroughly after handling.[2][3]

    • Use only in a well-ventilated area or outdoors.[2]

    • Avoid the formation of dust.[2]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

    • Store locked up.[2]

First-Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

Exposure Route First-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, call a POISON CENTER or doctor.[2]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[2]
Ingestion Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]

Disposal Plan

Dispose of the compound and its container in accordance with all applicable local, state, and federal regulations.

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[2]

    • Sweep up any spills and shovel into suitable containers for disposal.[2]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Ventilated Workspace prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Workspace handle_experiment->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Standard Laboratory Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin
Reactant of Route 2
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.